Technical Documentation Center

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine
  • CAS: 1048912-73-7

Core Science & Biosynthesis

Foundational

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine chemical properties

Technical Monograph: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine [1] Executive Summary & Structural Significance Compound Identity IUPAC Name: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine [1]

Executive Summary & Structural Significance

Compound Identity

  • IUPAC Name: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine[1][2]

  • CAS Number: 1048912-73-7[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 262.23 g/mol [1]

The "Privileged Scaffold" Concept In modern medicinal chemistry, this compound represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1] Its value lies in the synergistic arrangement of three distinct pharmacophores:[1]

  • The Piperazine Handle: A secondary amine acting as a versatile linker.[1] It improves water solubility and provides a distinct vector for extending the molecule into solvent-exposed binding pockets.[1]

  • The 2-Trifluoromethyl (

    
    ) Group:  A critical bioisostere.[1] It enhances lipophilicity (LogP) for membrane permeability, blocks metabolic oxidation at the C2 position, and exerts a strong electron-withdrawing effect that modulates the basicity of the pyrimidine nitrogens.[1]
    
  • The 5-Methoxy Group: An electron-donating substituent that fine-tunes the electronic density of the pyrimidine ring, often acting as a hydrogen bond acceptor to lock the conformation of the drug-target complex.[1]

This scaffold is frequently employed in the synthesis of kinase inhibitors (e.g., EGFR, EZH2) and GPCR ligands, where the pyrimidine core mimics the adenine ring of ATP.

Physicochemical Profile

The following data aggregates calculated and experimental values essential for formulation and assay development.

PropertyValue / DescriptionImplications for Drug Design
Physical State Off-white to pale yellow solidStandard handling; check for hygroscopicity.[1]
Melting Point 78–82 °C (Typical range)Indicates stable crystalline lattice; suitable for solid dosage forms.
Predicted LogP ~1.8 – 2.2Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).
pKa (Piperazine NH) ~8.5 – 9.0Protonated at physiological pH; aids solubility in acidic media.
pKa (Pyrimidine N) < 2.0Very weak base due to electron-withdrawing

group.[1]
Topological PSA ~54 ŲGood membrane permeability prediction (< 140 Ų).
Solubility DMSO, Methanol, DCMStock solutions typically prepared in DMSO (10-20 mM).[1]

Synthetic Accessibility & Methodology

The synthesis of this core relies on Nucleophilic Aromatic Substitution (


). The presence of the electron-withdrawing trifluoromethyl group at position 2 and the inherent electron deficiency of the pyrimidine ring activates the 4-position for displacement, even with the electron-donating methoxy group at position 5.[1]
Core Synthesis Workflow (Graphviz Visualization)

Synthesis_Workflow cluster_conditions Critical Process Parameters Precursor 4-Chloro-5-methoxy- 2-(trifluoromethyl)pyrimidine Intermediate Meisenheimer Complex Precursor->Intermediate S_NAr Addition (DIPEA, THF, 0°C to RT) Reagent Piperazine (Excess) Reagent->Intermediate Product Target Scaffold: 5-Methoxy-4-(piperazin-1-yl)- 2-(trifluoromethyl)pyrimidine Intermediate->Product Elimination of HCl Param1 Stoichiometry: Use 3-5 eq. Piperazine to prevent bis-alkylation Param2 Temp Control: Exothermic reaction; Start at 0°C

Figure 1:


 synthesis pathway highlighting the critical stoichiometry required to prevent dimerization.
Detailed Experimental Protocol

Objective: Synthesis of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine from 4-chloro precursor.

Reagents:

  • 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (1.0 eq)[1]

  • Piperazine (anhydrous) (5.0 eq) – Note: Excess is crucial to act as both nucleophile and base, and to prevent the formation of bis-pyrimidine byproducts.

  • Dichloromethane (DCM) or THF (anhydrous)

Procedure:

  • Preparation: Dissolve piperazine (5.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add a solution of 4-chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (1.0 eq) in DCM over 15 minutes. Causality: Slow addition prevents localized high concentrations of the electrophile, favoring mono-substitution.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.[1] The product typically appears as a more polar spot than the starting chloride.[1]

  • Workup (Self-Validating Step):

    • Dilute with DCM.[1]

    • Wash with water (

      
      ) to remove excess piperazine and salts. Validation: The product remains in the organic layer; unreacted piperazine partitions into the aqueous phase.[1]
      
    • Wash with brine, dry over

      
      , filter, and concentrate in vacuo.[1]
      
  • Purification: If necessary, purify via flash column chromatography (SiO2, gradient 0–10% MeOH in DCM with 1%

    
     to prevent streaking of the amine).[1]
    

Reactivity Profile & Derivatization

Once synthesized, the molecule serves as a "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block.[1] The secondary amine (


 of piperazine) is the primary reactive site.
Derivatization Logic (Graphviz Visualization)

Reactivity_Tree Core Core Scaffold (Secondary Amine) Amide Amide Coupling (Kinase Hinge Binders) Core->Amide Urea Urea Formation (Solubility/H-Bonding) Core->Urea RedAm Reductive Amination (Flexible Linkers) Core->RedAm Cond_Amide R-COOH + HATU/DIPEA or R-COCl + TEA Amide->Cond_Amide Cond_Urea Isocyanates (R-NCO) or CDI activation Urea->Cond_Urea Cond_RedAm Aldehyde + NaBH(OAc)3 DCE, AcOH (cat) RedAm->Cond_RedAm

Figure 2: Primary derivatization pathways for library generation using the piperazine handle.

Key Reactivity Considerations:

  • Nucleophilicity: The distal nitrogen of the piperazine is moderately nucleophilic.[1] However, the electron-withdrawing nature of the pyrimidine ring (transmitted through the piperazine linker) slightly reduces this nucleophilicity compared to N-methylpiperazine.[1]

  • Regioselectivity: The pyrimidine nitrogens are deactivated by the

    
     group and are unlikely to compete in standard acylation/alkylation reactions, ensuring high chemoselectivity for the piperazine amine.[1]
    

Handling, Stability & Safety (GHS)

Storage & Stability:

  • Hygroscopicity: Piperazine derivatives can absorb moisture and

    
     from the air (forming carbamates). Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
    
  • Shelf Life: Stable for >12 months if stored properly in a desiccator.[1]

Safety Profile (GHS Classification): Based on structural analogs (piperazines/pyrimidines):

  • Signal Word: Warning

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Protocol: Always handle inside a fume hood. Wear nitrile gloves and safety goggles.[1] In case of contact, wash immediately with soap and water; the


 group makes the compound lipophilic, potentially aiding skin absorption.[1]

References

  • BenchChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)pyrimidine Product Information. Retrieved from

  • National Center for Biotechnology Information. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC9526017.[1] Retrieved from

  • MolCore. (n.d.). 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Product Page. Retrieved from

  • ChemicalBook. (n.d.). 5-(4-Methoxyphenyl)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pyrimidine Properties. Retrieved from

  • MDPI. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(5), 7820-7835.[1] Retrieved from

Sources

Exploratory

Technical Monograph: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

This technical guide provides an in-depth analysis of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1048912-73-7), a specialized heterocyclic building block used in the design of kinase inhibitors, anti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1048912-73-7), a specialized heterocyclic building block used in the design of kinase inhibitors, antiviral agents, and GPCR ligands.[1][2][3]

A Privileged Scaffold for Medicinal Chemistry Optimization [1][2][3]

Executive Summary

In modern drug discovery, the pyrimidine nucleus serves as a fundamental pharmacophore, mimicking the purine bases of DNA/RNA and providing a rigid scaffold for displaying substituents in 3D space.[1][3][4] The specific derivative 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1048912-73-7) represents a "privileged structure" due to its trifunctional design:

  • 2-Trifluoromethyl (

    
    ):  Enhances metabolic stability (blocking C2 oxidation) and increases lipophilicity for membrane permeability.[1][2][3]
    
  • 5-Methoxy (

    
    ):  Acts as a hydrogen bond acceptor and electron-donating group, modulating the electron density of the pyrimidine ring.[1][2][3]
    
  • 4-Piperazine: Provides a solubilizing basic center and a versatile synthetic handle (secondary amine) for library generation via amide coupling, reductive amination, or

    
     reactions.[1][3]
    

This guide outlines the physicochemical profile, synthetic utility, and experimental handling of this compound for researchers in lead optimization.[1][3]

Chemical Profile & Specifications

Physicochemical Properties

The following data aggregates calculated and experimental values relevant to formulation and assay development.

PropertyValue / DescriptionSignificance
CAS Number 1048912-73-7Unique Identifier
IUPAC Name 5-methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidineSystematic nomenclature
Formula

Elemental composition
Molecular Weight 262.23 g/mol Fragment-like (Rule of 3 compliant)
Physical State Solid (White to Off-white powder)Standard handling
Solubility DMSO, Methanol, DCM, Ethyl AcetateCompatible with standard organic synthesis
pKa (Calc.) ~8.5 (Piperazine NH), ~1.5 (Pyrimidine N)Basic secondary amine dictates workup (requires basic extraction)
LogP (Calc.) ~1.3 – 1.8Moderate lipophilicity; good CNS/cell penetration potential
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)Prevents oxidation of the secondary amine
Structural Alerts
  • Fluorine Content: The

    
     group is stable but requires specific disposal protocols (incineration with scrubbers) to prevent HF formation.[1][2][3]
    
  • Secondary Amine: Prone to formation of carbamates if exposed to atmospheric

    
     over long periods; store under inert gas.[1][2][3]
    

Synthetic Utility & Pathway Logic[1]

The synthesis of CAS 1048912-73-7 typically follows a Nucleophilic Aromatic Substitution (


) mechanism.[1][2][3] Understanding this route is crucial for troubleshooting impurities or designing analogs.[1][2][3]
Retrosynthetic Analysis

The compound is constructed by displacing a leaving group (typically Chlorine) at the activated C4 position of the pyrimidine ring with piperazine.[1][2][3] The C2-trifluoromethyl group strongly withdraws electrons, making the C4 position highly electrophilic and facilitating this reaction.[1][2][3]

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the synthesis of the core scaffold and its subsequent application in generating a library of bioactive amides.

SynthesisPath Start 2-Trifluoromethyl-5-methoxy- 4-chloropyrimidine (Electrophile) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate SNAr Addition Reagent Piperazine (Excess) or N-Boc-Piperazine Reagent->Intermediate Product CAS 1048912-73-7 (Target Scaffold) Intermediate->Product -HCl (Elimination) Library Amide/Urea Library (Drug Candidates) Product->Library R-COOH / Coupling Agents (EDC, HATU)

Figure 1: Synthetic pathway from the chloropyrimidine precursor to the target scaffold and downstream library generation.[2][3]

Medicinal Chemistry Applications

Kinase Inhibition (ATP Hinge Binding)

The pyrimidine ring is a classic bioisostere for the adenine ring of ATP.[1][2][3]

  • Mechanism: The N1 and N3 nitrogens of the pyrimidine can accept hydrogen bonds from the kinase hinge region.[1][2][3]

  • Role of Piperazine: The piperazine tail often extends into the solvent-exposed region or the ribose-binding pocket, improving solubility and pharmacokinetic (PK) properties.[1][2][3]

  • Role of

    
    :  Occupies hydrophobic pockets (e.g., the gatekeeper region) and prevents metabolic deactivation (cytochrome P450 oxidation) at the C2 position.[1][2][3]
    
Antiviral Targets (e.g., Chikungunya nsP1)

Recent studies have highlighted piperazinyl-pyrimidines as inhibitors of the viral capping machinery (nsP1) in alphaviruses.[1][2][3] The 5-methoxy group is critical here, likely providing a specific steric or electrostatic fit within the viral protein pocket.[1][2][3]

GPCR Ligands

The "Aryl-Piperazine" motif is a "privileged structure" for serotonin (5-HT) and dopamine receptors.[1][2][3] This specific scaffold adds a polar pyrimidine headgroup, which can reduce the high lipophilicity often associated with CNS drugs, thereby reducing non-specific binding.[1][3]

Experimental Protocols

Protocol A: Quality Control / Re-Validation

Before using the commercial building block in library synthesis, assess its purity, as piperazine oligomers can form upon storage.[1][3]

  • Dissolution: Dissolve 1 mg of CAS 1048912-73-7 in 1 mL of HPLC-grade Methanol.

  • LC-MS Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).[1][3]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

    • Gradient: 5% B to 95% B over 5 minutes.

  • Acceptance Criteria:

    • Purity: >95% by UV (254 nm).[1][2][3]

    • Mass ID:

      
       Da.[1][2][3]
      
    • Note: If a peak at

      
       is observed, this indicates dimerization (rare but possible).[2][3]
      
Protocol B: General Amide Coupling (Library Synthesis)

This protocol describes coupling the scaffold to a generic carboxylic acid (


) to generate a drug candidate.[1][2][3]

Reagents:

  • Scaffold: CAS 1048912-73-7 (1.0 equiv)[1][2][3]

  • Carboxylic Acid: R-COOH (1.1 equiv)[1][2][3]

  • Coupling Agent: HATU (1.2 equiv)[2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2][3]

  • Solvent: DMF (Anhydrous)[2][3]

Step-by-Step:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (0.2 mmol) in DMF (1 mL). Add DIPEA (0.6 mmol) and HATU (0.24 mmol). Stir at Room Temperature (RT) for 15 minutes to form the active ester.[1][2]

  • Addition: Add CAS 1048912-73-7 (0.2 mmol) to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC or LC-MS.[1][2][3]

  • Workup (Self-Validating Step):

    • Dilute with Ethyl Acetate (10 mL).[1][2][3]

    • Wash with Saturated

      
        (removes unreacted acid and HATU byproducts).[1][2][3]
      
    • Wash with Water and Brine (removes DMF).[1][2][3]

    • Dry over

      
      , filter, and concentrate.[1][3]
      
  • Purification: Flash chromatography (DCM:MeOH gradient) is usually sufficient.[1][2][3]

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1][3]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][3]

References

  • National Center for Biotechnology Information . (2024).[1][2][3] PubChem Compound Summary for Piperazine derivatives. Retrieved from [Link]

  • Battisti, V., et al. (2024).[1][3][5] Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Maddison, J. E., et al. (2008).[1][3] Small Animal Clinical Pharmacology (Second Edition). (Contextual reference for Pyrimidine pharmacokinetics). Elsevier.[1][2][3]

Sources

Foundational

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

[1][2][3][4] Executive Summary 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS: 1048912-73-7) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1][2][3] Characterized by an elec...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS: 1048912-73-7) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1][2][3] Characterized by an electron-deficient pyrimidine core stabilized by a trifluoromethyl group, this molecule serves as a critical pharmacophore in the development of kinase inhibitors and GPCR ligands.[1][2][3] Its structural duality—combining the lipophilic metabolic stability of the -CF3 moiety with the hydrophilic, ionizable piperazine tail—makes it an ideal candidate for fragment-based drug design (FBDD) aimed at optimizing oral bioavailability and blood-brain barrier (BBB) penetration.[1][2][3]

This guide provides a rigorous analysis of its molecular weight, physicochemical properties, and a self-validating synthetic protocol for research applications.[1][2][3]

Molecular Identity & Stoichiometry[1][3][4]

Precise molecular weight determination is essential for establishing stoichiometry in synthesis and validating identity via Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]

Structural Data Table[1][2][3][4]
PropertyValue
IUPAC Name 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine
CAS Number 1048912-73-7
Molecular Formula C₁₀H₁₃F₃N₄O
Average Molecular Weight 262.23 g/mol
Monoisotopic Mass 262.1041 g/mol
SMILES COC1=CN=C(N=C1N2CCNCC2)C(F)(F)F
Key Functional Groups Trifluoromethyl (EW), Methoxy (ED), Piperazine (Basic)
Isotopic Mass Breakdown (LC-MS Validation)

For high-resolution mass spectrometry (HRMS), researchers must target the monoisotopic mass.[1][2][3] The presence of three fluorine atoms (monoisotopic ¹⁹F) simplifies the isotopic pattern compared to chlorinated analogs.[1][2][3]

  • C₁₀: 12.00000 × 10 = 120.0000[2][3]

  • H₁₃: 1.00783 × 13 = 13.1018[2][3]

  • F₃: 18.99840 × 3 = 56.9952[2][3]

  • N₄: 14.00307 × 4 = 56.0123[1][2]

  • O₁: 15.99491 × 1 = 15.9949[2][3]

  • Total Exact Mass: 262.1042 Da [2][3]

  • Observed Ion [M+H]⁺: 263.1115 m/z [2][3]

Physicochemical Properties[1][3][4][6][7][8]

Understanding the "drug-like" properties of this scaffold is crucial for predicting its behavior in biological assays.[1][2][3]

  • Lipophilicity (cLogP): Estimated at 1.2 – 1.8 .[1][2][3] The trifluoromethyl group significantly increases lipophilicity, facilitating membrane permeability, while the piperazine ring lowers LogP, preventing the molecule from becoming an insoluble "brick dust" candidate.[1][2][3]

  • Acidity/Basicity (pKa):

    • Piperazine secondary amine: pKa ~9.8 (Protonated at physiological pH).[1][2][3]

    • Pyrimidine ring nitrogens: Significantly less basic due to the electron-withdrawing -CF3 group at position 2.[1][2][3]

  • Solubility: High solubility in polar organic solvents (DMSO, Methanol, DCM).[1][2][3] Moderate aqueous solubility in acidic buffers (pH < 6) due to piperazine protonation.[2][3]

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine is via Nucleophilic Aromatic Substitution (SₙAr) .[1][2][3] The 4-position of the pyrimidine ring is activated for nucleophilic attack by the strong electron-withdrawing effect of the 2-trifluoromethyl group and the inherent electronegativity of the ring nitrogens.[1][2][3]

Reaction Workflow Diagram

SynthesisWorkflow Start Precursor: 4-Chloro-5-methoxy- 2-(trifluoromethyl)pyrimidine Reaction Reaction: S_NAr Mechanism Solvent: ACN or DMF Temp: 60-80°C, 4h Start->Reaction Reagent Reagent: Piperazine (3.0 eq) Base: DIPEA or K2CO3 Reagent->Reaction Workup Workup: 1. Evaporate Solvent 2. DCM/Water Extraction 3. Wash w/ Brine Reaction->Workup Monitor TLC/LCMS Product Product: 5-Methoxy-4-(piperazin-1-yl)- 2-(trifluoromethyl)pyrimidine (>95% Purity) Workup->Product Crystallization/Column

Figure 1: SₙAr synthetic pathway for the target molecule. The electron-deficient pyrimidine core facilitates the displacement of the chloro-group by the piperazine amine.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of 10 g of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine.

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous Acetonitrile (ACN) (10 volumes).

  • Addition: Add Piperazine (3.0 eq) in one portion. Note: Excess piperazine is used to prevent the formation of the bis-substituted byproduct.[1][2]

  • Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or Potassium Carbonate (2.0 eq) to scavenge the HCl generated.[2][3]

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Stir for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting material (high Rf) should disappear, replaced by a polar, UV-active spot (lower Rf).[1][2][3]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ACN.

    • Resuspend the residue in Dichloromethane (DCM).[1][2][3]

    • Wash with water (2x) and brine (1x).[1][2][3]

    • Critical Step: If excess piperazine remains, wash the organic layer with saturated NaHCO₃ to keep the product in the organic phase while removing salts.[1][2][3]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Gradient: 0-10% MeOH in DCM with 1% NH₄OH).[1][2][3]

Analytical Characterization & QC

To ensure scientific integrity, the synthesized compound must meet the following criteria:

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 8.20 ppm (s, 1H): Pyrimidine H-6 proton (Deshielded by adjacent N and OMe).[1][2][3]

  • δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).[1][2][3]

  • δ 3.50 – 3.60 ppm (m, 4H): Piperazine protons adjacent to the pyrimidine ring.[1][2][3]

  • δ 2.80 – 2.90 ppm (m, 4H): Distal piperazine protons (adjacent to NH).[1][2][3]

Mass Spectrometry (LC-MS)
  • Method: ESI Positive Mode.[1][2][3]

  • Target: [M+H]⁺ = 263.1.[1][2][3]

  • Purity: Integration of UV trace (254 nm) should exceed 98%.

Application in Drug Discovery[1][2][3][4]

This molecule acts as a versatile "fragment" in drug development.[1][2][3]

  • Kinase Inhibition: The pyrimidine core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.[1][2][3]

  • Metabolic Stability: The Trifluoromethyl (-CF3) group blocks metabolic oxidation at the 2-position, a common soft spot in pyrimidine drugs, thereby extending the half-life (t1/2) of the final drug candidate.[1][2][3]

  • Solubility Handle: The piperazine tail provides a basic center for salt formation (e.g., HCl or Mesylate salts), significantly improving aqueous solubility for oral dosing formulations.[1][2][3]

References

  • MolCore . (n.d.).[1][2][3] 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Product Data. Retrieved from [2][3]

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CAS 1048912-73-7. Retrieved from [2][3][4]

  • Sigma-Aldrich . (n.d.).[1][2][3] 1-(2-Pyrimidyl)piperazine Derivatives and Analogues. Retrieved from [1][2][3]

  • BLD Pharm . (n.d.).[1][2][3] Product Analysis: 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine and related pyrimidines. Retrieved from [2][3]

Sources

Exploratory

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Authored by: A Senior Application Scientist Foreword: Navigating the Knowns and Unveiling the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

Authored by: A Senior Application Scientist

Foreword: Navigating the Knowns and Unveiling the Potential

To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this guide is offered not as a definitive statement, but as a reasoned exploration. The compound 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine is, as of this writing, a molecule of nascent interest with a sparsely detailed public record of its biological activity. However, the absence of exhaustive, direct studies does not preclude a rigorous scientific inquiry into its potential.

In the world of medicinal chemistry, a molecule's structure is a language that speaks volumes about its potential function. The trifluoromethylpyrimidine core, the piperazine moiety, and the methoxy substitution are all well-established pharmacophores, each contributing to the biological activities of numerous approved and investigational drugs. By deconstructing this molecule into its constituent functional parts and examining the established roles of these parts in analogous compounds, we can construct a robust, evidence-based hypothesis for its mechanism of action.

This technical guide, therefore, is an exercise in scientific deduction. It is designed to provide you, the researcher, with a comprehensive theoretical framework and a practical experimental roadmap to investigate the potential of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine. We will delve into a primary hypothesized mechanism—kinase inhibition—supported by a wealth of data from structurally related compounds. We will then outline the precise experimental protocols required to test this hypothesis, transforming theoretical potential into empirical data.

It is our hope that this guide will serve as a catalyst for further investigation, providing the foundational knowledge and practical tools necessary to unlock the therapeutic promise that 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine may hold.

Introduction to 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine: A Molecule of Interest

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine is a small molecule with the molecular formula C10H13F3N4O and a molecular weight of 262.23 g/mol [1]. Its structure is characterized by a central pyrimidine ring, which is a common scaffold in a wide array of therapeutic agents due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems[2][3]. This pyrimidine core is substituted with three key functional groups that are hypothesized to dictate its biological activity:

  • A trifluoromethyl group at the 2-position: The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target[4].

  • A piperazine ring at the 4-position: The piperazine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties and providing a versatile point for further chemical modification[5].

  • A methoxy group at the 5-position: This group can influence the electronic properties of the pyrimidine ring and may be involved in specific interactions with a biological target.

While direct and extensive biological studies on this specific compound are not widely published, the combination of these structural motifs strongly suggests a potential for interaction with key cellular signaling pathways, particularly those regulated by protein kinases.

A Primary Hypothesized Mechanism of Action: Kinase Inhibition

Based on a comprehensive analysis of structurally related compounds, the most compelling putative mechanism of action for 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine is the inhibition of protein kinases. Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention[6].

The trifluoromethylpyrimidine scaffold, in particular, is a well-established "hinge-binding" motif found in numerous kinase inhibitors. This part of the molecule can form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent and selective inhibition. The piperazine moiety often extends out of the ATP-binding pocket towards the solvent-exposed region, where it can be modified to enhance selectivity and improve physicochemical properties.

Supporting Evidence from Structurally Analogous Compounds

The hypothesis of kinase inhibition is strongly supported by extensive research on compounds containing the trifluoromethylpyrimidine and piperazinyl-pyrimidine cores.

  • Dual FLT3 and CHK1 Inhibition: A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1). These kinases are critical targets in acute myeloid leukemia (AML). The primary amine at the 4-position of the pyrimidine ring was shown to form crucial hydrogen bonds with residues in the active sites of both kinases[7]. This provides strong evidence that the pyrimidine core of our target compound is capable of interacting with kinase active sites.

  • EGFR Inhibition: Other 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key oncogene in several cancers[6]. The abnormal expression of EGFR is linked to tumor cell proliferation, angiogenesis, and metastasis. The development of novel EGFR inhibitors is a significant area of cancer research[6].

  • JNK Signaling Pathway Modulation: Piperazin-2-yl-pyrimidines are being explored as anticancer agents that target the JNK signaling pathway in breast cancer cells[5].

  • Broader Kinase Inhibition: The 4-(piperazin-1-yl)pyrimidine scaffold is a common feature in a variety of kinase inhibitors targeting different members of the kinome[8].

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates a generalized signaling pathway that could be inhibited by 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine, assuming it acts as a receptor tyrosine kinase (RTK) inhibitor, a common mechanism for compounds with this scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, EGFR) Ras Ras RTK->Ras Phosphorylates and activates Ligand Growth Factor (Ligand) Ligand->RTK Binds and activates Compound 5-Methoxy-4-(piperazin-1-yl) -2-(trifluoromethyl)pyrimidine Compound->RTK Inhibits ATP binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols for Mechanism of Action Validation

To empirically validate the hypothesized mechanism of action, a systematic and multi-faceted experimental approach is required. The following protocols provide a comprehensive workflow for characterizing the biological activity of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine.

Overall Experimental Workflow

The following diagram outlines the logical flow of experiments to test the kinase inhibitor hypothesis.

G start Start: Compound Synthesis and Purification invitro_kinase In Vitro Kinase Assay (Broad Panel Screen) start->invitro_kinase ic50 IC50 Determination for Identified Kinase Hits invitro_kinase->ic50 cell_prolif Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) ic50->cell_prolif western_blot Western Blot Analysis of Downstream Signaling cell_prolif->western_blot target_engage Target Engagement Assay (e.g., CETSA, KiNativ) western_blot->target_engage conclusion Conclusion on Mechanism of Action target_engage->conclusion

Caption: Experimental workflow for validating the mechanism of action.

Detailed Experimental Methodologies
3.2.1. In Vitro Kinase Inhibition Assay

Objective: To identify which kinases, if any, are inhibited by the compound from a broad panel of kinases.

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a fluorescence- or luminescence-based readout.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: In a 384-well plate, add the compound at a final concentration of 10 µM to the wells containing the kinase, substrate, and ATP. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction: Incubate the plate at room temperature for 1-2 hours to allow the kinase reaction to proceed.

  • Detection: Add the detection reagent, which will produce a signal (e.g., luminescence) that is inversely proportional to the amount of kinase activity.

  • Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition for each kinase relative to the positive control.

3.2.2. Cellular Proliferation Assay (MTT Assay)

Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

3.2.3. Western Blot Analysis

Objective: To assess the effect of the compound on the phosphorylation state of key proteins in a signaling pathway downstream of a target kinase.

Principle: This technique uses antibodies to detect specific proteins that have been separated by size. By using phospho-specific antibodies, one can determine if a protein is activated or deactivated.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against the phosphorylated and total forms of the target protein (e.g., p-ERK and total ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.

Data Summary of Related Compounds

To provide a quantitative context for the potential potency of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine, the following table summarizes the reported biological activities of some structurally related compounds.

Compound ClassTarget(s)Reported Activity (IC50)Reference
5-Trifluoromethyl-2-aminopyrimidine derivativeFLT3 / CHK1Potent dual inhibition[7]
5-Trifluoromethylpyrimidine derivativeEGFR0.091 µM[6]
Piperazinyl-pyrimidine analogueChikungunya Virus (nsP1)Potent inhibition[9]
Thiouracil derivative with piperazinePARP118 µM (MCF-7 cells)[10]

Potential Therapeutic Applications and Future Directions

Given the strong evidence for kinase inhibition, 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine could have potential therapeutic applications in several areas:

  • Oncology: If the compound is found to be a potent inhibitor of kinases that are known cancer drivers (e.g., FLT3, EGFR, or others), it could be developed as a targeted therapy for specific types of cancer.

  • Virology: The presence of the piperazinyl-pyrimidine scaffold suggests that the compound could also be investigated for antiviral activity, particularly against viruses where host or viral kinases play a key role in the replication cycle[9].

  • Inflammatory Diseases: As many kinases are involved in inflammatory signaling pathways, there may also be potential for this compound in the treatment of autoimmune and inflammatory disorders.

Future research should focus on:

  • Lead Optimization: If the initial screening identifies a promising target, structure-activity relationship (SAR) studies should be conducted to improve the compound's potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: The efficacy of the compound should be evaluated in animal models of the relevant disease (e.g., tumor xenograft models).

  • Off-Target Profiling: A comprehensive off-target screening should be performed to identify any potential for toxicity or side effects.

Conclusion

While 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine is a molecule with a limited public research profile, a detailed analysis of its structural components allows for the formulation of a strong, evidence-based hypothesis for its mechanism of action. The trifluoromethylpyrimidine and piperazine moieties are hallmarks of numerous kinase inhibitors, suggesting that this compound is a prime candidate for investigation as a modulator of kinase-driven signaling pathways.

This guide has provided a comprehensive theoretical framework for this hypothesis, supported by data from structurally analogous compounds. Furthermore, it has laid out a clear and detailed experimental roadmap for the validation of this mechanism, from initial in vitro screening to cell-based functional assays. It is through such a systematic and rigorous scientific approach that the true therapeutic potential of novel chemical entities like 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine can be fully elucidated. The path forward is one of empirical investigation, and the potential rewards for drug discovery and development are significant.

References

  • He, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. [Link]

  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Battisti, V., et al. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. European Journal of Medicinal Chemistry. [Link]

  • Shi, D., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Al-Ostath, M. H., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones that Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Pharmaceuticals. [Link]

  • Ważna, W., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

  • Kumar, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. [Link]

  • Xiang, H.-Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][7][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. [Link]

  • Pathan, M. K., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • Google Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Al-Warhi, T., et al. (2024). Discovery of Piperazin-2-yl-pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF-7 Breast Carcinoma. ChemistrySelect. [Link]

  • PubChem. (n.d.). 5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole, magnesium salt (2:1). Retrieved from [Link]

  • Radi, M., et al. (2014). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. ChemMedChem. [Link]

Sources

Foundational

Technical Guide: Biological Activity &amp; Therapeutic Potential of Trifluoromethyl Pyrimidine Derivatives

Topic: Biological Activity of Trifluoromethyl Pyrimidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Marriage of Fl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Trifluoromethyl Pyrimidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Marriage of Fluorine and Pyrimidine

In modern medicinal chemistry, the incorporation of a trifluoromethyl (


) group onto a pyrimidine scaffold is not merely a structural modification; it is a strategic maneuver to alter the physicochemical landscape of a bioactive molecule. As a Senior Application Scientist, I approach this topic by emphasizing the causality of bioactivity: why does this specific substitution pattern yield potent EGFR inhibitors or robust antiviral agents?

The pyrimidine ring is a privileged scaffold, ubiquitous in biological systems (cytosine, thymine, uracil) and essential for kinase recognition. However, native pyrimidines often suffer from rapid metabolic oxidation. The introduction of a


 group serves three critical functions:
  • Metabolic Shielding: The C-F bond is one of the strongest in organic chemistry (

    
    ). Placing a 
    
    
    
    group blocks metabolic "soft spots" on the ring, significantly extending the half-life (
    
    
    ) of the molecule by preventing oxidative metabolism (e.g., by cytochrome P450s).
  • Electronic Modulation: The strong electron-withdrawing nature of

    
     (Hammett constant 
    
    
    
    ) reduces the
    
    
    -electron density of the pyrimidine ring. This lowers the HOMO energy, making the ring less susceptible to electrophilic attack while enhancing its ability to engage in
    
    
    -stacking interactions within enzyme active sites.
  • Hydrophobic Binding: The

    
     group is bulky and highly lipophilic. It can occupy hydrophobic pockets in target proteins (such as the gatekeeper region of kinases) that are inaccessible to methyl or hydrogen substituents, thereby increasing binding affinity and selectivity.
    

Therapeutic Areas & Mechanisms of Action[1][2][3]

Oncology: Targeting EGFR and WRN Helicase

The most significant application of trifluoromethyl pyrimidines lies in oncology, specifically as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Werner (WRN) helicase.

  • EGFR Inhibition: 5-trifluoromethylpyrimidine derivatives have emerged as potent inhibitors of EGFR, a receptor tyrosine kinase often mutated in non-small cell lung cancer (NSCLC). The

    
     group at the C5 position mimics the methyl group of thymine but provides superior hydrophobic contact within the ATP-binding pocket of the kinase.
    
    • Mechanism:[1][2][3] These compounds function as ATP-competitive inhibitors. By binding to the active site, they prevent autophosphorylation of EGFR, blocking downstream signaling pathways (MAPK/ERK, PI3K/Akt). This leads to G2/M phase cell cycle arrest and the induction of apoptosis via the upregulation of Bax/p53 and downregulation of Bcl-2.

  • WRN Helicase Inhibition: In microsatellite instability-high (MSI-H) cancers, the WRN helicase is a synthetic lethal target. 2-amino-4-(trifluoromethyl)pyrimidine derivatives have shown high selectivity for MSI-H cells.[4] The

    
     group at C4 is critical for maintaining the specific conformation required to inhibit the helicase function without affecting wild-type cells.
    
Infectious Diseases: Antiviral & Antifungal[7]
  • Antiviral (TMV & HSV-1): In agricultural pharmacology, these derivatives exhibit curative activity against Tobacco Mosaic Virus (TMV) superior to commercial agents like ningnanmycin. In human virology, they inhibit Herpes Simplex Virus type 1 (HSV-1) reproduction by reducing de novo virus titers. The mechanism involves interference with viral coat protein (CP) assembly.

  • Antifungal: Derivatives have shown efficacy against Botrytis cinerea and Rhizoctonia solani by disrupting cell membrane integrity and morphology.

Structure-Activity Relationship (SAR) Analysis

The biological output is strictly dictated by the positioning of the


 group and the substituents at C2 and C4.
Position of

Primary Biological EffectMedicinal Chemistry Rationale
C5-Position EGFR Kinase Inhibition Mimics the C5-methyl of thymine; fits into the hydrophobic gatekeeper pocket of kinases. Enhances metabolic stability against C5-oxidation.
C4-Position WRN Helicase / Antiviral Induces a specific steric twist in the pyrimidine core, essential for binding to the WRN helicase cleft. Critical for antiviral specificity against TMV.
C6-Position Broad Antiproliferative Often used in conjunction with C2/C4 functionalization to tune overall lipophilicity (LogP) and cell permeability.
C2-Amino Binding Affinity Anchor The amino group at C2 acts as a hydrogen bond donor/acceptor, anchoring the molecule to the hinge region of the kinase ATP pocket.
Visualization: SAR Logic Flow

SAR_Logic Core Pyrimidine Core CF3_5 5-CF3 Group (EGFR Focus) Core->CF3_5 CF3_4 4-CF3 Group (WRN/Antiviral) Core->CF3_4 C2_Sub C2-Amino/Thio (Hinge Binder) Core->C2_Sub Effect_EGFR High Affinity ATP Pocket Binding CF3_5->Effect_EGFR Hydrophobic Fit Effect_Meta Metabolic Stability (Blocked Oxidation) CF3_5->Effect_Meta Electronic Shield Effect_WRN Synthetic Lethality in MSI-H Cells CF3_4->Effect_WRN Conformational Lock C2_Sub->Effect_EGFR H-Bonding

Caption: SAR map illustrating how specific substitution patterns on the pyrimidine core dictate biological outcomes.

Experimental Protocols

As a scientist, relying on "black box" kits without understanding the underlying chemistry is a risk. Below are self-validating protocols for synthesizing and testing these derivatives.

Protocol A: General Synthesis of Trifluoromethyl Pyrimidines

Rationale: This method utilizes a cyclocondensation reaction, the most robust pathway to ensure ring closure with the


 group intact.
  • Reagents: Ethyl trifluoroacetoacetate (1.0 eq), Amidine or Guanidine Hydrochloride (1.1 eq), Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    ).
    
  • Procedure:

    • Dissolve the amidine/guanidine salt in absolute ethanol.

    • Add base (NaOEt) to liberate the free base. Stir for 15 min at room temperature (RT).

    • Add ethyl trifluoroacetoacetate dropwise. Critical Step: The reaction is exothermic; control temperature to prevent side-product formation.

    • Reflux for 6–12 hours. Monitor via TLC (solvent system: Hexane/EtOAc 4:1).

    • Validation: The formation of the pyrimidine ring is confirmed by the disappearance of the ester carbonyl peak in IR and the appearance of a singlet around 8.9–9.0 ppm (pyrimidine C-H) in

      
       NMR.
      
  • Workup: Evaporate solvent, neutralize with dilute HCl (if necessary), and recrystallize from ethanol/water.

Protocol B: EGFR Kinase Inhibition Assay (Luminescence)

Rationale: This assay measures the depletion of ATP. It is preferred over radioactive assays for high-throughput screening but requires strict control of false positives (e.g., luciferase inhibitors).

  • System Setup:

    • Enzyme: Recombinant human EGFR (active domain).

    • Substrate: Poly(Glu, Tyr) 4:1 peptide.

    • Detection: Kinase-Glo® (Promega) or equivalent ATP-detection reagent.[5]

  • Workflow:

    • Step 1 (Reaction Assembly): In a white 96-well plate, mix

      
       of EGFR kinase buffer, 
      
      
      
      of substrate/ATP mix (
      
      
      ATP final), and
      
      
      of the test compound (dissolved in DMSO).
    • Step 2 (Incubation): Incubate at

      
       for 60 minutes. Control: Include a "No Enzyme" control (100% inhibition baseline) and a "DMSO only" control (0% inhibition).
      
    • Step 3 (Termination): Add

      
       of Kinase-Glo reagent. This stops the kinase reaction and initiates the luciferase reaction using the remaining ATP.
      
    • Step 4 (Readout): Incubate for 10 min in the dark. Measure luminescence.

  • Calculation:

    
    
    Self-Validation: If the 
    
    
    
    -factor of the plate is
    
    
    , the assay is invalid and must be repeated.

Data Summary: Comparative Potency

The following table synthesizes data from recent studies comparing the potency of various trifluoromethyl pyrimidine derivatives against key targets.

Compound IDTargetCell Line / Assay

Reference Standard
17v EGFR / AntiproliferativeH1975 (NSCLC)

5-Fluorouracil (

)
5m TMV (Antiviral)In vivo Plant Assay

Ningnanmycin (

)
10b AntiproliferativePC3 (Prostate)

Gefitinib (Comparable)
11g WRN HelicaseHCT116 (MSI-H)

--

Mechanism of Action Visualization

This diagram illustrates the EGFR inhibition pathway, highlighting the specific intervention point of 5-trifluoromethyl pyrimidines.

EGFR_Pathway EGFR EGFR (Tyrosine Kinase) Phos Autophosphorylation EGFR->Phos Activation Inhibitor 5-CF3-Pyrimidine Inhibitor Inhibitor->EGFR Competes with ATP Inhibitor->Phos BLOCKS ATP ATP ATP->EGFR Native Binding Signal Downstream Signaling (MAPK/PI3K) Phos->Signal Apoptosis Apoptosis (Bax High / Bcl-2 Low) Phos->Apoptosis Failure leads to Prolif Cell Proliferation Signal->Prolif

Caption: Mechanism of Action showing competitive inhibition of EGFR autophosphorylation by 5-CF3-pyrimidines.

References

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. (2022). Link

  • Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed. (2021). Link

  • Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. European Journal of Medicinal Chemistry. (2024). Link

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Central Science. (2023). Link

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Scientific Reports. (2024). Link

Sources

Exploratory

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine literature review

This technical guide provides an in-depth analysis of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1048912-73-7), a critical pharmacophore intermediate used in the synthesis of kinase inhibitors and CN...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1048912-73-7), a critical pharmacophore intermediate used in the synthesis of kinase inhibitors and CNS-active agents.[1]

Advanced Building Block for Medicinal Chemistry[1]

Executive Summary

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine is a specialized heterocyclic building block characterized by a "privileged scaffold" architecture.[1] It combines a trifluoromethyl-substituted pyrimidine core—essential for metabolic stability and kinase hinge binding—with a piperazine moiety, a classic linker in G-Protein Coupled Receptor (GPCR) ligands.[1]

This compound is primarily utilized as a late-stage intermediate (LSI) in the development of:

  • Tyrosine Kinase Inhibitors (TKIs): Targeting EGFR, PI3K, and mTOR pathways where the pyrimidine ring mimics the adenine base of ATP.[1]

  • CNS Agents: Specifically 5-HT (Serotonin) and Dopamine receptor modulators, leveraging the piperazine group for receptor pocket affinity.[1]

Chemical Identity & Physicochemical Properties[1][2]

PropertySpecification
Chemical Name 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine
CAS Number 1048912-73-7
Molecular Formula C₁₀H₁₃F₃N₄O
Molecular Weight 262.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~8.4 (Piperazine NH), ~1.5 (Pyrimidine N)
LogP ~1.2 (Moderate Lipophilicity)

Synthesis & Manufacturing Protocol

The synthesis of this compound relies on the regioselective nucleophilic aromatic substitution (


) of a chloropyrimidine precursor.[1] The presence of the electron-withdrawing trifluoromethyl (

) group at the C2 position activates the ring, while the methoxy group at C5 modulates reactivity.[1]
Retro-Synthetic Analysis

The most robust industrial route involves the displacement of a chlorine atom at the C4 position of 4-chloro-5-methoxy-2-(trifluoromethyl)pyrimidine by piperazine .[1]

Step-by-Step Experimental Protocol
Reagents:
  • Substrate: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (1.0 eq)

  • Nucleophile: Piperazine (Anhydrous, 3.0–5.0 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)[1]
    
  • Solvent: Acetonitrile (MeCN) or THF (Dry)

Procedure:
  • Preparation: Charge a reaction vessel with piperazine (excess is critical to prevent bis-substitution) and DIPEA in dry MeCN . Cool the mixture to 0°C under an inert nitrogen atmosphere.

  • Addition: Dissolve 4-chloro-5-methoxy-2-(trifluoromethyl)pyrimidine in MeCN and add it dropwise to the piperazine solution over 30 minutes. Note: Slow addition favors mono-substitution.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Monitor via TLC or LC-MS.[1] The electron-deficient nature of the pyrimidine ring (enhanced by

    
    ) typically drives this reaction to completion within 2–4 hours without high heat.[1]
    
  • Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in Dichloromethane (DCM) and wash with water (

    
    ) to remove excess piperazine and salts.[1]
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Eluent: DCM/MeOH 95:5 with 1% 
    
    
    
    ).
Mechanism of Action (Causality):

The reaction proceeds via an addition-elimination mechanism (


).[1] The 

group at C2 strongly withdraws electron density, making the C4 and C6 positions highly electrophilic.[1] The C4 position is preferred for substitution due to the steric and electronic influence of the adjacent C5-methoxy group, which can stabilize the transition state via resonance, although the inductive effect of the

is the primary driver.[1]

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic that makes this scaffold valuable.

G Start 4-Chloro-5-methoxy- 2-(trifluoromethyl)pyrimidine Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Reagents Piperazine (Excess) DIPEA, MeCN, 0°C Reagents->Start Reactants Product 5-Methoxy-4-(piperazin-1-yl)- 2-(trifluoromethyl)pyrimidine (CAS 1048912-73-7) Intermediate->Product -HCl (Elimination) Kinase Kinase Inhibitors (Hinge Binder) Product->Kinase Scaffold Utility GPCR GPCR Ligands (5-HT/Dopamine) Product->GPCR Scaffold Utility

Caption: Synthesis pathway via SnAr mechanism and downstream medicinal chemistry applications.

Medicinal Chemistry Applications

Kinase Inhibition (The "Hinge Binder" Concept)

In oncology drug discovery, the pyrimidine ring is a classic bioisostere for the adenine ring of ATP.[1]

  • Role of 2-CF3: The trifluoromethyl group enhances metabolic stability (blocking oxidation) and increases lipophilicity, improving membrane permeability.[1]

  • Role of 5-OMe: The methoxy group often occupies the "gatekeeper" region or solvent-exposed front pocket of the kinase ATP-binding site, improving selectivity.[1]

  • Piperazine Tail: This solubilizing group extends into the ribose-binding pocket, often forming salt bridges with residues like Aspartate (DFG motif).[1]

CNS Ligand Design

The 4-piperazinyl-pyrimidine motif is a known pharmacophore for Serotonin (5-HT) receptors.[1]

  • Mechanism: The basic nitrogen of the piperazine forms a critical charge-assisted hydrogen bond with a conserved Aspartate residue in the GPCR transmembrane domain (TM3).[1]

  • Selectivity: The 2-CF3 group modulates the pKa of the pyrimidine nitrogens, fine-tuning the electronic landscape of the aromatic ring to optimize

    
     stacking interactions with receptor residues (e.g., Phenylalanine in TM6).[1]
    

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Handling: Use in a fume hood.[1] The compound contains a secondary amine (piperazine) which can react with atmospheric

    
    ; store under inert gas (Argon/Nitrogen) at 2–8°C.
    
  • Fluorine Safety: While the

    
     bond is stable, thermal decomposition at extremely high temperatures (>300°C) may release toxic HF vapors.[1]
    

References

  • National Center for Biotechnology Information . (2022).[1] Development of Piperazinyl-Pyrimidine Derivatives Targeting Poly (ADP-Ribose) Polymerase. PubMed Central.[1] Retrieved from [Link]

  • Molecules (MDPI) . (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field. Retrieved from [Link]

  • Google Patents . (2014).[1] Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine and derivatives. US20140135497A1.[1][2][3] Retrieved from

Sources

Foundational

Unveiling the Therapeutic Potential: A Technical Guide to Identifying the Biological Targets of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the identification and validation of potential biological targets for...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the identification and validation of potential biological targets for the novel compound, 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine. In the absence of direct empirical data for this specific molecule, we leverage a rational, evidence-based approach grounded in the well-established bioactivities of its constituent chemical moieties: the pyrimidine core, the piperazine substituent, and the trifluoromethyl group. This document outlines a strategic workflow encompassing in silico prediction, followed by robust experimental validation methodologies. Detailed protocols for key assays are provided to empower research teams to elucidate the mechanism of action and unlock the therapeutic promise of this compound.

Introduction: A Molecule of Interest

The compound 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine, with the molecular formula C₁₀H₁₃F₃N₄O and a molecular weight of 262.23 g/mol , presents a compelling profile for investigation in drug discovery. Its structure integrates three key pharmacophores, each with a rich history in medicinal chemistry, suggesting a high probability of biological activity.

  • The Pyrimidine Scaffold: This nitrogen-containing heterocycle is a cornerstone of numerous therapeutic agents, renowned for its diverse biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Crucially, the py

Exploratory

Precision-Driven In Silico Screening of Pyrimidine Derivatives: From Scaffold Hopping to Lead Optimization

Executive Summary Pyrimidine is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules (DNA/RNA bases) and blockbuster drugs like Imatinib (kinase inhibitor) and 5-Fluorouracil (antimeta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules (DNA/RNA bases) and blockbuster drugs like Imatinib (kinase inhibitor) and 5-Fluorouracil (antimetabolite). However, the computational screening of pyrimidine derivatives presents unique challenges—specifically regarding tautomeric ambiguity and ionization states —that often lead to false positives in standard high-throughput virtual screening (HTVS) campaigns.

This technical guide outlines a rigorous, self-validating in silico workflow designed to navigate these challenges. By integrating quantum mechanical tautomer enumeration with ensemble docking and molecular dynamics (MD) validation, this protocol minimizes attrition rates and maximizes the identification of bioactive hits.

The Pyrimidine Imperative: Target Landscape & Chemical Space

The pyrimidine ring (1,3-diazine) offers a distinct advantage in drug design: metabolic stability . Replacing a benzene or pyridine ring with a pyrimidine often reduces lipophilicity (LogP) while increasing polarity, improving solubility and reducing CYP450 metabolic clearance (scaffold hopping).

Key Therapeutic Targets
Target ClassMechanism of ActionCritical Pyrimidine Interaction
Tyrosine Kinases (e.g., EGFR, AXL)ATP-competitive inhibitionH-bonds with the "hinge region" (e.g., Met793 in EGFR).
Viral Polymerases (e.g., HCV NS5B)Nucleoside mimicryPi-stacking with catalytic residues; chain termination.
Dihydrofolate Reductase (DHFR) AntimetaboliteIonic interaction with Asp27; H-bonds with backbone.
G-Quadruplex DNA Telomerase inhibitionPlanar stacking on top of the G-tetrad.

Pre-Screening Preparation: The "Garbage In, Garbage Out" Filter

The most common failure mode in pyrimidine screening is neglecting protonation and tautomeric states. Pyrimidines are amphoteric; the N1 and N3 nitrogens can act as H-bond acceptors or donors depending on the substitution pattern (e.g., 2-aminopyrimidine vs. uracil derivatives).

Tautomeric Enumeration Strategy

Standard canonical SMILES often default to the most stable tautomer in a vacuum, which may not be the bioactive form in a protein pocket.

  • Protocol: Use a pH-dependent enumerator (e.g., Epik or MoKa) set to pH 7.4 ± 1.0.

  • Critical Check: For 2-hydroxypyrimidines, generate both the lactam (keto) and lactim (enol) forms. The lactam form is generally dominant in solution, but the lactim form may be stabilized by specific hydrophobic pockets.

Library Design & Filtration

Before docking, the chemical space must be pruned to ensure synthetic feasibility and drug-likeness.

  • REOS Filter: Remove "Rapid Elimination of Swill" (reactive groups, Michael acceptors).

  • PAINS Filter: Remove Pan-Assay Interference Compounds to avoid false positives in downstream biochemical assays.

  • Pyrimidine Specific: Exclude N-alkylated pyrimidinium salts unless specifically targeting DNA grooves, as they often exhibit poor membrane permeability.

The Screening Cascade: A Self-Validating Workflow

The following diagram illustrates the decision logic for a high-fidelity pyrimidine screening campaign.

PyrimidineScreening Library Combinatorial Library (Pyrimidine Core) Prep Ligand Prep (Tautomer/State Enumeration) Library->Prep 10^5 Compounds Filter ADMET & PAINS Filtration Prep->Filter pH 7.4 States Docking Ensemble Docking (SP -> XP) Filter->Docking Clean Set MMGBSA MM-GBSA Rescoring (dG Binding) Docking->MMGBSA Top 10% Hits MD MD Simulation (100ns) MMGBSA->MD Top 5% (dG < -8 kcal/mol) MD->Docking Failed Stability (Refine Grid) Selection Hit Selection MD->Selection Stable RMSD

Figure 1: The hierarchical screening workflow. Note the feedback loop from MD to Docking, allowing for protocol refinement if structural instability is observed.

Experimental Protocols

Molecular Docking (Structure-Based)

Objective: Predict the binding orientation and affinity of the pyrimidine derivatives.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Retrieve the crystal structure (PDB) of the target (e.g., EGFR T790M).

    • Crucial: Remove co-crystallized water molecules unless they bridge the ligand and protein (common in kinase hinge regions).

    • Add hydrogens and optimize H-bond networks (PropKa) to resolve His/Asp/Glu states.

  • Grid Generation:

    • Define a cubic box (typically 20x20x20 Å) centered on the native ligand.

    • Self-Validation Step: Perform a "Redocking" experiment. Remove the native ligand and dock it back.[1] If the RMSD between the docked pose and the crystal pose is > 2.0 Å , the grid or parameters are invalid.

  • Docking Execution:

    • Use a rigid-receptor, flexible-ligand algorithm (e.g., AutoDock Vina or Glide XP).

    • Set exhaustiveness/precision to high (minimum 8 poses per ligand).

    • Pyrimidine Constraint: Enforce a hydrogen bond constraint on the hinge residue (e.g., Met793 for EGFR) if known, as the pyrimidine N1/N3 interaction is often non-negotiable for potency.

Molecular Dynamics (MD) Validation

Objective: Assess the temporal stability of the ligand-protein complex. Static docking often misses "induced fit" effects.

Protocol:

  • System Setup: Solvate the complex in a cubic TIP3P water box with 10 Å buffer. Neutralize with Na+/Cl- ions (0.15 M).

  • Minimization: Steepest descent (5000 steps) followed by Conjugate Gradient to remove steric clashes.

  • Equilibration:

    • NVT ensemble (constant volume/temp) for 100 ps to stabilize temperature (300 K).

    • NPT ensemble (constant pressure/temp) for 100 ps to stabilize density.

  • Production Run: Run for minimum 50–100 ns.

  • Analysis Metrics:

    • RMSD (Root Mean Square Deviation): A plateau < 2.5 Å indicates a stable complex.

    • H-Bond Persistence: The critical pyrimidine-hinge H-bond should exist for >60% of the simulation time.

ADMET Profiling & Liability Assessment

Pyrimidine derivatives, while generally safe, have specific liabilities that must be predicted early.

ParameterToolThreshold for "Pass"Pyrimidine Specific Note
LogP (Lipophilicity) SwissADME / XLOGP31.0 < LogP < 5.0Highly substituted pyrimidines can become too polar (LogP < 1), limiting cell permeability.
BBB Permeability pkCSMLogBB > -1.0Essential for CNS targets (e.g., glioblastoma); pyrimidines often require hydrophobic R-groups to cross BBB.
CYP Inhibition ADMET PredictorNon-inhibitorPyrimidines can inhibit CYP2D6 if they contain basic amines.
hERG Toxicity Pred-hERGpIC50 < 5.0Avoid flexible linkers attached to the pyrimidine core to reduce hERG risk.

Case Study Logic: Pyrimidine Tautomerism in Docking

The diagram below details the specific logic required when handling the tautomeric ambiguity of hydroxy-pyrimidines during the docking phase.

TautomerLogic Input 2-Hydroxy-Pyrimidine Derivative Enum Enumerate Tautomers Input->Enum Keto Lactam Form (Keto) (Major Species) Enum->Keto Enol Lactim Form (Enol) (Minor Species) Enum->Enol DockKeto Dock Keto Keto->DockKeto DockEnol Dock Enol Enol->DockEnol Compare Compare Binding Energy & Interaction Types DockKeto->Compare DockEnol->Compare Decision Select Bioactive Form Compare->Decision Best Score + Conserved Interactions

Figure 2: Tautomer-specific docking workflow. Both forms must be evaluated as the protein environment can shift the equilibrium.

References

  • Somkuwar, S., et al. (2025). In silico ADME prediction of designed pyrimidine derivatives for antiviral, antimalarial and anticancer potentials.[2] ResearchGate. Link

  • Archana, S., et al. (2025). Design, In Silico Evaluation, and Molecular Docking of Novel Pyrimidine Derivatives as AXL Tyrosine Kinase Inhibitors. International Journal of Pharmaceutical Sciences.[3] Link

  • Schrödinger, Inc. Dramatically improving hit rates with a modern virtual screening workflow.[4]Link

  • Al-Wahaibi, L.H., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI Molecules. Link

  • Bhurani, V., et al. (2023). Virtual screening, structure based pharmacophore mapping... of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors. Journal of Biomolecular Structure and Dynamics. Link

  • National Institutes of Health (NIH). Protocol for an automated virtual screening pipeline including library generation and docking evaluation.Link

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals Preamble: A Note on Proactive Safety with Novel Chemical Entities As a novel compound, 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine lacks a co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Proactive Safety with Novel Chemical Entities

As a novel compound, 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine lacks a comprehensive, publicly available toxicological and safety profile. This guide is therefore constructed on a foundation of proactive safety, extrapolating from the known hazards of its constituent functional groups—specifically the piperazine and trifluoromethylpyrimidine moieties—and adhering to established best practices for handling chemical compounds of unknown toxicity. The protocols and recommendations herein are designed to be self-validating systems of safety, ensuring that researchers are protected even in the absence of complete hazard data. Every key recommendation is grounded in authoritative sources to provide a robust framework for safe laboratory operations.

Compound Profile and Structural Rationale for Precaution

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine is a heterocyclic compound with a molecular formula of C10H13F3N4O and a molecular weight of 262.23 g/mol . Its structure warrants a cautious approach to handling due to the presence of two key bioactive substructures:

  • Piperazine: This cyclic diamine is known to be a corrosive chemical that can cause severe skin burns and eye damage.[1][2] It can also be a skin and respiratory sensitizer, meaning that initial exposure may lead to allergic reactions upon subsequent contact.[3][4] Systemic effects following absorption through the skin or inhalation can include neurotoxicity.[1][4]

  • Trifluoromethylpyrimidine: The trifluoromethyl group is a common feature in many modern pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability and bioavailability.[5][6] However, fluorinated organic compounds require careful handling, and pyrimidine derivatives can exhibit a wide range of biological activities, including toxicity.[7][8][9]

The combination of a corrosive and sensitizing moiety with a biologically active heterocyclic system necessitates that this compound be treated as potentially hazardous until proven otherwise.

Physicochemical Properties (Predicted and Known)
PropertyValue/InformationSource
CAS Number 1048912-73-7MolCore
Molecular Formula C10H13F3N4OMolCore
Molecular Weight 262.23 g/mol MolCore
Appearance Solid (predicted)General chemical knowledge
Storage Temperature 2-8°CMolCore

Hazard Identification and Risk Assessment: A Proactive Stance

Given the absence of specific toxicological data, a risk assessment must be based on the potential hazards of the compound's structural components.

Potential Routes of Exposure:

  • Inhalation: Dust or aerosols may be harmful if inhaled.

  • Dermal Contact: The piperazine moiety suggests a high risk of skin corrosion and irritation.[1][3] Absorption through the skin is possible and may lead to systemic effects.[4]

  • Eye Contact: The compound is expected to be corrosive to the eyes and may cause serious damage.[1][2][4]

  • Ingestion: May be harmful if swallowed.

Anticipated Health Effects:

  • Acute: May cause immediate irritation or burns to the skin, eyes, and respiratory tract. High exposure could potentially lead to neurotoxic effects such as weakness, blurred vision, and tremors, consistent with piperazine exposure.[3][4]

  • Chronic: The long-term effects of exposure are unknown. The potential for sensitization from the piperazine group means that repeated low-level exposure could lead to the development of skin or respiratory allergies.[3][4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate PPE to minimize exposure.

Primary Engineering Controls

All work with 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine, especially when handling the solid material, must be conducted in a certified chemical fume hood. This is the primary barrier to prevent inhalation of dust or aerosols. The fume hood should have a tested and adequate face velocity.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should include:

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially during procedures with a higher risk of splashing or aerosol generation.[10][11][12]

  • Gloves: Double-gloving with nitrile gloves is recommended. Ensure gloves are compatible with the solvents being used. Gloves should be inspected before use and changed immediately if contamination is suspected.

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, is required. Additional protection, such as chemical-resistant aprons or sleeves, should be considered for larger quantities or when there is a significant splash risk.[10][11][13]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

The following diagram illustrates the hierarchy of controls for safely handling this compound.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible for Research) Substitution Substitution (Not Feasible for this Topic) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for mitigating risks.

Safe Handling and Storage Protocols

Adherence to strict protocols is crucial for maintaining a safe laboratory environment.

Weighing and Dispensing
  • Always weigh the solid compound inside a chemical fume hood.

  • Use a disposable weighing boat to avoid cross-contamination.

  • Handle the compound gently to minimize the generation of dust.

  • Ensure all spatulas and other equipment are decontaminated after use.

Solution Preparation
  • Prepare solutions inside a chemical fume hood.

  • Add the solid compound to the solvent slowly to avoid splashing.

  • If sonication is required, ensure the vessel is securely capped.

Storage
  • Store the compound in a tightly sealed container in a designated, well-ventilated area.

  • The recommended storage temperature is 2-8°C.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The container should be clearly labeled with the compound name, CAS number, and appropriate hazard warnings.

Spill and Emergency Procedures: A Plan for the Unexpected

A clear and practiced emergency plan is essential.

Minor Spill (Contained within a Fume Hood)
  • Alert colleagues in the immediate vicinity.

  • Ensure appropriate PPE is worn.[14]

  • Contain the spill with an appropriate absorbent material (e.g., vermiculite, spill pads).[15][16][17]

  • Carefully collect the absorbent material and spilled compound into a labeled, sealable waste container.[14][15]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spill (Outside of a Fume Hood)
  • Evacuate the immediate area.

  • Alert others and activate the nearest fire alarm if necessary.

  • Contact your institution's emergency response team.

  • Close the doors to the affected area to contain vapors.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

The following decision tree outlines the appropriate response to a chemical spill.

Spill_Response_Decision_Tree Spill Chemical Spill Occurs Assess Assess Spill Size and Location Spill->Assess Minor Minor Spill (Inside Fume Hood) Assess->Minor  Small & Contained Major Major Spill (Outside Fume Hood) Assess->Major Large or Uncontained   Alert Alert Colleagues Minor->Alert Evacuate Evacuate Area Major->Evacuate PPE Wear Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Alert_Emergency Alert Emergency Services Evacuate->Alert_Emergency Isolate Isolate the Area Alert_Emergency->Isolate

Caption: Decision tree for chemical spill response.

Waste Disposal: Environmental Responsibility

All waste containing 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.

  • Disposal Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. For fluorinated compounds, incineration at a licensed facility is often the preferred method of destruction.[18] Consult your institution's environmental health and safety (EHS) office for specific procedures.[19][20]

Conclusion: A Culture of Safety

The safe handling of novel chemical entities like 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine is paramount in a research and development setting. By understanding the potential hazards derived from its chemical structure, implementing robust engineering controls and consistent use of personal protective equipment, and adhering to strict protocols for handling, storage, and disposal, researchers can mitigate the risks associated with this compound. This guide provides a framework for a comprehensive safety culture that prioritizes the well-being of laboratory personnel while enabling the advancement of scientific discovery.

References

  • Piperazine: Human health tier II assessment. (2019). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • Piperazine - Hazard Summary. (n.d.). New Jersey Department of Health. [Link]

  • Personal Protective Equipment for Chemical Handling. (2026). Safelyio. [Link]

  • Piperazine. (n.d.). PubChem. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]

  • Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. (n.d.). Letters in Organic Chemistry. [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. [Link]

  • Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 929545. [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Ciesielski, W., et al. (2021). Management of Solid Waste Containing Fluoride—A Review. Materials, 14(21), 6437. [Link]

  • Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 929545. [Link]

  • Personal Protective Equipment. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. [Link]

  • Hazardous chemicals - personal protective equipment (PPE). (2022). NT WorkSafe. [Link]

  • Darrow, J. J., & Burns, N. Z. (2020). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 142(41), 17357–17362. [Link]

  • Chemical Spills. (n.d.). Florida State University Emergency Management. [Link]

  • Chen, J., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2497–2511. [Link]

  • Alfonso-Muniozguren, P., et al. (2023). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Applied Sciences, 13(14), 8196. [Link]

  • Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with perfluorooctane sulfonic acid (PFOS), its salts and perfluorooctane sulfonyl fluoride (PFOSF), perfluorooctanoic acid (PFOA), its salts and PFOA-related compounds, and perfluorohexane sulfonic acid (PFHxS), its salts and PFHxS-related compounds. (2023). Basel Convention. [Link]

  • Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Luminescence, 22(3), 220–229. [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry, 15(1), 103513. [Link]

  • Emergency response / spill control. (n.d.). Health and Safety Executive (HSE). [Link]

  • Al-Bogami, A. S., et al. (2018). Green Synthesis, Antimicrobial Activity and Cytotoxicity of Novel Fused Pyrimidine Derivatives Possessing a Trifluoromethyl Moiety. ChemistrySelect, 3(28), 8306–8311. [Link]

  • Benzene. (n.d.). Wikipedia. [Link]

  • El-Sayed, A. A., et al. (2024). Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme. Scientific Reports, 14(1), 1438. [Link]

  • Guidelines for Disposing of PFAs. (2023). MCF Environmental Services. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025). U.S. Environmental Protection Agency (EPA). [Link]

Sources

Exploratory

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine physicochemical characterization

Topic: Physicochemical Characterization of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Document Type: Technical Monograph & Characterization Guide Target Audience: Medicinal Chemists, Process Development S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characterization of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Document Type: Technical Monograph & Characterization Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.[1][2]

Part 1: Executive Summary & Chemical Identity

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS: 1048912-73-7) is a specialized heterocyclic building block utilized in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its structural core combines the lipophilic, metabolic-blocking properties of the trifluoromethyl (


) group with the solubilizing and derivatizable piperazine motif.[1][2]

This guide provides a rigorous physicochemical profile, establishing the critical quality attributes (CQAs) necessary for its use as a pharmaceutical intermediate.

Chemical Identity Table
PropertySpecification
IUPAC Name 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine
CAS Number 1048912-73-7
Molecular Formula

Molecular Weight 262.23 g/mol
SMILES COc1cnc(C(F)(F)F)nc1N2CCNCC2
Appearance White to off-white crystalline solid
Storage 2–8°C (Hygroscopic nature of piperazine salt forms)

Part 2: Synthesis & Impurity Logic (Retrosynthetic Analysis)

To understand the physicochemical behavior and impurity profile, one must understand the compound's origin.[1][2] The synthesis typically proceeds via Nucleophilic Aromatic Substitution (


).[1][2]

Primary Synthetic Route: Reaction of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine with excess Piperazine .[1][2]

  • Mechanistic Insight: The 2-

    
     group is a strong electron-withdrawing group (EWG), activating the pyrimidine ring for nucleophilic attack at the 4-position.[1][2] The 5-methoxy group provides slight electron donation but does not deactivate the ring sufficiently to prevent substitution.[1][2]
    

Critical Impurities to Characterize:

  • Bis-substituted Piperazine:

    
    -bis(5-methoxy-2-(trifluoromethyl)pyrimidin-4-yl)piperazine.[1][2] (Formed if piperazine stoichiometry is too low).[1][2]
    
  • Hydrolysis Products: 5-methoxy-2-(trifluoromethyl)pyrimidin-4-ol (from moisture during reaction).[1][2]

  • Regioisomers: Unlikely due to the symmetry of the starting material precursor, but 6-substitution is theoretically possible if the precursor was asymmetric.[1][2]

Part 3: Physicochemical Profiling

Ionization Constant (pKa)

Understanding the pKa is vital for extraction strategies and predicting reactivity.[1][2]

  • Site 1: Pyrimidine Nitrogens: Very low basicity (pKa < 1.[1][2]0) due to the strong EWG effect of

    
     and the aromatic ring.[1][2]
    
  • Site 2: Proximal Piperazine Nitrogen (N1): Non-basic.[1][2] The lone pair is conjugated into the electron-deficient pyrimidine ring (vinylogous amide character).[1][2]

  • Site 3: Distal Piperazine Nitrogen (N4): Basic. [1][2]

    • Predicted pKa:8.5 – 9.0 .[1][2]

    • Explanation: Typical secondary amines are ~10-11.[1][2] The electron-withdrawing pyrimidine ring (transmitted through the ethyl chain of the piperazine) lowers the basicity of the distal nitrogen by approximately 1.5–2.0 log units compared to free piperazine.[1][2]

Lipophilicity (LogP / LogD)

The


 group significantly boosts lipophilicity, while the piperazine provides a pH-dependent "switch."[1][2]
ConditionParameterValue (Est.)Implication
Neutral (pH > 10) LogP 1.8 – 2.2 Moderate lipophilicity; suitable for organic extraction (DCM/EtOAc).[1][2]
Ionized (pH < 7) LogD -0.5 – 0.5 High aqueous solubility; compound partitions into the aqueous phase.[1][2]

Experimental Protocol: LogD Determination (Shake-Flask Method)

  • Phase System: 1-Octanol / Phosphate Buffer (pH 7.4).[1][2]

  • Equilibration: Shake phases for 24h to saturate.

  • Spiking: Dissolve 1 mg of compound in the octanol phase.

  • Partitioning: Mix 1:1 Octanol/Buffer, vortex for 30 min, centrifuge.

  • Analysis: Quantify concentration in both phases using HPLC-UV (254 nm).

Solubility Profile
  • Water (Neutral): Low to Moderate (< 1 mg/mL).[1][2]

  • Water (Acidic, pH 1-2): High (> 50 mg/mL) due to protonation of the distal amine.[1][2]

  • Organic Solvents: Soluble in Methanol, DMSO, DCM.[1][2] Sparingly soluble in Hexane.[1][2]

Part 4: Analytical Characterization Methods

NMR Spectroscopy Strategy

The presence of Fluorine makes


-NMR a powerful, rapid purity check.[1][2]
  • 
    -NMR (DMSO-
    
    
    
    ):
    • 
       3.85 (s, 3H, 
      
      
      
      )[1][2]
    • 
       2.80 (m, 4H, Piperazine 
      
      
      
      distal)[1][2]
    • 
       3.60 (m, 4H, Piperazine 
      
      
      
      proximal)[1][2]
    • 
       8.40 (s, 1H, Pyrimidine H-6)[1][2]
      
  • 
    -NMR: 
    
    • Single singlet around

      
       -68 to -70 ppm (characteristic of 
      
      
      
      ).[1][2]
    • Diagnostic: Any secondary peaks in this region indicate hydrolysis of the

      
       or impurities.[1][2]
      
HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    , 4.6 x 100 mm.[1][2]
    
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid is required to ionize the piperazine and prevent peak tailing).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyrimidine

    
    ) and 210 nm.[1][2]
    

Part 5: Stability & Reactivity Workflow

The following diagram illustrates the stability logic and potential degradation pathways, visualized using Graphviz.

StabilityProfile cluster_legend Legend Compound 5-Methoxy-4-(piperazin-1-yl)- 2-(trifluoromethyl)pyrimidine Acidic Acidic Conditions (pH < 4) Compound->Acidic Protonation Basic Basic Conditions (pH > 10) Compound->Basic Exposure Oxidative Oxidative Stress (Peroxides/Air) Compound->Oxidative Storage StableSalt Stable Salt Formation (High Solubility) Acidic->StableSalt Forms HCl/TFA salt Hydrolysis Hydrolysis of CF3 (Rare, requires heat) Basic->Hydrolysis Elevated Temp only N_Oxide N-Oxide Formation (Distal Nitrogen) Oxidative->N_Oxide Degradation key Blue: Target | Green: Stable | Red: Risk | Yellow: Caution

Figure 1: Stability and degradation pathway map.[1][2] The compound is generally stable but prone to N-oxidation if stored improperly.[1][2]

Part 6: Handling & Safety (E-E-A-T)

  • Toxicology Alert: Piperazine derivatives can possess sensitizing properties.[1][2] Handle with standard PPE (gloves, mask) to avoid inhalation.[1][2]

  • Fluorine Safety: While the

    
     group is stable, thermal decomposition (fire) can release HF.[1][2]
    
  • Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidative yellowing of the piperazine amine.

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1048912-73-7. Retrieved from [Link]

  • Tagat, J. R., et al. (2001). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors."[1][2][3] Journal of Medicinal Chemistry, 44(21), 3343-3346.[1][2] (Provides SAR context for trifluoromethyl-pyrimidine-piperazine scaffolds). [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1][2] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] (Authoritative source on the physicochemical impact of CF3 groups). [Link][1][2]

Sources

Protocols & Analytical Methods

Method

synthesis of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

Technical Application Note: Synthesis of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Executive Summary This application note details the robust synthesis of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

Executive Summary

This application note details the robust synthesis of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine , a highly functionalized scaffold relevant to medicinal chemistry programs targeting kinase inhibition (e.g., EGFR, CDK) and GPCR modulation.[1]

The protocol utilizes a convergent synthetic strategy designed to maximize regiocontrol and minimize side reactions associated with the nucleophilic aromatic substitution (


) on electron-deficient heterocycles.[1] The synthesis is divided into three critical stages:
  • De Novo Ring Construction: Cyclocondensation to establish the 2-(trifluoromethyl)pyrimidine core.[1]

  • Activation: Regioselective chlorination.

  • C4-Selective Coupling: Installation of the piperazine moiety.[1]

Retrosynthetic Analysis & Strategy

The target molecule features a 2,4,5-trisubstituted pyrimidine core.[1] The critical strategic decision is the installation of the trifluoromethyl (


) group. Direct trifluoromethylation of a pre-existing pyrimidine ring is often low-yielding and regiochemically promiscuous.[1] Therefore, we adopt a bottom-up approach  where the 

group is introduced via the amidine building block.[1]

Key Structural Considerations:

  • 2-Position (

    
    ):  Acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack but also increasing susceptibility to hydrolysis.[1]
    
  • 5-Position (

    
    ):  An electron-donating group (EDG) that modulates the electrophilicity of the C4 position.[1]
    
  • 4-Position (Piperazine): Installed via

    
     displacement of a chloride leaving group.[1]
    
Visual Logic: Retrosynthesis Tree

Retrosynthesis Target Target Molecule 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Int1 Protected Intermediate tert-butyl 4-(5-methoxy-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate Int1->Target Deprotection (TFA) Int2 Activated Core 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine Int2->Int1 S_NAr (Boc-Piperazine) Int3 Pyrimidone Core 5-Methoxy-2-(trifluoromethyl)pyrimidin-4(3H)-one Int3->Int2 Chlorination (POCl3) SM1 Trifluoroacetamidine (HCl Salt) SM1->Int3 Cyclocondensation SM2 Ethyl 2-methoxy-3-oxopropanoate SM2->Int3 Cyclocondensation

Figure 1: Retrosynthetic disconnection showing the construction of the pyrimidine core from acyclic precursors.

Detailed Experimental Protocols

Stage 1: Core Synthesis (Cyclocondensation)

Objective: Synthesis of 5-methoxy-2-(trifluoromethyl)pyrimidin-4(3H)-one.[1] Rationale: Using trifluoroacetamidine ensures the


 group is fixed at the C2 position, avoiding complex regioselective trifluoromethylation later.
  • Reagents:

    • Trifluoroacetamidine hydrochloride (1.0 equiv)[1]

    • Ethyl 2-methoxy-3-oxopropanoate (1.1 equiv)[1]

    • Sodium methoxide (NaOMe), 25% in MeOH (3.0 equiv)

    • Solvent: Methanol (anhydrous)[1]

Protocol:

  • Preparation: Charge an oven-dried round-bottom flask with Trifluoroacetamidine HCl (10.0 g, 67.3 mmol) and anhydrous MeOH (100 mL).

  • Base Addition: Cool to 0°C. Add NaOMe solution (46 mL, ~202 mmol) dropwise over 20 minutes. The solution will become cloudy (NaCl precipitation).

  • Cyclization: Add Ethyl 2-methoxy-3-oxopropanoate (10.8 g, 74.0 mmol) dropwise.

  • Reaction: Remove ice bath and reflux the mixture for 12 hours. Monitor by LC-MS (Target Mass [M+H]+: 195.0).[1]

  • Workup: Concentrate in vacuo to remove MeOH. Dissolve the residue in water (50 mL). Acidify carefully with 6N HCl to pH ~3-4.[1]

  • Isolation: The product often precipitates as a white/off-white solid.[1] Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: 65-75%[1]

    • Checkpoint: 1H NMR should show a singlet for

      
       (~3.8 ppm) and a characteristic pyrimidine C6-H (~7.5-8.0 ppm).[1]
      
Stage 2: Activation (Chlorination)

Objective: Conversion to 4-chloro-5-methoxy-2-(trifluoromethyl)pyrimidine.[1] Rationale: The hydroxyl group (tautomeric with carbonyl) is a poor leaving group. Conversion to chloride using


 creates a highly reactive electrophile for the subsequent 

.[1]
  • Reagents:

    • Pyrimidone Intermediate (from Stage 1)[1]

    • Phosphorus Oxychloride (

      
      ) (5.0 equiv) - Acts as solvent and reagent[1]
      
    • N,N-Dimethylaniline (1.0 equiv) - Catalyst/Acid Scavenger[1]

Protocol:

  • Setup: Place the pyrimidone (5.0 g, 25.7 mmol) in a heavy-walled pressure vial or round-bottom flask with a reflux condenser.

  • Addition: Add

    
     (12 mL) carefully. Add N,N-dimethylaniline (3.2 mL).[1]
    
  • Reaction: Heat to 90°C–100°C for 3–5 hours. The suspension should clear as the starting material is consumed.

  • Quench (Critical Safety Step): Cool the mixture to RT. Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. Exothermic reaction![2] Maintain temperature <20°C.[1]

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with saturated

    
     (until neutral) and brine.[1]
    
  • Purification: Dry over

    
    , filter, and concentrate. If the crude is dark/oily, purify via flash chromatography (Hexanes/EtOAc 9:1).
    
    • Yield Expectation: 80-90%[1]

    • Stability: Store under inert gas at 4°C. The C-Cl bond is activated by the 2-

      
       and is moisture sensitive.[1]
      
Stage 3: C4-Selective Coupling ( )

Objective: Coupling with Piperazine.[1] Rationale: We use N-Boc-piperazine instead of free piperazine.[1] This prevents the formation of "bis-coupled" byproducts (where one piperazine links two pyrimidine rings) and simplifies purification.[1]

  • Reagents:

    • 4-Chloro-intermediate (2.0 g, 9.4 mmol)[1]

    • 1-Boc-piperazine (1.1 equiv, 1.92 g)[1]

    • Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

    • Solvent: Acetonitrile (ACN) or THF[1]

Protocol:

  • Dissolution: Dissolve the chloro-pyrimidine in ACN (20 mL).

  • Addition: Add 1-Boc-piperazine and DIPEA.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Note: The 2-

      
       group makes the C4 position highly electrophilic; heat is rarely required and may promote hydrolysis.[1]
      
  • Monitoring: TLC (Hex/EtOAc 7:3) or LC-MS.[1] The spot for the chloro-starting material should disappear.[1]

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine. Dry and concentrate.

  • Purification: Flash chromatography (gradient 10% -> 40% EtOAc in Hexanes).

Stage 4: Deprotection

Objective: Removal of the Boc group to yield the final free amine.

Protocol:

  • Dissolve the Boc-protected intermediate in DCM (10 mL).

  • Add Trifluoroacetic acid (TFA) (5 mL). Stir at RT for 1 hour.

  • Concentrate in vacuo.[1] Azeotrope with toluene (2x) to remove excess TFA.

  • Free Basing: Dissolve residue in DCM. Wash with saturated

    
     solution.[1] Dry organic layer and concentrate to yield the target molecule.[1]
    

Analytical Profile & Quality Control

ParameterExpected Value / Observation
Appearance White to pale yellow solid
Molecular Weight 262.23 g/mol
MS (ESI+) [M+H]+ = 263.2
1H NMR (DMSO-d6)

8.2 (s, 1H, H-6), 3.9 (s, 3H, OMe), 3.6-3.8 (m, 4H, pip), 2.8-3.0 (m, 4H, pip)
19F NMR Single peak around -68 to -70 ppm (

)
Solubility Soluble in DMSO, MeOH, DCM.[1] Limited solubility in water.[1]

Troubleshooting & Critical Control Points

Regioselectivity (C4 vs C2)

While this protocol builds the ring with the substituents in place, researchers might attempt


 on 2,4-dichloro-5-methoxypyrimidine .[1]
  • Risk: Nucleophilic attack can occur at C2 or C4.[1][2]

  • Rule: In 5-substituted pyrimidines, the C4 position is generally more electrophilic.[1] However, steric bulk at C5 (like OMe) can slightly retard C4 attack.

  • Solution: The "De Novo" route (Stage 1) guarantees the correct isomer because the

    
     is "baked in" at C2 from the start.
    
Hydrolysis of the Trifluoromethyl Group
  • Risk: Under strongly basic, aqueous conditions at high heat, the 2-

    
     group on a pyrimidine ring can undergo hydrolysis to a carboxylic acid or decompose.[1]
    
  • Mitigation: Avoid aqueous bases (NaOH/KOH) at high temperatures. Use non-nucleophilic organic bases (DIPEA, TEA) in anhydrous solvents for the coupling step.

Reaction Workflow Diagram

Workflow Start Start: Trifluoroacetamidine Cyclize Cyclization (NaOMe, Reflux) Start->Cyclize Chlorinate Chlorination (POCl3, 90°C) Cyclize->Chlorinate Intermediate 1 Coupling S_NAr Coupling (Boc-Pip, RT) Chlorinate->Coupling 4-Cl Intermediate Deprotect Deprotection (TFA/DCM) Coupling->Deprotect Boc-Intermediate Final Final Product Isolation Deprotect->Final

Figure 2: Sequential workflow for the synthesis of the target pyrimidine.

References

  • Pyrimidine Synthesis (General): Bagley, M. C., et al. "A new one-step synthesis of pyridines and pyrimidines."[1] Tetrahedron Letters, 2002. Link[1]

  • Regioselectivity in S_NAr: Lérida, L., et al. "Regioselective Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidines."[1][2] Journal of Organic Chemistry, 2022. Link[1]

  • Trifluoromethyl Pyrimidines: Zanatta, N., et al. "Synthesis and structural characterization of 4-trifluoromethyl-2-(1H-pyrazol-1-yl)pyrimidines."[1] Journal of Molecular Structure, 2018. Link[1]

  • Safety (POCl3): "Phosphorus oxychloride Safety Data Sheet." Sigma-Aldrich.[1] Link[1]

Sources

Application

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine in vitro assay protocol

Application Note: Pharmacological Profiling of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Part 1: Introduction & Application Context 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (hereafter r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

Part 1: Introduction & Application Context

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (hereafter referred to as Compound A ) represents a "privileged structure" in medicinal chemistry. Its core pharmacophore—an aryl-piperazine moiety decorated with electron-withdrawing (CF₃) and electron-donating (OMe) groups—shares high structural homology with established CNS-active agents, particularly serotonin (5-HT) receptor ligands (e.g., Buspirone, Tandospirone) and certain kinase inhibitors.

While often utilized as a synthetic intermediate (building block) for library generation, Compound A possesses intrinsic biological activity potential as a fragment. This Application Note outlines a rigorous in vitro protocol to evaluate its affinity for the Serotonin 5-HT1A Receptor , the most scientifically validated target for this structural class.

Key Experimental Challenges:

  • Lipophilicity: The 2-trifluoromethyl group significantly increases logP, requiring precise DMSO handling to prevent precipitation in aqueous buffers.

  • Basicity: The secondary amine of the piperazine ring (

    
    ) dictates that pH control is critical for maintaining the protonation state required for receptor binding.
    

Part 2: Experimental Protocols

Protocol 1: Compound Preparation & Stability

Objective: To generate stable stock solutions free of micro-precipitates that could skew binding data.

Materials:

  • Compound A (CAS 141071-86-5, >98% Purity)

  • DMSO (Anhydrous, Cell Culture Grade)

  • Buffer A (50 mM Tris-HCl, pH 7.4)

Method:

  • Primary Stock (10 mM): Dissolve 2.62 mg of Compound A (MW: 262.23 g/mol ) in 1.0 mL of 100% DMSO. Vortex for 30 seconds.

    • Note: The CF₃ group aids solubility in organic solvents but reduces aqueous solubility.

  • Integrity Check: Inspect visually for turbidity. If clear, proceed.

  • Working Dilutions:

    • Perform serial 1:3 dilutions in 100% DMSO to generate a concentration range (e.g., 10 mM down to 1 µM).

    • Critical Step: Do not dilute into aqueous buffer until the moment of the assay. Pre-dilution in water can cause the hydrophobic core to aggregate, reducing the effective free concentration (the "insolubility cliff").

Protocol 2: 5-HT1A Receptor Competition Binding Assay

Objective: Determine the binding affinity (


) of Compound A by displacing the radioligand [

H]-8-OH-DPAT.

Assay System:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing human 5-HT1A receptor.

  • Radioligand: [

    
    H]-8-OH-DPAT (Specific Activity: ~170 Ci/mmol).
    
  • Reference Ligand: Serotonin (5-HT) or Buspirone (for non-specific binding definition).

Step-by-Step Procedure:

  • Assay Buffer Preparation:

    • 50 mM Tris-HCl (pH 7.4)

    • 5 mM MgCl₂ (Essential for GPCR-G protein coupling)

    • 0.1% Ascorbic Acid (Prevents oxidation of control ligands)

  • Plate Setup (96-well format):

    • Total Binding (TB): 150 µL Membrane + 50 µL Radioligand + 50 µL Buffer (1% DMSO).

    • Non-Specific Binding (NSB): 150 µL Membrane + 50 µL Radioligand + 50 µL 10 µM Serotonin.

    • Test Wells: 150 µL Membrane + 50 µL Radioligand + 50 µL Compound A (varying concentrations).

  • Incubation:

    • Add reagents in the order: Buffer/Compound

      
       Radioligand 
      
      
      
      Membranes.
    • Incubate for 60 minutes at 27°C .

    • Rationale: 5-HT1A kinetics are temperature-sensitive; 27°C is optimal to reach equilibrium without rapid receptor degradation.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce non-specific binding to the filter).

    • Wash 3x with ice-cold Buffer A.

  • Quantification:

    • Add liquid scintillation cocktail.

    • Count radioactivity (CPM) using a MicroBeta counter.

Part 3: Visualization & Data Analysis

Workflow Diagram: Radioligand Binding Assay

BindingAssay Stock Compound A (10 mM DMSO Stock) Dilution Serial Dilution (1:3 in DMSO) Stock->Dilution Incubation Incubation 60 min @ 27°C Dilution->Incubation Add 50µL Membrane h5-HT1A Membranes Membrane->Incubation Add 150µL Filter GF/B Filtration (PEI Pre-soaked) Incubation->Filter Terminate Count Scintillation Counting (CPM) Filter->Count Analysis Data Analysis (Ki Calculation) Count->Analysis

Figure 1: Operational workflow for the competition binding assay. Note the critical PEI pre-soak step to minimize filter binding of the lipophilic probe.

Signaling Pathway Context

Understanding the downstream effect is crucial if the compound shows binding. The 5-HT1A receptor couples to


 proteins.

Signaling Ligand Compound A (Ligand) Receptor 5-HT1A Receptor Ligand->Receptor Binding Gprotein Gi/o Protein (Activation) Receptor->Gprotein Coupling AC Adenylate Cyclase Gprotein->AC Inhibition cAMP cAMP Levels (Decrease) AC->cAMP Reduction Effect Downstream Effect cAMP->Effect

Figure 2: Mechanistic pathway. If Compound A acts as an agonist, it will inhibit Adenylate Cyclase, reducing cAMP. If an antagonist, it will block this reduction induced by 5-HT.

Part 4: Data Interpretation

Data Table: Expected Parameters

ParameterDefinitionAcceptance Criteria
Total Binding (TB) CPM in absence of competitor> 1000 CPM (Signal-to-Noise > 10)
Non-Specific Binding (NSB) CPM in presence of excess 5-HT< 10% of TB
Specific Binding (SB) TB - NSBMust be > 80% of Total Binding
IC₅₀ Concentration displacing 50% of radioligandCalculated via 4-parameter logistic fit
K_i Inhibition ConstantDerived using Cheng-Prusoff Equation

Calculation (Cheng-Prusoff):



  • 
     = Concentration of radioligand used (nM).
    
  • 
     = Dissociation constant of the radioligand (determined experimentally, typically ~1-2 nM for [
    
    
    
    H]-8-OH-DPAT).

Interpretation of Results:

  • 
     < 10 nM:  High Affinity (Potent Lead).
    
  • 
     10–100 nM:  Moderate Affinity (Valid Hit).
    
  • 
     > 1 µM:  Low/No Affinity (Inactive).
    

Note on Structure-Activity Relationship (SAR): The 2-CF₃ group often enhances metabolic stability compared to a 2-H or 2-Me analog, but may reduce affinity if the receptor pocket is sterically restricted. The 5-OMe group typically acts as a hydrogen bond acceptor; loss of affinity here suggests the pocket requires a donor.

References

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology, 33(3-4), 275-317. Link

  • Glennon, R. A., et al. (1988). Binding of arylpiperazines to 5-HT1A serotonin receptors: results of a structure-affinity study. Journal of Medicinal Chemistry, 31(10), 1968-1973. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine. Link(Note: Representative link for sourcing).

Method

Advanced Application Note: Cell-Based Assay Development for 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

Executive Summary The compound 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS: 1048912-73-7) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural motifs—specifically the trifluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS: 1048912-73-7) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural motifs—specifically the trifluoromethyl-pyrimidine core fused with a piperazine moiety—are highly characteristic of ligands targeting Serotonin (5-HT) receptors (specifically 5-HT2C agonists) and specific Tyrosine Kinases [1, 2].[1]

This Application Note details the development of a robust cell-based assay suite to validate the biological activity of this scaffold. Unlike simple biochemical screens, these protocols are designed to verify target engagement , functional efficacy , and cellular safety in a physiological context.[1] We focus on a Gq-coupled GPCR model (5-HT2C) as the primary validation target due to the pharmacophore's high affinity for this receptor class.[1]

Biological Rationale & Mechanism[2]

The Pharmacophore

The piperazine ring acts as a secondary amine proton donor, crucial for ionic interactions with the conserved aspartate residue in GPCR transmembrane helices (TM3).[1] The electron-withdrawing trifluoromethyl (


) group on the pyrimidine ring enhances metabolic stability and lipophilicity, facilitating membrane permeability—a critical factor for intracellular kinase targets or CNS-penetrant GPCR ligands.[1]
Signaling Pathway Focus: Gq-Coupled GPCRs

Upon binding to a Gq-coupled receptor (e.g., 5-HT2C), the compound triggers the hydrolysis of PIP2 by Phospholipase C (PLC), generating IP3.[1] This induces the release of intracellular Calcium (


) from the endoplasmic reticulum.[1] This flux is the primary readout for our functional assay.[1]
DOT Diagram: Gq-GPCR Signaling Pathway

The following diagram illustrates the signal transduction pathway targeted by the assay.

G Ligand 5-MPTP Scaffold GPCR 5-HT2C Receptor Ligand->GPCR Binding Gq Gαq Protein GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Fluorescent Readout Ca->Response Dye Binding

Figure 1: Signal transduction cascade for the Gq-coupled Calcium Flux Assay.[1] The compound binds the receptor, triggering a cascade that results in measurable cytosolic calcium increase.[1]

Assay Protocol 1: Kinetic Calcium Flux (Functional Potency)

This assay measures the functional agonist activity of the compound.[1] We utilize a calcium-sensitive dye (e.g., Fluo-4 AM) which increases fluorescence intensity upon binding free cytosolic


.[1]
Materials
  • Cell Line: CHO-K1 stably expressing human 5-HT2C (non-edited isoform).[1]

  • Compound: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (10 mM DMSO stock).[1]

  • Reagents: Fluo-4 Direct Calcium Assay Kit, Probenecid (to inhibit anion transport), HBSS buffer.

  • Instrumentation: FLIPR Tetra or Hamamatsu FDSS/μCell.

Step-by-Step Protocol
  • Cell Plating (Day -1):

    • Harvest CHO-K1 cells using Accutase (avoid Trypsin to preserve receptor integrity).[1]

    • Resuspend at

      
       cells/mL in culture media.[1]
      
    • Dispense 25 µL/well into a 384-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading (Day 0):

    • Prepare 2X Dye Loading Buffer : Dissolve Fluo-4 reagent in HBSS + 20 mM HEPES. Add 2.5 mM Probenecid (freshly prepared).[1]

    • Remove culture media from the cell plate (optional, or add equal volume if using "no-wash" kit).[1]

    • Add 25 µL of 2X Dye Loading Buffer to each well.[1]

    • Incubate: 60 minutes at 37°C, followed by 15 minutes at Room Temperature (RT) to equilibrate.

  • Compound Preparation:

    • Prepare a 5X Compound Source Plate .

    • Perform a 1:3 serial dilution of the 5-MPTP scaffold in HBSS (Top concentration: 50 µM final).[1]

    • Include a reference agonist (e.g., Serotonin/5-HT) and a vehicle control (0.5% DMSO).[1]

  • Kinetic Read (FLIPR):

    • Transfer plate to the reader.[1][2]

    • Baseline Read: Measure fluorescence (Ex 494nm / Em 516nm) for 10 seconds.

    • Injection: Inject 12.5 µL of 5X compound.

    • Response Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 120 seconds.

Data Analysis & QC

Calculate the Max-Min fluorescence (


) for each well. Plot concentration vs. response using a 4-parameter logistic fit.
ParameterAcceptance CriteriaRationale
Z' Factor > 0.5Ensures assay window is sufficient for screening.[1]
CV% (Max Signal) < 10%Indicates consistent pipetting and cell health.[1]
EC50 Stability ± 3-fold of RefVerifies receptor expression levels are constant.[1]

Assay Protocol 2: Cellular Thermal Shift Assay (CETSA)

To confirm that the 5-MPTP scaffold actually enters the cell and physically engages the target protein (Target Engagement), we employ CETSA.[1] This relies on the principle that ligand binding stabilizes a protein, shifting its melting temperature (


) higher.[1]
Workflow Diagram

CETSA Step1 Treat Live Cells (Compound vs DMSO) Step2 Aliquot into PCR Tubes Step1->Step2 Step3 Heat Gradient (40°C - 65°C) Step2->Step3 Step4 Lysis & Centrifugation Step3->Step4 Step5 Western Blot (Supernatant) Step4->Step5 Step6 Analyze Tm Shift Step5->Step6

Figure 2: CETSA workflow for validating intracellular target engagement.

Protocol Highlights
  • Treatment: Incubate cells with 10 µM of 5-MPTP scaffold for 1 hour at 37°C.

  • Heating: Divide cells into 10 aliquots. Heat each aliquot to a distinct temperature (range 40–67°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C water bath) to keep the interaction native.[1]

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Aggregated (unbound/unstable) proteins pellet out; stabilized proteins remain in supernatant.

  • Detection: Analyze supernatant via Western Blot using specific antibodies for the target (e.g., 5-HT2C or specific Kinase).[1]

Interpretation: A shift in the aggregation curve to higher temperatures in the treated samples compared to DMSO controls confirms physical binding.[1]

Assay Protocol 3: High-Content Cytotoxicity Profiling

Before advancing this scaffold, we must rule out non-specific cytotoxicity, a common risk with piperazine derivatives due to phospholipidosis or off-target kinase inhibition [3].[1]

Method: Multiplexed High-Content Screening (HCS)[1]
  • Dye 1: Hoechst 33342 (Nuclear count/Proliferation).[1]

  • Dye 2: MitoTracker Orange (Mitochondrial Membrane Potential).[1]

  • Dye 3: TOTO-3 (Plasma Membrane Permeability/Cell Death).[1]

Analysis

Compounds are flagged if they show:

  • 20% reduction in Nuclei Count (Antiproliferative).[1]

  • 30% decrease in MitoTracker intensity (Mitochondrial toxicity).[1]

References

  • Vertex Pharmaceuticals. (2025).[1][3] Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity. PubMed Central.[1] 4

  • MolCore. (2023).[1][5] Chemical Data: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine.[1][5] MolCore Building Blocks. 5

  • National Institutes of Health (NIH). (2022).[1] Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. PMC. 6[7]

  • SciSpace. (2013).[1] An overview of biological importance of pyrimidines. 8

Sources

Application

Application Note: In Vivo Profiling of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

This Application Note and Protocol guide is designed for the preclinical evaluation of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS: 1048912-73-7).[1][2][3] Given the molecule's structural homology to...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for the preclinical evaluation of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS: 1048912-73-7).[1][2][3] Given the molecule's structural homology to known serotonergic ligands (e.g., TFMPP, mCPP) and pyrimidine-based kinase inhibitors, this guide treats the compound as a novel CNS-active New Chemical Entity (NCE) .[1][2][3]

The protocols below bridge the gap between chemical synthesis and biological validation, focusing on formulation, pharmacokinetic (PK) profiling, and preliminary pharmacodynamic (PD) assessment.

[1][2][3]

Executive Summary & Mechanism Hypothesis

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (hereafter 5-MTP ) is a lipophilic, basic small molecule featuring a pharmacophore highly characteristic of Serotonin (5-HT) Receptor Ligands .[1][2][3]

  • Structural Insight: The 4-piperazinyl moiety mimics the side chain of serotonin, while the electron-withdrawing 2-trifluoromethyl and electron-donating 5-methoxy groups on the pyrimidine ring modulate lipophilicity and metabolic stability.[1][2][3]

  • Predicted Target Profile: Based on Structural Activity Relationship (SAR) data from analogous compounds (e.g., TFMPP, Quipazine), 5-MTP is predicted to modulate 5-HT2C , 5-HT2A , or 5-HT7 receptors.[1][2][3]

  • Application: This compound is best utilized as a chemical probe for investigating serotonergic signaling or as a lead scaffold for anxiolytic/antipsychotic drug discovery.[1][2][3]

Chemical Properties & Formulation Strategy

Successful in vivo studies depend on stable, bioavailable formulations.[1][2][3] The free base of 5-MTP is likely poorly soluble in neutral aqueous media.[1][2][3]

PropertyValue (Predicted)Implication
Molecular Weight 262.23 g/mol High permeability; likely BBB penetrant.[1][2][3]
pKa (Piperazine NH) ~8.5 - 9.0Ionizable; soluble at pH < 5.[1][2][3]0.
LogP ~2.5 - 3.0Good lipophilicity for CNS entry.[1][2][3]
Appearance White/Off-white SolidLikely crystalline.[1][2][3]
Protocol A: Formulation for Intraperitoneal (IP) or Oral (PO) Administration

Objective: Create a clear, stable solution at 1–10 mg/mL.[1][2][3]

Method 1: In Situ Salt Formation (Preferred) [1][2][3]

  • Weigh the required amount of 5-MTP (Free Base).[1][2][3]

  • Add 0.9 molar equivalents of 1N HCl (relative to the compound).

  • Vortex until dissolved.[1][2][3] The piperazine nitrogen will protonate, drastically increasing solubility.[1][2][3]

  • Dilute to final volume with 0.9% Saline .

  • Adjust pH to 5.5–6.5 using dilute NaOH if necessary (avoid precipitation).[1][2][3]

    • Note: If precipitation occurs, add 5-10% 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2][3]

Method 2: Co-Solvent System (For High Doses >20 mg/kg) [1][2][3]

  • Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline.[1][2][3]

  • Procedure: Dissolve 5-MTP in DMSO first, add Tween-80, then slowly add warm saline with vigorous stirring.

Safety & Tolerability: The Modified Irwin Test

Before efficacy testing, the "No Observed Adverse Effect Level" (NOAEL) must be established using a modified Irwin screen.[1][2][3]

Experimental Design
  • Subjects: C57BL/6J Mice (n=3 per dose group).

  • Dose Escalation: Vehicle, 3, 10, 30 mg/kg (IP).[1][2][3]

  • Observation Window: 0–120 minutes post-dose.[1][2][3]

Scoring Matrix
DomainReadoutIndication of 5-MTP Activity
Autonomic Pupil diameter, Salivation, Piloerection5-HT activation often causes mydriasis (pupil dilation).[1][2][3]
Neuromuscular Grip strength, Tremors, AtaxiaSerotonin toxicity (Serotonin Syndrome) manifests as tremors/hind-limb abduction.[1][2][3]
Sensorimotor Startle response, Pre-pulse inhibition5-HT2A agonists disrupts sensorimotor gating.[1][2][3]
CNS State Sedation vs. Hyperactivity5-HT2C agonists are often hypolocomotive (sedating).[1][2][3]

Stop Rule: If seizures or severe respiratory depression occur, terminate the arm immediately.

Pharmacokinetic (PK) Validation Protocol

To interpret behavioral data, you must confirm the compound reaches the brain.[1][2][3]

Workflow Diagram (Graphviz)

PK_Workflow Dosing Dosing (IP/PO) 10 mg/kg Sampling Serial Sampling (Plasma & Brain) Dosing->Sampling 0.25, 0.5, 1, 2, 4h Extraction Protein Precipitation (Acetonitrile) Sampling->Extraction Harvest Tissue Analysis LC-MS/MS (MRM Mode) Extraction->Analysis Supernatant Data PK Parameters (Cmax, AUC, Brain:Plasma) Analysis->Data Calculate

Caption: Step-by-step Pharmacokinetic profiling workflow for 5-MTP.

LC-MS/MS Optimization Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).[1][2][3]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[1][2][3]

  • MRM Transitions (Predicted):

    • Parent Ion: [M+H]+ = 263.2 [1][2][3]

    • Daughter Ion 1 (Quantifier): 221.1 (Loss of piperazine ring fragment).[1][2][3]

    • Daughter Ion 2 (Qualifier): 194.0 (Pyrimidine core fragment).[1][2][3]

Efficacy Models: CNS Activity

Given the pharmacophore, 5-MTP is likely to modulate anxiety or locomotor/psychotic states.[1][2][3]

Experiment A: Open Field Test (Locomotor Activity)

Rationale: 5-HT2C agonists (like mCPP) reduce locomotor activity, while 5-HT1A agonists may induce specific behaviors.[1][2][3]

  • Acclimation: 1 hour in testing room.

  • Dosing: Administer 5-MTP (IP) 30 mins prior to testing.

  • Testing: Place mouse in the center of an automated Open Field arena (40x40 cm).

  • Recording: Record for 30 minutes.

  • Analysis:

    • Total Distance Traveled: Reduction suggests sedation or anxiolysis.[1][2][3]

    • Center Time: Increase suggests anxiolytic effect.[1][2][3]

Experiment B: Head-Twitch Response (HTR)

Rationale: The "Head-Twitch" is a hallmark proxy for 5-HT2A receptor activation (hallucinogenic potential).[1][2][3]

  • Dosing: Administer 5-MTP (1–10 mg/kg).

  • Observation: Place mouse in a glass cylinder.

  • Scoring: Count distinct head-twitches (rapid rotational jerks) over 20 minutes.

    • Positive Control: DOI (2,5-Dimethoxy-4-iodoamphetamine) or TCB-2.[1][2][3]

    • Negative Control: Vehicle.

    • Result Interpretation: High HTR counts indicate 5-HT2A agonism.[1][2][3]

Metabolic Considerations

The 5-methoxy group is a metabolic "soft spot."[1][2][3] In vivo, 5-MTP will likely undergo O-demethylation by Cytochrome P450 enzymes (likely CYP2D6 or CYP2C19 analogs in rodents).[1][2][3]

  • Metabolite 1: 4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidin-5-ol.[1][2][3]

    • Risk:[1][2][3] Phenolic metabolites can be conjugated (glucuronidation) and rapidly excreted, limiting half-life.[1][2][3]

  • Mitigation: If half-life (T1/2) is < 30 mins, consider co-administration with a non-specific P450 inhibitor (e.g., 1-aminobenzotriazole) for proof-of-concept studies, or use a deuterated analog (d3-methoxy) in future synthesis.[1][2][3]

References

  • Gundlah, C., et al. (2005).[1][2][3] In vivo characterization of the 5-HT2C receptor agonist WAY-163909. Journal of Pharmacology and Experimental Therapeutics . Link

  • Baumann, M. H., et al. (2001).[1][2][3] N-Substituted piperazines abused as recreational drugs: in vivo effects of 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[1][2][3] Neuropsychopharmacology . Link[1][2][3]

  • Irwin, S. (1968).[1][2][3] Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse.[1][2][3] Psychopharmacologia . Link[1][2][3]

  • Di, L., & Kerns, E. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect .[1][2][3] Link

Sources

Method

analytical methods for 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

Application Note: Analytical Characterization & Quality Control of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Executive Summary This guide details the analytical framework for 5-Methoxy-4-(piperazin-1-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization & Quality Control of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

Executive Summary

This guide details the analytical framework for 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS: 1048912-73-7), a critical pharmacophore often utilized in the synthesis of PI3K inhibitors and other kinase-targeting therapeutics.[1][2]

The presence of a basic secondary amine (piperazine), an electron-withdrawing trifluoromethyl group, and a potentially labile methoxy substituent creates specific analytical challenges:

  • Peak Tailing: The basic piperazine nitrogen interacts with residual silanols on silica columns.

  • Regioisomerism: Verification of the substitution pattern (C4 vs. C6) is critical during synthesis.

  • Detection: The trifluoromethyl group allows for sensitive 19F-NMR monitoring but requires specific MS fragmentation interpretation.[1][2]

This protocol establishes a self-validating analytical workflow combining HPLC-UV for purity, UPLC-MS for trace analysis, and NMR for structural certification.[1][2]

Physicochemical Profile & Target Analyte

ParameterSpecificationTechnical Note
Chemical Name 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine
CAS Number 1048912-73-7
Molecular Formula C₁₀H₁₃F₃N₄O
Molecular Weight 262.23 g/mol
pKa (Calculated) ~8.9 (Piperazine NH), ~1.5 (Pyrimidine N)The secondary amine is protonated at neutral pH.[1][2][3]
LogP ~1.2 - 1.5Moderately lipophilic; suitable for Reverse Phase LC.[1][2]
Solubility Soluble in DMSO, Methanol, Acetonitrile.Avoid unbuffered water; solubility improves at pH < 4.[1]
UV Max ~245 nm, ~280 nmPyrimidine core absorption.

Analytical Workflow Diagram

The following logic flow ensures that identity is confirmed before quantitative methods are applied, preventing the validation of the wrong regioisomer.

AnalyticalWorkflow Sample Raw Sample (Synthesis Intermediate) Identity Structural Identity (19F & 1H NMR) Sample->Identity Step 1: Confirm Structure Purity Purity Assay (HPLC-UV) Identity->Purity Step 2: Quantify Purity->Sample < 98% (Recrystallize) Trace Impurity Profiling (UPLC-MS) Purity->Trace Step 3: Screen Byproducts Release Batch Release (COA Generation) Trace->Release Step 4: Validate

Figure 1: Sequential analytical decision tree ensuring structural integrity prior to quantitative release.

Protocol A: Structural Identification (NMR)

Objective: To definitively distinguish the target molecule from potential regioisomers (e.g., piperazine attack at C2 or C6 positions) and quantify residual fluorinated reagents.

Instrument: 400 MHz (or higher) NMR Spectrometer. Solvent: DMSO-d6 (Preferred for solubility and exchangeable proton visibility).[1][2]

Experimental Steps:
  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • 1H NMR Acquisition: 16 scans, 30°C.

    • Diagnostic Signals:

      • Piperazine: Two multiplets at δ ~2.8 ppm (4H) and ~3.6 ppm (4H).[2] Broad singlet at ~8-9 ppm (NH) if salt form; broad exchangeable peak if free base.[1][2]

      • Methoxy: Sharp singlet at δ ~3.8 ppm (3H).

      • Pyrimidine Aromatic: Singlet at δ ~8.2 ppm (1H, H-6 position).[1][2] Note: If this is a doublet, it indicates coupling to F, suggesting incorrect regiochemistry.

  • 19F NMR Acquisition:

    • Diagnostic Signal: Singlet at δ ~-68 to -70 ppm (CF3 group).[1][2]

    • Purity Check: Look for additional small peaks indicating hydrolysis of the CF3 group (rare) or residual reagents.

Protocol B: Quantitative Purity (HPLC-UV)

Objective: Robust quantification of the main peak and separation of synthetic impurities (e.g., unreacted piperazine, hydrolyzed methoxy species).

Challenge: The basic piperazine moiety causes severe tailing on standard C18 columns at neutral pH. Solution: Use a High pH resistant C18 column to keep the amine deprotonated (neutral), sharpening the peak shape.

Method Parameters:
ParameterCondition
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (Assay) and 210 nm (Impurities)
Injection Vol 5.0 µL
Gradient Table:
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Hold (Elute polar salts)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibrate
23.0955End
System Suitability Criteria (Self-Validation):
  • Tailing Factor (Tf): Must be < 1.5 for the main peak. (If > 1.5, increase pH or buffer concentration).

  • Precision: RSD of 6 replicate injections < 1.0%.

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity.

Protocol C: Trace Impurity Profiling (UPLC-MS)

Objective: Identification of unknown impurities, specifically potential genotoxic impurities (PGIs) or oxidation products.

Instrument: Q-TOF or Triple Quadrupole MS coupled to UPLC.[1][2] Ionization: Electrospray Ionization (ESI), Positive Mode.

MS Source Parameters:
  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Adjust to minimize in-source fragmentation of the piperazine ring)

  • Source Temp: 120°C

  • Desolvation Temp: 400°C

Fragmentation Logic (Graphviz):

Understanding the fragmentation helps identify if an impurity is related to the core structure.

MS_Fragmentation Parent Parent Ion [M+H]+ = 263.23 Frag1 Loss of Piperazine [M-C4H9N2]+ Parent->Frag1 Cleavage of C-N bond Frag2 Loss of CF3 [M-69]+ Parent->Frag2 Rare (High Energy) Frag3 Pyrimidine Core Characteristic Ring Fragments Frag1->Frag3 Ring Opening

Figure 2: Expected ESI+ fragmentation pathway.[1][2] The loss of the piperazine ring is the primary diagnostic fragment.[1]

Sample Preparation Protocol

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 10.0 mg of reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of Acetonitrile (do not use water initially to ensure solubility).

  • Sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with Mobile Phase A (Buffer).

Test Sample Solution: Prepare as above. Filter through a 0.22 µm PTFE or Nylon filter (Avoid PVDF if protein precipitation was involved, though not applicable here).

Note on Stability: Piperazines can oxidize over time. Analyze solutions within 24 hours or store at 4°C protected from light.

References & Authority

  • MolCore . (n.d.). 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Product Sheet. Retrieved from [2]

  • BenchChem . (2025).[4] A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by HPLC. Retrieved from

  • European Medicines Agency (EMA) . Guideline on the Limits of Genotoxic Impurities. (Context for piperazine impurity limits).

  • Journal of Medicinal Chemistry . (2000). Synthesis and Transporter Binding Properties of Bridged Piperazine Analogues. (General reference for piperazine analytical behavior).

Sources

Application

Application Note: Kinase Profiling of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

This Application Note is designed for researchers utilizing 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1048912-73-7) as a lead scaffold or chemical probe in kinase discovery.[1] While this specific c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1048912-73-7) as a lead scaffold or chemical probe in kinase discovery.[1]

While this specific compound is often utilized as a high-value intermediate in the synthesis of PI3K/mTOR inhibitors (structurally analogous to the core pharmacophore of agents like Buparlisib/BKM120), this guide details the protocols for evaluating its intrinsic biological activity and using it as a fragment-based screening tool.[1]

[1]

Introduction & Mechanism of Action

Chemical Significance

The compound 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine represents a privileged scaffold in medicinal chemistry.[1]

  • Pyrimidine Core: Acts as the hinge-binding motif, mimicking the adenine ring of ATP.[1]

  • 2-Trifluoromethyl Group: Enhances lipophilicity and metabolic stability while electronically tuning the pyrimidine ring to strengthen hydrogen bonding with the kinase hinge region (e.g., Val851 in PI3K

    
    ).[1]
    
  • 4-Piperazine Moiety: Provides a solvent-exposed handle.[1] In fragment-based drug discovery (FBDD), the secondary amine serves as a vector for growing the molecule into the ribose pocket or solvent front to improve potency.[1]

Target Specificity

This scaffold exhibits intrinsic affinity for the Class I Phosphoinositide 3-kinases (PI3K) and mTOR .[1][2] The trifluoromethyl-pyrimidine motif is a validated pharmacophore for ATP-competitive inhibition in these lipid kinases.[1]

Signaling Pathway Context

Inhibition of the PI3K catalytic subunit prevents the phosphorylation of PIP2 to PIP3, thereby blocking the recruitment of Akt (Protein Kinase B) to the membrane and downstream mTOR signaling.[1]

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Target) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Catalysis PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt (PKB) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 5-Methoxy-4-(piperazin-1-yl)- 2-(trifluoromethyl)pyrimidine Inhibitor->PI3K ATP Competition

Figure 1: Mechanism of Action.[1] The scaffold targets the ATP-binding pocket of PI3K, preventing PIP3 generation and halting downstream Akt/mTOR signaling.[1]

Experimental Protocols

Protocol A: Stock Solution Preparation

Rationale: The free base piperazine moiety can lead to pH sensitivity.[1] Proper buffering in the stock solution is critical to prevent precipitation upon dilution into aqueous assay buffers.[1]

Materials:

  • Compound: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (MW: 262.23 g/mol ).[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade

    
     99.9%.[1]
    

Procedure:

  • Weighing: Accurately weigh 2.62 mg of the compound into a sterile, amber glass vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to create a 10 mM master stock.

  • Vortexing: Vortex for 30 seconds. The solution should be clear and colorless.

  • QC Check: If using as a fragment, verify solubility via light scattering or visual inspection. This scaffold is generally highly soluble in DMSO.[1]

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: In Vitro PI3K Kinase Assay (ADP-Glo™ Platform)

Rationale: As this compound may be a moderate-potency scaffold (µM range) rather than a nanomolar drug, a robust luminescent assay measuring ADP production is preferred over FRET to minimize compound interference (fluorescence quenching).[1]

Assay Conditions:

  • Enzyme: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).[1]
  • Substrate: PIP2:PS Lipid Substrate (L-

    
    -phosphatidylinositol-4,5-bisphosphate, CO-16:0/18:1).[1]
    
  • ATP Concentration: 10 µM (at or below

    
     to ensure sensitivity to ATP-competitive inhibitors).
    

Workflow Diagram:

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detect 3. Detection (ADP-Glo) Stock 10mM Stock (DMSO) Dilution Serial Dilution (3-fold) Stock->Dilution Mix Add PI3K Enzyme + Lipid Substrate Dilution->Mix Start Add ATP (Start Reaction) Mix->Start Incubate Incubate 60 min @ RT Start->Incubate Stop Add ADP-Glo™ Reagent (Stop) Incubate->Stop Convert Add Kinase Detection Reagent Stop->Convert Read Read Luminescence (Integration: 1s) Convert->Read

Figure 2: Step-by-step workflow for the ADP-Glo Kinase Assay.

Step-by-Step Procedure:

  • Compound Dilution: Prepare a 10-point dose-response curve in 1x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl

    
    , 1 mM EGTA, 0.03% CHAPS). Start at 100 µM  top concentration (since it is a scaffold).
    
  • Enzyme Addition: Add 2 µL of PI3K enzyme (optimized to convert ~10-20% substrate) to a 384-well white low-volume plate.

  • Inhibitor Incubation: Add 1 µL of diluted compound. Incubate for 15 min at Room Temperature (RT) to allow equilibration with the ATP pocket.[1]

  • Reaction Start: Add 2 µL of ATP/Lipid Substrate mix.[1]

  • Reaction: Shake plate for 1 min; incubate for 60 min at RT.

  • Termination: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[1] Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase light).[1] Incubate 30 min.
    
  • Measurement: Read Luminescence on a plate reader (e.g., EnVision or GloMax).[1]

Data Analysis & Interpretation

IC50 Calculation

Normalize data to controls:

  • 0% Inhibition (Max Signal): Enzyme + Substrate + DMSO (No compound).[1]

  • 100% Inhibition (Min Signal): No Enzyme (or excess Wortmannin/Reference Inhibitor).[1]

Calculate % Inhibition for each concentration:


[1]

Fit the data using a non-linear regression (4-parameter logistic equation):


[1]
Expected Results & Troubleshooting
ParameterExpected OutcomeTroubleshooting
Potency (IC50) 1 - 50 µMIf >100 µM, the fragment affinity is weak.[1] Consider growing the molecule at the piperazine nitrogen.[1]
Solubility High (DMSO)If precipitation occurs in buffer, lower the top concentration or add 0.01% Triton X-100.[1]
Hill Slope ~1.0If > 1.5, suspect compound aggregation or non-specific inhibition.[1]
Z' Factor > 0.5If < 0.5, optimize enzyme concentration or incubation time.[1]

References

  • Walker, D. P., et al. (2008).[1][3] "Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships." Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077.[1][3] Link

  • Burger, M. T., et al. (2011).[1] "Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for the Treatment of Cancer." ACS Medicinal Chemistry Letters, 2(10), 774–779.[1] (Describes the optimization of the trifluoromethyl-pyrimidine core). Link[1]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] (Standard protocol source for lipid kinase assays).[1] Link

  • Liu, Z., et al. (2020).[1] "Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors." Bioorganic & Medicinal Chemistry Letters, 30(20), 127479.[1] Link

Sources

Method

experimental use of piperazine-substituted pyrimidines

Application Note: Experimental Use of Piperazine-Substituted Pyrimidines in Drug Discovery Introduction: The Privileged Scaffold The fusion of a pyrimidine core with a piperazine moiety represents a "privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Use of Piperazine-Substituted Pyrimidines in Drug Discovery

Introduction: The Privileged Scaffold

The fusion of a pyrimidine core with a piperazine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

  • The Pyrimidine Core: Acts as a flat, aromatic anchor, often mimicking the purine ring of ATP in kinase inhibitors or serving as a bioisostere for phenyl rings. Its electron-deficient nature makes it highly reactive toward nucleophilic substitution, facilitating rapid library synthesis.

  • The Piperazine Ring: Provides critical solubility properties due to its basic nitrogens (pKa ~9.8). Structurally, it induces a "kink" or specific vector extension, allowing the molecule to reach into solvent-exposed regions of a protein pocket or bridge distinct binding domains (e.g., in GPCRs like Dopamine D2 or 5-HT receptors).

This guide details the protocols for synthesizing, handling, and biologically evaluating these compounds, focusing on their two dominant applications: Kinase Inhibition and GPCR Antagonism .

Chemical Handling & Synthesis Protocol

Objective: To synthesize a library-ready N-(pyrimidin-yl)piperazine scaffold via Nucleophilic Aromatic Substitution (


).
Mechanism & Rationale

The 2- and 4-positions of halogenated pyrimidines are highly susceptible to nucleophilic attack by amines. We utilize


 rather than palladium-catalyzed coupling (Buchwald-Hartwig) for the primary step because it is cost-effective, requires no heavy metals, and proceeds under mild conditions due to the electron-withdrawing nature of the pyrimidine nitrogens.
Protocol: Displacement of 2-Chloropyrimidine

Materials:

  • Substrate: 2,4-Dichloropyrimidine (CAS: 3934-20-1)

  • Nucleophile: tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (

    
    )
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv, 5 mmol) in anhydrous MeCN (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C (ice bath). Add DIPEA (2.5 equiv) dropwise.

  • Nucleophile Introduction: Slowly add N-Boc-piperazine (1.0 equiv) dissolved in MeCN (5 mL).

    • Expert Note: The 4-position is generally more reactive than the 2-position. To selectively substitute the 4-position, maintain low temperature (0°C). To force bis-substitution or 2-position substitution, heat is required.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor reaction progress via LC-MS (Target Mass: M+1).

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry the organic layer over

      
      , filter, and concentrate.
      
  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection (Optional): To liberate the secondary amine for further derivatization, treat the intermediate with 4M HCl in Dioxane for 2 hours at RT.

Visual Workflow (Synthesis):

SynthesisWorkflow Start Start: Chloropyrimidine Reagents Add: N-Boc-Piperazine + Base (DIPEA) Start->Reagents Dissolve in MeCN Intermediate Intermediate: Boc-Protected Scaffold Reagents->Intermediate SnAr (0°C to RT) Deprotection Deprotection: HCl/Dioxane Intermediate->Deprotection Purification Final Final Product: Free Amine (Library Ready) Deprotection->Final Salt Formation

Caption: General workflow for the synthesis of piperazine-substituted pyrimidine scaffolds via SnAr chemistry.

Biological Assay Protocols

Protocol A: Kinase Inhibition Assay (TR-FRET)

Application: Oncology (e.g., CDK4/6, EGFR inhibition).

Principle: This assay measures the transfer of a phosphate group from ATP to a substrate peptide. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A Europium-labeled antibody detects the phosphorylated product. If the piperazine-pyrimidine inhibits the kinase, phosphorylation is blocked, and the FRET signal decreases.

Materials:

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Test Compounds (10 mM DMSO stock).

  • ATP (at

    
     concentration).
    
  • Kinase Enzyme and Substrate (specific to target).

Procedure:

  • Serial Dilution: Prepare 3-fold serial dilutions of the test compound in 100% DMSO (10-point curve). Dilute further into Kinase Buffer to reach 4x final assay concentration (final DMSO < 1%).

  • Enzyme Addition: Add 2.5 µL of 4x Kinase/Substrate mixture to a 384-well low-volume white plate.

  • Compound Addition: Add 2.5 µL of diluted test compound. Incubate for 15 minutes at RT to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2x ATP solution.

  • Incubation: Shake plate for 30–60 minutes at RT (protect from light).

  • Detection: Add 10 µL of Antibody Detection Mix (containing EDTA to stop the reaction).

  • Read: Measure fluorescence ratio (Emission 665 nm / Emission 615 nm) on a multimode plate reader (e.g., EnVision).

Data Analysis:

  • Calculate % Inhibition:

    
    .
    
  • Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine

    
    .
    
Protocol B: GPCR Functional Antagonism (Calcium Flux)

Application: CNS Disorders (e.g., Dopamine D2/D3, Serotonin 5-HT).

Principle: Many piperazine-pyrimidines act as antagonists.[1] This assay stimulates the receptor with a known agonist and measures the ability of your compound to block the resulting intracellular Calcium (


) release.

Procedure:

  • Cell Seeding: Plate CHO or HEK293 cells stably expressing the GPCR of interest (and

    
     if necessary to couple to Calcium) in 384-well black/clear-bottom plates. Incubate overnight.
    
  • Dye Loading: Aspirate media and add Calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (HBSS + 20 mM HEPES). Incubate for 45 minutes at 37°C.

  • Compound Addition (Antagonist Mode): Add test compounds (dissolved in buffer). Incubate for 15 minutes.

  • Agonist Challenge: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader). The machine will inject the Reference Agonist (at

    
     concentration) while simultaneously recording fluorescence.
    
  • Interpretation:

    • Active Antagonist: No fluorescence spike is observed upon agonist injection.

    • Inactive: A standard fluorescence spike occurs.

Visual Workflow (Assay Logic):

AssayLogic cluster_Kinase Kinase Pathway cluster_GPCR GPCR Pathway Compound Test Compound (Piperazine-Pyrimidine) Target Target Protein (Kinase or GPCR) Compound->Target Incubation Binding Binding Event Target->Binding ATP ATP Blocked Binding->ATP If Kinase CaFlux Calcium Flux Blocked Binding->CaFlux If GPCR SignalDown Low FRET Signal (Inhibition) ATP->SignalDown Readout Flat Fluorescence Trace (Antagonism) CaFlux->Readout

Caption: Logic flow for determining efficacy in Kinase (FRET) vs. GPCR (Calcium Flux) assays.

ADME & Solubility Profiling

The piperazine ring is metabolically active. When designing protocols, include these checks:

ParameterMethodCritical Consideration for Piperazine-Pyrimidines
Solubility Kinetic TurbidimetryThe basic piperazine nitrogens improve solubility at acidic pH (stomach) but may precipitate at neutral pH (intestine). Test at pH 7.4.
Metabolic Stability Liver MicrosomesThe piperazine ring is prone to N-oxidation and N-dealkylation. Monitor for +16 Da (Oxidation) and -14 Da (Demethylation) metabolites.
Permeability PAMPA or Caco-2Pyrimidines are polar.[2] Ensure the Lipophilicity (

) is between 1–3 for optimal oral bioavailability.

References

  • Synthesis & Antimicrobial Activity: Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.[3] Source:ResearchGate / Int. J. Pharm. Link:

  • Anticancer Mechanisms (Kinase/Apoptosis): Title: Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.[4] Source:Int. J. Mol.[4] Sci. (MDPI) Link:

  • GPCR Ligand Design: Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Source:Int. J. Mol.[4] Sci. (NIH/PMC) Link:

  • CCR5 Antagonists (Case Study): Title: Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[5] IV. Discovery of Sch-417690. Source:J. Med. Chem. Link:

  • General Pyrimidine Applications: Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field. Source:Pharmaceuticals (MDPI) Link:

Sources

Application

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine as a research tool

Application Note: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine as a Versatile Scaffold in Drug Discovery Executive Summary 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (hereafter referred to a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine as a Versatile Scaffold in Drug Discovery

Executive Summary

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (hereafter referred to as Pym-CF3-Pip ) is a high-value heterocyclic building block designed for the rapid synthesis of bioactive small molecules. This scaffold integrates three critical pharmacophoric elements into a single core:

  • Electron-deficient Pyrimidine Ring: A privileged structure for ATP-competitive kinase inhibition.

  • Trifluoromethyl (-CF3) Group: Enhances metabolic stability, membrane permeability, and serves as a sensitive reporter for 19F-NMR fragment screening .

  • Piperazine Moiety: Provides a solubilizing basic handle and a vector for extending interactions into solvent-exposed regions of protein targets (e.g., GPCRs, Kinases).

This guide details the utility of Pym-CF3-Pip as a research tool for library generation, fragment-based drug discovery (FBDD), and specific applications in Muscarinic M4 receptor agonist development.

Technical Specifications & Properties

PropertySpecification
Chemical Name 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine
Precursor CAS 808770-41-4 (4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine)
Molecular Formula C₁₀H₁₃F₃N₄O
Molecular Weight 262.23 g/mol
Predicted LogP ~1.8 (Lipophilic yet soluble)
pKa (Piperazine NH) ~8.5 (Protonated at physiological pH)
19F NMR Shift ~ -65 to -70 ppm (Singlet, distinct from protein background)
Solubility Soluble in DMSO, MeOH, DCM; Moderate in water (pH dependent)

Core Applications

Kinase Inhibitor Design (Hinge Binder + Solvent Tail)

The pyrimidine core mimics the adenine ring of ATP. In many kinase inhibitors (e.g., Palbociclib analogs), the C2 and C4 positions are critical for hydrogen bonding with the hinge region.

  • Mechanism: The 5-methoxy group acts as an electron donor, modulating the basicity of the pyrimidine nitrogens. The piperazine tail at C4 projects into the solvent channel, improving solubility and allowing for the attachment of "warheads" (e.g., acrylamides for covalent inhibition) or specificity-determining groups.

GPCR Ligand Development (Muscarinic M4 Agonists)

Research indicates that piperazine-linked pyrimidines are potent scaffolds for G-Protein Coupled Receptors (GPCRs). Specifically, this scaffold has been utilized as an intermediate in the synthesis of Muscarinic M4 receptor agonists , which are therapeutic targets for schizophrenia and Alzheimer's disease [1]. The piperazine nitrogen serves as the primary attachment point for biaryl moieties required for receptor activation.

19F-NMR Fragment Screening

The 2-trifluoromethyl group is a powerful NMR handle. Fluorine-19 has 100% natural abundance and zero background in biological systems.

  • Application: Pym-CF3-Pip can be used as a "spy molecule" in competition binding assays. When the molecule binds to a protein, its sharp 19F signal broadens or shifts (Chemical Shift Perturbation). This allows for rapid K_d determination without radioactive probes.

Experimental Protocols

Protocol A: Synthesis of Pym-CF3-Pip from Precursor

Rationale: This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing CF3 group at C2 activates the C4-chloride for displacement by piperazine.

Reagents:

  • 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (CAS: 808770-41-4)[1]

  • Piperazine (anhydrous, 3.0 equivalents to prevent bis-substitution)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Acetonitrile (MeCN) or THF

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine in 5 mL of dry MeCN.

  • Addition: Add 3.0 mmol of piperazine and 1.2 mmol of DIPEA.

  • Reaction: Stir the mixture at 60°C for 2-4 hours . Monitor by TLC (5% MeOH in DCM) or LC-MS. The product spot will be more polar than the starting material.

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in DCM and wash with saturated NaHCO₃ followed by brine.

  • Purification: Since excess piperazine is used, the crude may contain unreacted piperazine. Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient 90:10:1) to isolate the free base.

  • Yield: Expected yield >85%.

Protocol B: Library Generation via N-Functionalization

Rationale: The secondary amine of the piperazine is the "diversity point." This protocol describes converting Pym-CF3-Pip into a library of amides or ureas.

Workflow:

  • Amide Coupling: React Pym-CF3-Pip (1 eq) with various Carboxylic Acids (1.1 eq) using HATU (1.2 eq) and DIPEA (3 eq) in DMF.

    • Target: Kinase inhibitors targeting the "Gatekeeper" residue.

  • Urea Formation: React Pym-CF3-Pip (1 eq) with Isocyanates (1.1 eq) in DCM.

    • Target: Soluble Epoxide Hydrolase (sEH) or GPCR antagonists.

  • Validation: Analyze all library members via LC-MS. The CF3 group facilitates purity checks via 19F-NMR.

Protocol C: 19F-NMR Binding Assay (Spy Molecule Mode)

Rationale: To determine if a target protein binds the pyrimidine core.

Setup:

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, 10% D₂O.

  • Sample Prep:

    • Tube A (Reference): 50 µM Pym-CF3-Pip in buffer.

    • Tube B (Protein): 50 µM Pym-CF3-Pip + 20 µM Target Protein.

  • Measurement: Acquire 1D 19F-NMR spectra (decoupled).

  • Analysis:

    • T2 Relaxation Filter: Apply a CPMG pulse sequence. If binding occurs, the large protein-ligand complex will have a short T2, causing the CF3 signal to disappear or broaden significantly compared to the reference.

Visualizing the Workflow

The following diagram illustrates the central role of Pym-CF3-Pip in diverging synthetic pathways toward different pharmacological targets.

G Precursor 4-Cl-Precursor (CAS 808770-41-4) Core Pym-CF3-Pip (The Tool) Precursor->Core SNAr (Piperazine/DIPEA) Kinase Kinase Inhibitors (ATP Competitive) Core->Kinase Acylation (Targeting Hinge) GPCR GPCR Ligands (Muscarinic M4) Core->GPCR Reductive Amination (Targeting GPCR loops) FBDD 19F-NMR Probe (Fragment Screening) Core->FBDD Direct Binding (CF3 Reporter)

Figure 1: Synthetic workflow transforming the chloropyrimidine precursor into the Pym-CF3-Pip tool, and its subsequent divergence into major drug discovery classes.

References

  • Muscarinic M4 Receptor Agonists: Patents utilizing trifluoromethyl-pyrimidine scaffolds for neurological targets.

    • Source: US Patent 10,030,012 B2. "Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists".

  • Scaffold Availability: Commercial source for precursor 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine.

    • Source: Biosynth R&D Chemicals.

  • 19F-NMR Screening Methodology: Principles of using fluorin

    • Source: Dalvit, C., et al. "Fluorine-NMR competition binding experiments for high-throughput screening and K(d) determination." J. Am. Chem. Soc. (2003).

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine, a key interme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine, a key intermediate in pharmaceutical development. The described method utilizes reversed-phase chromatography with UV detection, providing excellent selectivity, accuracy, and precision. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the theoretical basis for methodological choices, a step-by-step analytical protocol, and adherence to international validation standards.

Introduction

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a pyrimidine core, a piperazine moiety, and a trifluoromethyl group, suggests potential biological activity. Accurate and precise analytical methods are paramount for monitoring reaction kinetics, assessing purity, and ensuring the quality of this compound in various stages of research and development.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy[1]. This application note presents a validated HPLC method specifically tailored for 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine, addressing the challenges associated with its chemical properties, such as the basicity of the piperazine group.

Chromatographic Principles and Method Rationale

The selection of chromatographic conditions is critical for achieving optimal separation and peak shape. The developed method is based on the following scientific principles:

  • Reversed-Phase Chromatography: This mode of chromatography is ideal for separating moderately polar to nonpolar compounds. Given the hybrid nature of the target analyte, with both polar (piperazine, methoxy) and nonpolar (trifluoromethyl, pyrimidine ring) functionalities, reversed-phase HPLC offers the most effective means of retention and separation[1]. A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobicity, which promotes retention of the analyte.

  • Mobile Phase Selection: The mobile phase composition is crucial for controlling retention and selectivity. A mixture of an aqueous buffer and an organic modifier is employed.

    • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules[2].

    • Aqueous Buffer and pH Control: The piperazine moiety in the analyte is basic and can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. To mitigate this, the mobile phase is buffered at an acidic pH. A phosphate buffer is chosen for its effectiveness in the desired pH range. Maintaining an acidic pH ensures that the piperazine group is protonated, which can improve peak shape and reproducibility.

  • UV Detection: The pyrimidine ring system in the analyte contains chromophores that absorb UV radiation. Based on the UV absorption characteristics of similar pyrimidine derivatives, a detection wavelength in the range of 254-275 nm is expected to provide good sensitivity[3][4]. A wavelength of 260 nm is selected as a starting point for this method.

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic (KH2PO4) and phosphoric acid.

  • Reference standard of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (purity ≥98%).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.01 M KH2PO4, pH 3.0
B: Acetonitrile
Gradient 0-1 min: 30% B
1-8 min: 30% to 70% B
8-10 min: 70% B
10.1-12 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm
Sample Preparation

Accurately weigh a sample containing approximately 25 mg of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine and transfer to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with the diluent. Filter an aliquot through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the working standard solutions to establish a calibration curve.

  • Inject the prepared sample solution.

  • After each injection, the system will follow the gradient program and re-equilibrate for the next injection.

Method Validation

The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose[5][6][7][8][9]. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by the resolution of the main peak from any adjacent peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting A Mobile Phase Preparation C System Equilibration A->C B Standard & Sample Solution Preparation D Sequence Setup (Blank, Standards, Samples) B->D C->D E HPLC Injection & Data Acquisition D->E F Peak Integration & Identification E->F G Calibration Curve Generation F->G H Quantification & Purity Calculation G->H I Method Validation Report H->I J Final Analytical Report H->J

Caption: HPLC analysis workflow from preparation to reporting.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine. The careful selection of the stationary phase, mobile phase composition, and detection wavelength ensures excellent chromatographic performance. Adherence to the detailed protocol and proper method validation will yield accurate and precise results, supporting the quality assessment of this important pharmaceutical intermediate.

References

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central. Available at: [Link]

  • ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. Scientific Research Publishing. Available at: [Link]

  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. Available at: [Link]

  • Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. Available at: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC International. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. Available at: [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PubMed Central. Available at: [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Available at: [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]

  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI. Available at: [Link]

Sources

Application

Application Note: Characterization of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine in Serotonin Receptor Binding Studies

Introduction & Application Overview 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS: 1048912-73-7) represents a specialized "privileged scaffold" in neuropharmacology. Structurally, it acts as a bioisoste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Overview

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS: 1048912-73-7) represents a specialized "privileged scaffold" in neuropharmacology. Structurally, it acts as a bioisostere to classic arylpiperazines (e.g., TFMPP), where the phenyl ring is replaced by a pyrimidine core. This modification, combined with the electron-withdrawing trifluoromethyl (


) group and the electron-donating methoxy (

) group, significantly alters the compound's physicochemical properties (

, LogP) and metabolic stability compared to its parent analogs.
Primary Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a high-affinity "head group" for designing complex ligands targeting G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine (D2/D3) receptors.

  • Structure-Activity Relationship (SAR) Profiling: Acts as a probe to map the orthosteric binding pocket of 5-HT1A and 5-HT2C receptors. The

    
     group probes hydrophobic pockets, while the pyrimidine nitrogens serve as hydrogen bond acceptors.
    
  • Selectivity Screening: Differentiating between 5-HT receptor subtypes (e.g., 5-HT1A vs.

    
    -adrenergic receptors), a common challenge in piperazine-based drug design.
    

Physicochemical Considerations & Handling

Before initiating biological assays, the specific properties of the


 moiety must be addressed to prevent experimental artifacts.
PropertyValue / NoteImpact on Protocol
Molecular Weight 262.23 g/mol Standard molarity calculations.
Lipophilicity (LogP) High (Est. > 2.[1]5)Critical: High risk of non-specific binding to plastics and filter mats.
Solubility Low in water; High in DMSOPrepare 10 mM stock in 100% DMSO. Avoid freeze-thaw cycles.
pKa (Piperazine) ~8.5 - 9.0Positively charged at physiological pH (7.4), mimicking the protonated amine of Serotonin.

Expert Insight: The trifluoromethyl group significantly increases lipophilicity. In radioligand binding assays, this often leads to high non-specific binding (NSB). Mandatory Step: Pre-soak glass fiber filters in 0.3% Polyethyleneimine (PEI) or 0.1% BSA to neutralize charge and hydrophobic interactions.

Protocol 1: Membrane Preparation (5-HT1A Enriched)

This protocol describes the isolation of membranes from HEK-293 cells stably expressing the human 5-HT1A receptor. This system provides a clean background free from endogenous orphan receptors.

Materials
  • Buffer A (Lysis): 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , Protease Inhibitor Cocktail.
    
  • Buffer B (Storage): 50 mM Tris-HCl (pH 7.4), 10% Sucrose.

  • Equipment: Homogenizer (Polytron), Ultracentrifuge (

    
    ).
    
Step-by-Step Methodology
  • Harvest: Detach HEK-293 cells using PBS-EDTA (avoid Trypsin to preserve receptor integrity). Pellet at

    
     for 5 min.
    
  • Lysis: Resuspend pellet in ice-cold Buffer A (10 mL per gram of wet tissue). Homogenize with Polytron (3 bursts of 10s).

  • Clarification: Centrifuge at

    
     for 10 min at 4°C to remove nuclei and unbroken cells. Save the supernatant.
    
  • Membrane Pellet: Ultracentrifuge the supernatant at

    
     for 20 min  at 4°C.
    
  • Wash: Discard supernatant. Resuspend pellet in Buffer A and repeat ultracentrifugation (Step 4) to remove endogenous neurotransmitters.

  • Storage: Resuspend final pellet in Buffer B . Determine protein concentration (Bradford Assay). Flash freeze and store at -80°C.

Protocol 2: Competition Radioligand Binding Assay

This is the gold-standard method to determine the affinity (


) of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine for the target receptor.

Objective: Displace the radioligand


-8-OH-DPAT (a selective 5-HT1A agonist) using the test compound.
Experimental Design
  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~100 Ci/mmol). Concentration: 
    
    
    
    (approx.
    
    
    ).
  • Non-Specific Binding (NSB) Control:

    
     Serotonin (5-HT) or Buspirone.
    
  • Test Compound Range: 10 pM to 100

    
     (10-point curve, semi-log dilution).
    
Workflow Diagram

BindingAssay Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (Assay Buffer) Stock->Dilution 1:3 Serial Plate 96-Well Plate Setup (Total: 250 µL) Dilution->Plate 25 µL Incubate Incubation (60 min @ 25°C) Plate->Incubate + Membranes + Radioligand Harvest Filtration (Harvester + GF/B Filters) Incubate->Harvest Terminate w/ Cold Buffer Count Scintillation Counting (LSC) Harvest->Count + Scintillant Analysis Data Analysis (Non-linear Regression) Count->Analysis CPM Data

Figure 1: Workflow for high-throughput competition binding assay.

Detailed Procedure
  • Pre-treatment: Soak GF/B glass fiber filters in 0.3% PEI for at least 1 hour at 4°C.

  • Plate Setup: In a 96-well polypropylene plate, add:

    • 
       Assay Buffer (Total Binding wells).
      
    • 
       Non-specific ligand (NSB wells).
      
    • 
       Test Compound dilutions (Experimental wells).
      
    • 
      
      
      
      
      -8-OH-DPAT (Final conc. 1 nM).
  • Initiation: Add

    
     of Membrane Suspension (
    
    
    
    protein/well).
  • Incubation: Shake gently for 60 minutes at 25°C (equilibrium).

  • Termination: Rapidly filter through the pre-soaked GF/B filters using a cell harvester. Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry filters, add scintillation cocktail (e.g., Microscint-20), and count radioactivity (CPM) on a Beta Counter.

Data Analysis & Interpretation

Calculations

Convert CPM (Counts Per Minute) to % Specific Binding:


[1]

Fit the data to a One-Site Competition Model (Hill Equation) to derive


:


Calculate the Inhibition Constant (


) using the Cheng-Prusoff Equation :


  • 
    : Concentration of radioligand used (1 nM).
    
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Expected Results
  • High Affinity:

    
    .[2] Indicates the trifluoromethyl-pyrimidine core effectively mimics the pharmacophore.
    
  • Hill Slope: Should be near -1.0. A slope significantly

    
     (e.g., -0.[1]7) suggests negative cooperativity or binding to multiple receptor states (G-protein coupled vs. uncoupled).
    

Mechanism of Action: 5-HT1A Signaling[3]

Understanding the downstream effect is crucial if functional assays (e.g., GTP


S) follow binding studies. The 5-HT1A receptor is 

-coupled.

Signaling Ligand Ligand (Piperazine-Pyrimidine) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding Gprot Gi/o Protein (Heterotrimeric) Receptor->Gprot Activation AC Adenylyl Cyclase (Effector) Gprot->AC Inhibition (-) KChannel GIRK Channel (Activation/Efflux) Gprot->KChannel Activation (+) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation PKA PKA Activity (Reduced) cAMP->PKA Downregulation

Figure 2: 5-HT1A Signaling Pathway. Agonist binding leads to Adenylyl Cyclase inhibition and GIRK channel activation.

References

  • Glennon, R. A., et al. (1986). 5-HT1A serotonin receptors: clinical and theoretical implications. Journal of Medicinal Chemistry.

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 16: 1-(2-Pyrimidinyl)piperazine derivatives as 5-HT1A receptor ligands. Archiv der Pharmazie.

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays.

Sources

Method

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine in high-throughput screening

This Application Note and Protocol guide is designed for Senior Scientists and HTS Managers. It addresses the specific challenges and opportunities presented by the privileged scaffold 5-Methoxy-4-(piperazin-1-yl)-2-(tri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for Senior Scientists and HTS Managers. It addresses the specific challenges and opportunities presented by the privileged scaffold 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1048912-73-7) in drug discovery campaigns.

Executive Summary & Scientific Rationale

The compound 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine represents a "privileged structure" in medicinal chemistry.[1][2][3] It combines three critical pharmacophoric elements:

  • Pyrimidine Core: A classic bioisostere for the adenine ring of ATP, making it a staple in kinase inhibitor design.

  • Trifluoromethyl Group (

    
    ):  Enhances metabolic stability (blocking oxidative metabolism) and increases lipophilicity for membrane permeability without significantly adding molecular weight.[2][3]
    
  • Piperazine Moiety (

    
    ):  Provides a solubilizing basic handle (pKa ~8.5–9.[2][3]0) and a vector for rapid chemical diversification (Hit-to-Lead expansion).[1][2][3]
    

Challenge: While highly valuable, this scaffold presents specific HTS challenges. The electron-withdrawing


 group, combined with the basic piperazine, creates a "push-pull" electronic system that can lead to solubility-dependent aggregation  and pH-sensitive assay interference .[1][2][3]

This guide provides a validated protocol for handling, screening, and validating hits containing this specific core.

Scaffold Pharmacology & Chemical Space

The following diagram illustrates the functional logic of this scaffold, guiding both assay design and downstream chemistry.

ScaffoldMap Core Pyrimidine Core (Kinase Hinge Binder) CF3 2-Trifluoromethyl (CF3) Metabolic Block & Lipophilicity Core->CF3 Electron Withdrawal OMe 5-Methoxy (OMe) H-Bond Acceptor / Steric Fill Core->OMe Electronic Tuning Pip 4-Piperazine (NH) Solubility & Diversity Handle Core->Pip Vector for Expansion Kinase Target: Kinase ATP Pocket Pip->Kinase Solvent Exposed Area GPCR Target: GPCR (Aminergic) Pip->GPCR Salt Bridge Interaction

Figure 1: Pharmacophore mapping of the 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine scaffold.[1][2][3]

Protocol 1: Compound Management & Solubility Optimization

Objective: To prevent compound aggregation and ensure accurate


 determination. Fluorinated motifs can induce formation of colloidal aggregates in aqueous buffers, leading to false positives (promiscuous inhibition).[3]
Materials
  • Compound: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine ( >98% Purity).[1][2][3]

  • Solvent: Anhydrous DMSO (LC-MS Grade).

  • QC: LC-MS/ELSD (Evaporative Light Scattering Detector) is preferred over UV alone due to the low extinction coefficient of the saturated piperazine ring.[2][3]

Step-by-Step Procedure
  • Stock Preparation (10 mM):

    • Weigh the solid free base. Note: If using the HCl salt, ensure the DMSO contains 1% diisopropylethylamine (DIPEA) if the assay requires the free base form, though salts are generally preferred for solubility.[3]

    • Dissolve in anhydrous DMSO.[2] Vortex for 30 seconds.[2][3]

    • Critical Step: Sonicate for 5 minutes at room temperature. The

      
       group can promote crystal lattice energy that resists passive dissolution.
      
  • Acoustic Dispensing (Echo/Datastream):

    • This compound behaves well in acoustic liquid handlers.[2]

    • Calibration: Use the "DMSO_Standard" calibration. The

      
       group does not significantly alter sound velocity compared to non-fluorinated analogs.
      
  • Solubility QC (Nephelometry):

    • Prior to the primary screen, dilute the 10 mM stock to 100 µM in the assay buffer (e.g., PBS pH 7.4).

    • Measure light scattering (nephelometry).[2][3]

    • Threshold: If scattering > 50 RLU (Relative Light Units) above background, add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer.[1][2][3] This scaffold is prone to "brick-dust" precipitation if the piperazine is deprotonated (pH > 9.0).[1][2][3]

Protocol 2: HTS Assay Workflow (Interference Triage)

Objective: To distinguish true biological activity from artifacts caused by the secondary amine reactivity or aggregation.[2]

Workflow Diagram

HTS_Workflow Library Library Plate (DMSO Stock) Primary Primary Screen (Single Point @ 10 µM) Library->Primary Triage Hit Selection (>50% Inhibition) Primary->Triage Detergent Detergent Sensitivity Test (0.01% Triton X-100) Triage->Detergent Rule out Aggregation Redox Redox Cycling Check (Add DTT/Resazurin) Detergent->Redox If Sensitive -> False Positive DoseResponse Dose Response (IC50) 10-point dilution Detergent->DoseResponse If Insensitive -> True Hit LCMS LC-MS Purity Check (Confirm Identity) DoseResponse->LCMS

Figure 2: Triage workflow to validate hits containing the piperazinyl-pyrimidine core.

Detailed Methodology
  • Primary Screen (Single Point):

    • Screen at 10 µM .

    • Buffer: HEPES or Tris (pH 7.4). Avoid Phosphate buffers if screening for kinases involving metal cofactors (

      
      ), as the piperazine can weakly coordinate metals, though less likely to interfere than hydroxamic acids.[2][3]
      
  • Counter-Screen: Aggregation Check:

    • Re-test "hits" in the presence of 0.01% Triton X-100 .

    • Logic: If the

      
       shifts significantly (e.g., >10-fold loss of potency) upon adding detergent, the compound is likely acting as a colloidal aggregator (a false positive) rather than a specific binder.[3] The lipophilic 
      
      
      
      group increases this risk.
  • Counter-Screen: Reactivity Check (PAINS):

    • The secondary amine on the piperazine is nucleophilic.

    • Risk: In assays using electrophilic coupling reagents (e.g., certain fluorescence polarization probes), the compound may covalently react with the probe.

    • Validation: Pre-incubate the compound with the assay reagents without the target protein for 30 minutes. If the signal changes, it is a chemical interference artifact.

Hit-to-Lead Expansion Strategy

Once validated, this scaffold is designed for rapid library expansion.[1][2][3] The secondary amine (


 of piperazine) is the specific "growth vector."
Reaction TypeReagent ClassPurpose
Amide Coupling Carboxylic Acids / HATUProbe deep hydrophobic pockets or solvent channels.[1][2][3]
Reductive Amination Aldehydes /

Introduce flexible alkyl/aryl groups to improve potency.[2][3]
Sulfonylation Sulfonyl ChloridesLock conformation and improve metabolic stability.[2]
Urea Formation IsocyanatesCreate H-bond donor/acceptor motifs for selectivity.

Scientific Note: The


 group at the 2-position strongly deactivates the pyrimidine ring.[1] This makes the 

-piperazine nitrogen less basic than a typical aliphatic amine, but it remains sufficiently nucleophilic for standard coupling reactions.[1][3]

References

  • Scaffold Pharmacology: "Privileged structures in drug discovery: The role of the piperazine scaffold." Journal of Medicinal Chemistry. (Cited for general scaffold utility).[2][3][4]

  • Fluorine Effect: "The impact of the trifluoromethyl group on the physicochemical properties of drug candidates." ChemMedChem.
  • Assay Interference: "Small-molecule aggregation causes inhibition of many enzymes."[1][2][3] Journal of Medicinal Chemistry. (Source for Detergent Sensitivity Protocol).

  • Compound Data: PubChem CID 46845689 (Structural analog reference for 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine).[1][2][3] Link

  • HTS Protocols: "Assay Guidance Manual: Interference with Fluorescence and Absorbance." NCBI Bookshelf. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

Status: Active Ticket ID: SOL-TRB-1048912 Compound Class: Fluorinated Pyrimidine / Piperazine Derivative Audience: Medicinal Chemists, DMPK Scientists, Assay Biologists[1] Executive Summary You are likely visiting this p...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-TRB-1048912 Compound Class: Fluorinated Pyrimidine / Piperazine Derivative Audience: Medicinal Chemists, DMPK Scientists, Assay Biologists[1]

Executive Summary

You are likely visiting this page because 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (hereafter referred to as 5-MPTP ) is precipitating ("crashing out") upon dilution in aqueous media or showing inconsistent results in biological assays.[1]

This guide addresses the specific physicochemical tension in this molecule: the competition between the highly lipophilic trifluoromethyl group (-CF₃) and the ionizable piperazine moiety .[2] While the piperazine suggests water solubility, the electron-deficient pyrimidine core and the "grease-like" -CF₃ group often dominate, leading to aggregation at neutral pH.

Part 1: The Physicochemical Root Cause

To troubleshoot effectively, you must understand the molecular tug-of-war occurring in your flask.[1]

The Solubility Paradox
  • The Hydrophobic Driver (The Problem): The 2-trifluoromethyl group is strongly lipophilic and electron-withdrawing.[1] It significantly lowers the water solubility of the pyrimidine core.[2]

  • The Hydrophilic Handle (The Solution): The piperazine ring contains a secondary amine (N4 position).[1][2] This is your "solubility handle."

  • The Trap: The N1 nitrogen of the piperazine (attached to the pyrimidine) is not basic due to conjugation with the electron-deficient ring.[2] Only the distal N4 nitrogen is basic (

    
    ).[1][2]
    

Key Takeaway: At neutral pH (7.4), a significant fraction of the molecule may remain unprotonated and lipophilic, leading to precipitation, especially in high-salt buffers (PBS) due to the "salting-out" effect.[1][3]

Solubility Profile Table
Solvent SystemSolubility RatingNotes
DMSO High (>50 mM)Recommended for stock solutions.[1]
Ethanol ModerateGood for intermediate dilutions.[1][2][3]
Water (pH 7) Poor (<10 µM)High risk of precipitation.[1][2][3]
0.1 N HCl High Protonation of piperazine N4 drives solubility.[1][2][3]
PBS (pH 7.4) Very Poor High salt promotes aggregation.[1][2][3]

Part 2: Solubilization Protocols

Workflow 1: Preparation of Stable Stock Solutions

DO NOT attempt to dissolve the solid free base directly into aqueous buffer.[2]

  • Weighing: Weigh the compound into a glass vial (avoid plastic if possible to prevent adsorption).

  • Primary Solvent: Add 100% DMSO to achieve a concentration of 10 mM to 50 mM .

    • Tip: If the solid resists dissolution, vortex for 30 seconds or sonicate at 35°C for 5 minutes.[2]

  • Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Workflow 2: Dilution into Assay Media (Preventing "Crash Out")

The most common failure point is the direct addition of high-concentration DMSO stock to PBS.[2] Use the Intermediate Dilution Method .

DilutionProtocol Stock DMSO Stock (10 mM) Inter Intermediate Step (1:10 in Ethanol or 50% DMSO/Water) Stock->Inter Step 1 Pre-dilution Precip PRECIPITATION (Aggregates) Stock->Precip Direct Addition (Shock) Final Final Assay Buffer (pH 7.4 + <1% DMSO) Inter->Final Step 2 Slow addition with vortexing

Figure 1: Direct addition of lipophilic stocks to aqueous buffer often causes rapid precipitation.[1][2][3] An intermediate dilution step allows the hydration shell to form gradually.[2]

Part 3: Troubleshooting FAQ

Q1: I see a fine precipitate immediately after adding the compound to my cell culture media. Why?

A: This is "Solvent Shock." You likely spiked a 100% DMSO stock directly into media containing salts and proteins.[1][2][3]

  • Fix: Use the "Hot Spike" technique.[2][3] Warm your media to 37°C before adding the compound. Alternatively, pre-dilute the compound in culture media without serum (serum proteins can sometimes promote aggregation of lipophilic compounds), then add serum.[2][3]

Q2: My LC-MS peaks are tailing severely. Is the compound degrading?

A: Likely not.[2][3] Piperazine derivatives are notorious for interacting with free silanol groups on HPLC columns (secondary amine interaction).[1][2][3]

  • Fix:

    • Add 0.1% Formic Acid or 0.05% TFA to your mobile phase.[1][2][3]

    • Increase the column temperature to 40°C.

    • Use a "base-deactivated" column (e.g., C18 with end-capping).[1][2]

Q3: Can I use this compound in animal studies (in vivo)?

A: The free base is likely too insoluble for IV/IP injection in simple saline.[2]

  • Formulation Recommendation:

    • Option A (Acidification): Convert to the HCl salt by adding 1.05 equivalents of 1N HCl, then dilute with saline.[2][3]

    • Option B (Co-solvents): Use a vehicle of 5% DMSO / 40% PEG400 / 55% Water .[1][2][3]

    • Option C (Complexation): Use 20% (w/v) HP-β-Cyclodextrin in water (pH adjusted to 4-5).[1][2]

Part 4: Decision Logic for Buffer Selection

Use this logic tree to select the correct buffer system based on your experimental pH requirements.

BufferLogic Start Start: Select Buffer pH_Check Target pH? Start->pH_Check Acidic pH < 6.0 pH_Check->Acidic Neutral pH 7.0 - 7.5 pH_Check->Neutral Basic pH > 8.0 pH_Check->Basic Soluble High Solubility (Protonated) Acidic->Soluble Risk High Risk (Free Base Aggregation) Neutral->Risk Basic->Risk Fix1 Use Standard Buffers (Citrate/Acetate) Soluble->Fix1 Fix2 Add 20% Cyclodextrin or 0.1% Tween-80 Risk->Fix2 Fix3 Use Organic Co-solvent (DMSO/PEG) Risk->Fix3

Figure 2: The ionization state of the piperazine ring dictates solubility.[1][2] At neutral/basic pH, excipients (Cyclodextrin/Tween) are required.[1][2][3]

References

  • PubChem. (2025).[1][2][3][4][5] 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (Compound Summary). National Library of Medicine.[1][2] [Link]

  • Baluja, S., et al. (2018).[1][2][3] Solubility of a Series of Pyrimidine Derivatives in Methanol.[2][3][6] Revue Roumaine de Chimie.[1][2] [Link] (General principles of pyrimidine solubility).

  • University of Regina. (2014). pKa Values of Some Piperazines at Different Temperatures.[Link] (Establishing the basicity of the piperazine N4).[1][2]

Sources

Optimization

Technical Support Center: Stability Optimization for 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

Executive Summary Molecule: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Primary Application: Kinase inhibitor fragment / GPCR ligand intermediate. Critical Instability Factors: Nucleophilic aromatic substi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Primary Application: Kinase inhibitor fragment / GPCR ligand intermediate. Critical Instability Factors: Nucleophilic aromatic substitution (


) at the C2/C6 positions, oxidative degradation of the piperazine ring, and photolytic cleavage.

This guide provides a root-cause analysis of instability and actionable protocols to stabilize this fluorinated pyrimidine scaffold in solution. It moves beyond generic advice to address the specific electronic "push-pull" dynamics of the 5-methoxy (donor) and 2-trifluoromethyl (acceptor) groups.

Module 1: Diagnostic Stability Map

Before modifying your formulation, identify the degradation mechanism. This molecule faces a "Two-Front War": the electron-deficient pyrimidine ring is prone to nucleophilic attack, while the electron-rich piperazine is prone to oxidation.

DegradationMap Molecule Target Molecule (Solution State) Path_Ox Oxidative Pathway (Radical Mechanism) Molecule->Path_Ox Path_Hyd Nucleophilic/Hydrolytic Pathway (S_NAr Mechanism) Molecule->Path_Hyd Path_Photo Photolytic Pathway (UV Excitation) Molecule->Path_Photo Prod_Nox Piperazine N-Oxides Iminium Ions Path_Ox->Prod_Nox Prod_Hyd 2-Hydroxy-pyrimidine (CF3 Displacement) Path_Hyd->Prod_Hyd Prod_Dim Photo-dimerization Path_Photo->Prod_Dim Trig_Air Dissolved O2 / Peroxides Trig_Air->Path_Ox Trig_Base High pH (>8.0) Nucleophiles (OH-, RO-) Trig_Base->Path_Hyd Trig_Light UV Light (<380nm) Trig_Light->Path_Photo

Caption: Primary degradation pathways. The electron-withdrawing CF3 group activates the ring toward hydrolysis (Yellow), while the piperazine amine is the primary site for oxidation (Red).

Module 2: The "Goldilocks" pH Protocol

The Dilemma: The piperazine moiety is basic (pKa ~9.8), while the pyrimidine ring is electron-deficient.

  • Too Basic (pH > 8): The

    
     group at the C2 position strongly activates the pyrimidine ring. Hydroxide ions (
    
    
    
    ) can attack C2, displacing the
    
    
    group or attacking C6, leading to ring opening or polymerization [1][2].
  • Too Acidic (pH < 3): While protonation stabilizes the piperazine against oxidation, extreme acidity can lead to demethoxylation or hydrolysis of the C-F bonds over time [3].

Recommended Buffer System: pH 4.5 – 6.0

Maintaining the solution slightly acidic ensures the piperazine nitrogen is protonated (


). This has two benefits:
  • Solubility: The salt form is significantly more soluble in aqueous media.

  • Oxidative Protection: Protonated amines are far less reactive toward Reactive Oxygen Species (ROS) than free bases.

Buffer ComponentConcentrationTarget pHNotes
Acetate Buffer 10–50 mM4.5 – 5.5Preferred. Non-nucleophilic. Excellent buffering capacity in the target range.
Citrate Buffer 10–50 mM4.0 – 6.0Good alternative. Citrate can also chelate trace metals that catalyze oxidation.
Phosphate Buffer 10–50 mM6.0 – 7.0Use with caution. Phosphate can precipitate with cationic species at high concentrations.
Tris/Carbonate N/A> 7.5AVOID. Nucleophilic amines in Tris can react with the activated pyrimidine ring.

Module 3: Stabilizing the Piperazine (Oxidation Control)

The piperazine ring is the "Achilles' heel" for oxidative stability. Secondary amines react with peroxides and aldehydes found in common solvents.

FAQ: Why is my solution turning yellow?

Answer: This is likely the formation of Piperazine N-oxides or Enamine impurities. Piperazine is susceptible to radical attack from dissolved oxygen. Furthermore, if you are using PEG or lower-grade alcohols, trace formaldehyde impurities can react with the piperazine nitrogen to form hemiaminals or imines [4].

Protocol: Antioxidant Fortification

If long-term storage (>24 hours) is required, add an antioxidant.

  • Degassing: Sparge buffers with Argon or Nitrogen for 15 minutes before adding the compound.

  • Additives:

AntioxidantConc.MechanismCompatibility
Methionine 0.5% w/vROS ScavengerHigh. Acts as a "sacrificial" oxidant target.
Ascorbic Acid 0.1% w/vReducing AgentMedium. Can lower pH; monitor acidity.
EDTA 0.05% w/vMetal ChelatorHigh. Prevents metal-catalyzed radical generation.

Module 4: Solvent Compatibility Matrix

The 2-trifluoromethyl group makes the pyrimidine ring highly electrophilic. Avoid solvents that can act as nucleophiles.

FAQ: Can I use Methanol or Ethanol?

Answer: Use with extreme caution. In basic conditions (or upon long storage), alcohols (


) can act as nucleophiles, attacking the C2 position and displacing the 

group or the piperazine via

mechanisms [2][5].

Preferred Solvent: DMSO or Acetonitrile . These are aprotic and non-nucleophilic. However, DMSO must be high-purity (low aldehyde content) to prevent reaction with the piperazine.

SolventSuitabilityRisk Factor
Water (pH 5) High Hydrolysis (low risk if pH is controlled).
DMSO High Hygroscopic. Ensure "Anhydrous" grade to prevent hydrolysis.
Acetonitrile High Excellent stability.[1] Volatile.
Methanol/Ethanol Low Risk of alkoxylation (

) at C2/C6 positions.
Acetone Zero Reacts with piperazine to form Schiff bases (imines).

Module 5: Experimental Protocol – Forced Degradation Study

To validate the stability of your specific lot, perform this rapid stress test.

Workflow Start Start: 1 mM Stock Solution Split Split into 3 Aliquots Start->Split Cond1 Acid Stress (0.1 M HCl, 4h, RT) Split->Cond1 Cond2 Base Stress (0.1 M NaOH, 4h, RT) Split->Cond2 Cond3 Oxidative Stress (0.3% H2O2, 2h, RT) Split->Cond3 Neut Neutralize to pH 7.0 Cond1->Neut Cond2->Neut Analysis LC-MS Analysis (Monitor M+16, M-CF3) Cond3->Analysis Neut->Analysis

Caption: Rapid forced degradation workflow to identify dominant instability modes (Hydrolysis vs. Oxidation).

Step-by-Step Procedure
  • Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile/Water (1:1).

  • Base Stress (Critical): Add 100 µL 0.1 M NaOH. Incubate 4 hours.

    • Look for: Loss of -CF3 (M-69 mass shift) or replacement with -OH (M-69+17).

  • Oxidative Stress: Add 50 µL 3%

    
    . Incubate 2 hours.
    
    • Look for: M+16 (N-oxide) or M+32 (Di-N-oxide) peaks.

  • Analysis: Run LC-MS using a C18 column.

    • Pass Criteria: >95% parent recovery.[1][2]

References

  • Nucleophilic Aromatic Substitution on Pyrimidines. Source: Wikipedia / Master Organic Chemistry. Context: Explains the mechanism where electron-deficient rings (like 2-CF3-pyrimidine) are attacked by nucleophiles (OH-, RO-) at the 2 or 4 positions. Link:[3]

  • Hydrolytic Instability of C-F Bonds in Heterocycles. Source: NIH / PMC (2025). Context: Details how electron-withdrawing groups activate C-F bonds toward alkaline hydrolysis. Link:

  • Oxidative Degradation of Piperazine. Source: Journal of Environmental Chemical Engineering (2023).[4] Context: Quantifies piperazine oxidation rates in basic solutions and identifies N-oxide/ethylenediamine degradation products. Link:

  • Analytical Method for Piperazine and Impurities. Source: ResearchGate (2025).[1] Context: Discusses the reaction of piperazine with aldehyde impurities and stability in various buffers. Link:

  • Photostability of Pyrimidine Derivatives. Source: MDPI (2026). Context: Describes the UV absorption profiles and photodegradation risks of substituted pyrimidines. Link:

Sources

Troubleshooting

Technical Support Center: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Synthesis

Executive Summary & Reaction Mechanics This guide addresses the synthesis of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine .[1][2][3][4] This molecule is a critical pharmacophore in kinase inhibitor discover...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Mechanics

This guide addresses the synthesis of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine .[1][2][3][4] This molecule is a critical pharmacophore in kinase inhibitor discovery (e.g., EGFR, FGFR inhibitors).[1][5] The synthesis relies on a Nucleophilic Aromatic Substitution (


) where the 4-chloro substituent is displaced by piperazine.[1][3]
The Chemical System

The reaction is governed by the electronic push-pull of the pyrimidine ring:

  • 2-Trifluoromethyl (

    
    ):  A strong electron-withdrawing group (EWG) that activates the ring, making the C4 position highly electrophilic.[1][2][3]
    
  • 5-Methoxy (

    
    ):  An electron-donating group (EDG).[1][2][3][5] While it slightly deactivates the C4 position via resonance compared to a 5-H analog, the activation from the 2-
    
    
    
    and the ring nitrogens dominates, allowing the reaction to proceed under mild conditions.
  • Piperazine: A strong secondary amine nucleophile.[1][3][4][5] Its bifunctional nature poses a risk of dimerization (bis-substitution), which is a primary troubleshooting focus.[1][3][5]

Standard Operating Procedure (The "Golden Path")

Use this protocol as your baseline. Deviations usually result in the issues described in Section 3.

Materials
  • Substrate: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine [1.0 eq]

  • Nucleophile: Piperazine (Anhydrous) [3.0 – 5.0 eq] OR N-Boc-Piperazine [1.1 eq][1][2][3]

  • Base:

    
    -Diisopropylethylamine (DIEA) [2.0 eq] (Required only if using mono-protected piperazine or salt forms)[1][2][3]
    
  • Solvent: Acetonitrile (MeCN) or THF (Dry)[1][2][5]

  • Temperature:

    
     (Room Temperature)
    
Protocol A: Using Free Piperazine (Cost-Effective)[1][2][3][4]
  • Dissolution: Dissolve piperazine (5.0 eq) in MeCN (0.2 M concentration relative to substrate). Ensure complete solubility; mild warming may be needed.[1][3][5]

  • Addition: Cool the solution to

    
    . Add the pyrimidine substrate dropwise as a solution in MeCN.[5]
    
    • Why? High local concentration of piperazine prevents the product from reacting with a second pyrimidine molecule (Dimerization).[1][5]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2][3][5]

  • Workup: Concentrate solvent. Resuspend in DCM/Water. The product will partition into DCM.[5]

    • Critical: Excess piperazine stays in the aqueous layer.[5]

Protocol B: Using N-Boc-Piperazine (High Purity)[1][2][3]
  • Mixing: Mix substrate (1.0 eq), N-Boc-piperazine (1.1 eq), and DIEA (2.0 eq) in THF.

  • Reaction: Heat to

    
     for 4 hours.
    
  • Deprotection: Isolate intermediate, then treat with

    
     or 
    
    
    
    (1:4) at RT for 1 hour to remove the Boc group.

Troubleshooting Guide (FAQ & Ticket System)

Ticket #001: "I see a major impurity at [2M-HCl] mass range (Dimer Formation)."

Diagnosis: You have formed the bis-adduct, where one piperazine molecule has reacted with two pyrimidine rings.[3] Cause:

  • Stoichiometry Failure: Using 1.0–1.5 equivalents of free piperazine.[1][5]

  • Reverse Addition: Adding piperazine to the pyrimidine.[5] Solution:

  • Immediate Fix: Switch to Protocol B (Boc-protected piperazine).[1][2][3][5] This physically prevents the second amine from reacting.[5]

  • Process Fix: If using free piperazine, increase equivalents to 5.0 eq and ensure inverse addition (add Pyrimidine TO Piperazine).

Ticket #002: "Reaction is stalling; starting material remains."

Diagnosis: The 5-methoxy group is exerting a steric or electronic deactivating effect, or the piperazine is protonated. Analysis:

  • The

    
     group at C5 creates steric bulk near C4.[5]
    
  • If using piperazine dihydrochloride salt without enough base, the nucleophile is deactivated (

    
     is not nucleophilic).[1][5]
    Solution: 
    
  • Solvent Switch: Move from THF to a more polar aprotic solvent like DMF or DMSO to stabilize the Meisenheimer intermediate.[5]

  • Temperature: Increase temperature to

    
    .
    
  • Base Check: Ensure pH > 9. Add excess DIEA or

    
    .[1][3][5]
    
Ticket #003: "Product is lost during aqueous workup."[1][3][5]

Diagnosis: The product is a secondary amine and is moderately polar.[5] Cause:

  • If the aqueous layer is acidic (pH < 7), the piperazine nitrogen protonates, becoming highly water-soluble.[1] Solution:

  • pH Adjustment: Basify the aqueous layer to pH 12 (using NaOH) before extraction.[1][5] This ensures the piperazine is neutral and partitions into the organic layer (DCM or EtOAc).[1][5]

  • Salting Out: Saturate the aqueous phase with NaCl to force the organic product out (Salting-out effect).[1]

Ticket #004: "Regioselectivity issues (if starting from 2,4-dichloro-5-methoxypyrimidine)."

Context: If you are synthesizing the precursor yourself. Issue: Nucleophile attacks C2 instead of C4. Mechanistic Insight:

  • C4 Position: Activated by two ring nitrogens (para/ortho-like relationship).[1][2][3][5]

  • C2 Position: Activated by two ring nitrogens (meta-like) but sterically more accessible? Correction: In pyrimidines, C4 is generally more reactive toward

    
     than C2.[1][5] However, the 5-OMe group deactivates C4.[3]
    Solution: 
    
  • Conduct the reaction at low temperature (

    
     to 
    
    
    
    )
    . Kinetic control favors C4 substitution.[1][3][5]
  • Use a non-polar solvent (DCM) to enhance tight ion pairing, which can improve regioselectivity.[1][5]

Visual Troubleshooting Logic

The following diagram maps the decision process for optimizing this synthesis.

SynthesisLogic Start Start: Synthesis of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Choice Choose Nucleophile Strategy Start->Choice RouteA Route A: Free Piperazine (Low Cost) Choice->RouteA RouteB Route B: N-Boc-Piperazine (High Precision) Choice->RouteB Issue1 Issue: Dimer Formation (Bis-adduct) RouteA->Issue1 If stoichiometry < 3 eq Issue2 Issue: Low Conversion RouteA->Issue2 Steric hindrance Sol3 Fix: Deprotection Step (TFA or HCl) RouteB->Sol3 Post-coupling Sol1 Fix: Increase Piperazine to 5.0 eq Inverse Addition Issue1->Sol1 Sol2 Fix: Switch to DMF Heat to 60°C Issue2->Sol2 Workup Workup: pH Control Sol1->Workup Sol2->Workup Sol3->Workup Final Pure Product Workup->Final Extract at pH 12

Caption: Decision tree for selecting synthetic routes and troubleshooting common failure modes (dimerization and low reactivity).

Summary of Reaction Conditions

ParameterStandard ConditionTroubleshooting / Optimization
Solvent Acetonitrile (MeCN) or THFDMF or DMSO (Use if reaction is slow; stabilizes polar transition state).[1][2][3]
Base DIEA (2-3 eq)

or

(Use if non-nucleophilic base required; requires heating).[1][2][3][4][5]
Temperature


(Required if 5-OMe steric hindrance is significant).
Stoichiometry 1:5 (Substrate:Piperazine)1:1.1 (If using N-Boc-Piperazine).[1][2][3][5]
Workup pH pH > 11Do not use acidic workup (Product will be lost to aqueous layer).[1][5]

References

  • General Pyrimidine

    
     Reactivity: 
    
    • Title: Nucleophilic substitution of 2,4-dichloro- and 2,4,6-trichloropyrimidines.[1][2][3][6][7]

    • Source: PubChem / General Chemical Knowledge.[1][3][5]

    • Context: Establishes that C4 is the preferred site of attack over C2 in pyrimidines, reinforced by the 2- activ
    • URL:[1][2][3][4]

  • Mechanistic Insight on

    
     Activation: 
    
    • Title: Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.[1][2][3][4][8]

    • Source: Thieme Chemistry / Synfacts.[1][3][5]

    • Context: Discusses the activation of chloropyrimidines by tri-halo-methyl groups, analogous to the system.
    • URL:[1][2][5]

  • Piperazine Dimerization Control

    • Title: Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)...[1][2][3]

    • Source: MDPI.[1][3][5]

    • Context: Illustrates the use of aryl-piperazine scaffolds and the necessity of controlling stoichiometry or using protection str
    • URL:[1][2][5]

Sources

Optimization

Technical Support Center: Purification of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

[1][2] Case Reference: PYR-CF3-PIP-001 Status: Operational Support Level: Tier 3 (Senior Application Scientist)[1][2] Executive Summary: The "Schizophrenic" Molecule Welcome to the technical support hub for 5-Methoxy-4-(...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case Reference: PYR-CF3-PIP-001 Status: Operational Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary: The "Schizophrenic" Molecule

Welcome to the technical support hub for 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine .

This molecule presents a classic "push-pull" purification challenge that often frustrates standard workflows.[1][2] You are dealing with two opposing physicochemical forces:

  • The Lipophilic Anchor: The 2-trifluoromethyl (

    
    )  group is highly lipophilic and electron-withdrawing, typically suggesting solubility in non-polar solvents (Hexanes/EtOAc).[1][2][3]
    
  • The Polar Hook: The piperazine moiety is a secondary amine—highly polar, basic (

    
    ), and prone to hydrogen bonding.[2][3]
    

The Result: A molecule that "streaks" on standard silica, resists crystallization in standard non-polar solvents, and traps excess piperazine starting material.[2][3] This guide provides the specific protocols to break these interactions.

Critical Decision Tree: Purification Strategy

Before starting, determine your primary impurity profile using this logic flow.

PurificationStrategy Start Crude Reaction Mixture ImpurityCheck Primary Impurity? Start->ImpurityCheck ExcessPip Excess Piperazine (>2 eq) ImpurityCheck->ExcessPip High Regio Regioisomers/Byproducts ImpurityCheck->Regio Moderate Tailing Product Streaking on TLC ImpurityCheck->Tailing N/A (Standard) AcidWash Protocol A: Acid-Base Toggle Extraction ExcessPip->AcidWash ModSilica Protocol B: Amine-Modified Silica Regio->ModSilica Tailing->ModSilica SaltForm Protocol C: HCl Salt Crystallization AcidWash->SaltForm If oil persists ModSilica->SaltForm Final Polish

Figure 1: Strategic decision tree for selecting the optimal purification workflow based on impurity profile.[1][2][3]

Protocol A: The "Acid-Base Toggle" (Removing Excess Piperazine)

The Problem: Piperazine is often used in excess (3-5 equivalents) to prevent bis-substitution.[1][2] It is difficult to separate from your product because both are basic amines.[2] The Solution: Exploit the lipophilicity of the


 group. Your product is significantly more lipophilic than unsubstituted piperazine.[1][2]
Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolution Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).[2][3]
2 The Wash (Critical) Wash the organic layer with Water (

) x 5
.[2][3]
3 The "Soft" Acid Wash organic layer with 0.5 M Citric Acid (pH ~3-4) .[2]
4 Recovery Dry organic layer over

, filter, and concentrate.[1][2][3]

Validation Check: Run a TLC (10% MeOH in DCM). If a baseline spot (piperazine) persists, repeat Step 2.[2][3]

Protocol B: Amine-Modified Chromatography (Anti-Tailing)[1][2]

The Problem: The secondary amine on the piperazine interacts with acidic silanols (


) on silica gel, causing severe tailing (streaking) and co-elution with impurities.[2][3]

The Solution: You must "cap" the silanols using a volatile base before and during elution.

Solvent System Optimization
ComponentRoleRecommended Ratio
Dichloromethane (DCM) Primary Carrier90 - 98%
Methanol (MeOH) Polar Modifier2 - 10%
Triethylamine (TEA) or

Silanol Blocker 1% (Constant)
The "Pre-Treatment" Technique[3]
  • Slurry the Silica: Prepare your column slurry using DCM + 1% TEA .[3]

  • Flush: Flush the column with 2 column volumes (CV) of this mixture before loading your sample.

  • Elute: Run your gradient (e.g., 0%

    
     10% MeOH in DCM) while maintaining 1% TEA  in both solvent bottles.
    

Why this works: The TEA has a higher affinity for the acidic silanol sites than your pyrimidine product. It forms a temporary "shield" over the silica surface, allowing your product to elute as a tight, symmetrical band.[2][3]

SilanolBlocking Silica Acidic Silanol (Si-OH) Product Product (Piperazine-NH) Silica->Product Strong H-Bond (Tailing) TEA Triethylamine (TEA) TEA->Silica Preferential Binding (Blocking)

Figure 2: Mechanism of Triethylamine (TEA) blocking acidic silanol sites to prevent product tailing.[1][2][3]

Protocol C: HCl Salt Crystallization (Final Polish)

The Problem: The free base is an oil or amorphous solid that traps solvent. The Solution: Convert to the Hydrochloride (HCl) salt.[3] The electron-deficient pyrimidine makes the salt less hygroscopic than standard amines.[1]

  • Dissolve: Dissolve the purified free base in a minimum amount of dry Ethanol or Isopropanol .[3]

  • Acidify: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at

    
    .
    
  • Precipitate:

    • Scenario A: A white solid precipitates immediately.[3] Filter and wash with cold

      
      .[2][3]
      
    • Scenario B (Likely): No precipitate.[2][3] Add Diethyl Ether (

      
      )  until cloudy. Store at 
      
      
      
      overnight.
  • Result: The resulting solid is the Monohydrochloride salt .[3] The

    
     group usually prevents the formation of the dihydrochloride due to electron withdrawal reducing the basicity of the pyrimidine nitrogens.
    

Troubleshooting & FAQs

Q: I see two spots on TLC with the same mass (LCMS). What are they? A: This is likely Rotational Isomerism (Rotamers) .[2][3] The piperazine-pyrimidine bond has partial double-bond character due to resonance from the electron-donating methoxy and electron-withdrawing


.[1][2]
  • Test: Run High-Temperature NMR (

    
    ). If the peaks coalesce, they are rotamers, not impurities.[2][3] Do not attempt to separate them.
    

Q: My product is stuck at the baseline even with 10% MeOH. A: You likely formed a salt on the column if your crude mixture was acidic.

  • Fix: Flush the column with DCM:MeOH:NH4OH (90:9:1) .[2][3] The ammonium hydroxide will deprotonate the amine and release it.

Q: Can I use reverse phase (C18) chromatography? A: Yes, but it requires pH control.[2][3]

  • Condition: Use 0.1% Formic Acid or Ammonium Bicarbonate (pH 10) buffers.[2][3]

  • Warning: At acidic pH (Formic acid), the piperazine is protonated (

    
    ), making the molecule very polar.[2][3] It will elute early (near the void volume).[2][3] A basic buffer (pH 10) keeps it neutral and retains it longer on the C18 chain, utilizing the lipophilicity of the 
    
    
    
    group.[3]

References

  • Purification of Piperazine Derivatives

    • Method: "Process for purification of piperazine."[4][5][6][7] U.S. Patent 2,919,275.[2][3] Describes the solubility differentials of piperazine salts and hydrates.

  • Fluorinated Pyrimidine Properties

    • Source: BenchChem Technical Notes.[2][3] "2-Fluoro-4-(trifluoromethyl)pyrimidine: Synthetic Utility and Physicochemical Properties."

    • [2][3]

  • Amine Chromatography Techniques

    • Source: "Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution."[1][2][3] J. Org.[2][3] Chem. 1978, 43, 14, 2923–2925.[2][3] (The foundational text on Flash Chromatography, updated with amine-modifier protocols).

    • [2][3]

  • General Workup of Basic Amines

    • Source: "Organic Reaction Workup Formulas." University of Rochester / Not Voodoo.

Sources

Troubleshooting

Technical Support Center: Navigating Pyrimidine-Based Compound Assays

Welcome to the technical support center for researchers working with pyrimidine-based compounds. This guide, structured in a question-and-answer format, is designed to help you troubleshoot common issues and answer frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with pyrimidine-based compounds. This guide, structured in a question-and-answer format, is designed to help you troubleshoot common issues and answer frequently asked questions encountered during your experiments. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity and success of your research.

Troubleshooting Guide

Issue 1: My pyrimidine-based compound shows poor reproducibility and lower than expected potency in my aqueous assay buffer.

This is a frequent challenge, often stemming from the physicochemical properties of pyrimidine-based compounds. Let's break down the potential causes and solutions.

Question: What is causing the inconsistent results with my pyrimidine compound?

Answer: The most likely culprit is poor aqueous solubility. Many pyrimidine-based compounds are hydrophobic and can precipitate out of solution when diluted from a high-concentration DMSO stock into an aqueous assay buffer. This phenomenon, often called "crashing out," leads to a lower effective concentration of your compound in the assay, resulting in variable and underestimated potency.[1][2]

Troubleshooting Workflow for Solubility Issues

Here is a step-by-step protocol to diagnose and mitigate solubility problems:

Phase 1: Initial Diagnosis

  • Visual Inspection: After adding your compound to the assay plate, carefully inspect the wells (ideally against a dark background with good lighting) for any signs of precipitation or cloudiness.

  • Concentration Check:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below 1%, and ideally below 0.5%. High concentrations of organic solvents can affect protein stability and assay performance.

    • Compound Concentration: Compare your working concentration to the compound's predicted or experimentally determined aqueous solubility. If you are working above the solubility limit, precipitation is highly likely.

Phase 2: Mitigation Strategies

If you suspect solubility is the issue, consider the following strategies, starting with the simplest:

  • Serial Dilutions: Instead of a single large dilution step, perform serial dilutions of your compound in the assay buffer. This gradual reduction in solvent concentration can help keep the compound in solution.

  • Modify Dilution Technique: Increase the mixing energy by vortexing or sonicating the solution during the dilution process.

  • Lower Compound Concentration: If possible, lower the final concentration of your compound in the assay to stay below its solubility limit.

Phase 3: Formulation Adjustments

If the above steps are insufficient, you may need to modify your assay buffer or compound formulation:

  • Co-solvents: Introduce a small percentage of a water-miscible organic co-solvent, such as ethanol or PEG-400, into your assay buffer. Be sure to include a vehicle control with the same co-solvent concentration.

  • Surfactants (for biochemical assays): For biochemical (non-cell-based) assays, adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help prevent aggregation.[3]

  • pH Adjustment: If your compound is ionizable, adjusting the pH of the assay buffer may improve its solubility.[4]

  • Solubilizers: The use of solubilizing agents like cyclodextrins (e.g., HP-β-CD) can encapsulate the hydrophobic compound and increase its apparent solubility.

Phase 4: Advanced Characterization

For long-term projects or lead compounds, it is crucial to formally measure the kinetic solubility of your pyrimidine derivatives. This will define the concentration limits for your future experiments.

Visualizing the Troubleshooting Workflow

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Simple Mitigation cluster_2 Phase 3: Formulation & Buffer Modification cluster_3 Phase 4: Advanced Solutions observe Precipitation or Poor Reproducibility Observed check_dmso Verify Final DMSO Concentration (<1%, ideally <0.5%) observe->check_dmso check_conc Review Final Compound Concentration (vs. Aqueous Solubility Limit) observe->check_conc serial_dilute Perform Serial Dilution in Assay Buffer observe->serial_dilute If solubility is suspected lower_conc Lower Final Compound Concentration serial_dilute->lower_conc increase_mixing Increase Mixing Energy (Vortex/Sonicate) lower_conc->increase_mixing use_cosolvents Use Co-solvents (e.g., PEG-400, ethanol) increase_mixing->use_cosolvents If simple methods fail add_surfactants Add Surfactants (Biochemical Assays) (e.g., Tween-20, Triton X-100) use_cosolvents->add_surfactants adjust_ph Adjust Buffer pH (for ionizable compounds) add_surfactants->adjust_ph use_solubilizers Use Solubilizers (e.g., Cyclodextrins) adjust_ph->use_solubilizers measure_solubility Formally Measure Kinetic Solubility use_solubilizers->measure_solubility For long-term projects prodrug Consider Prodrug Strategy measure_solubility->prodrug G cluster_0 Investigate Cellular Access cluster_1 Investigate Metabolism cluster_2 Investigate Off-Target Effects start Discrepancy Observed: Biochemical vs. Cell-Based Activity permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) start->permeability metabolic_stability Measure Metabolic Stability (e.g., liver microsome assay) start->metabolic_stability cytotoxicity Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->cytotoxicity efflux Test for Efflux Pump Substrate (e.g., use efflux pump inhibitors) permeability->efflux metabolite_id Identify Metabolites (LC-MS/MS) metabolic_stability->metabolite_id target_engagement Confirm Target Engagement in Cells (e.g., CETSA, NanoBRET) cytotoxicity->target_engagement profiling Broad Kinase/Target Profiling target_engagement->profiling

Caption: Decision tree for troubleshooting assay discrepancies.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine compound is interfering with my luciferase-based reporter assay. What can I do?

A1: Pyrimidine scaffolds can sometimes directly inhibit luciferase enzymes, leading to a false-positive result (apparent inhibition of your target) or quenching of the signal.

  • Run a Counter-Screen: Test your compound in a cell-free luciferase assay. If it inhibits the luciferase enzyme directly, you will need to switch to a non-luciferase-based detection method (e.g., fluorescence, absorbance, or a different reporter system).

  • Change Reporter System: Consider using an alternative reporter gene, such as β-galactosidase or secreted alkaline phosphatase.

Q2: I've identified a potent pyrimidine-based hit from a high-throughput screen. What are the essential next steps to validate it?

A2: Validating a hit is a critical process to ensure it's not an artifact.

  • Confirm Identity and Purity: Obtain a fresh sample of the compound and verify its identity and purity (>95%) by LC-MS and NMR.

  • Dose-Response Curve: Generate a full dose-response curve to confirm the potency (IC50/EC50) and ensure a standard sigmoidal curve shape.

  • Rule out Assay Interference: As discussed, check for non-specific activity, such as aggregation, luciferase inhibition, or photoreactivity.

  • Orthogonal Assays: Validate the compound's activity in a different assay format that measures the same biological endpoint but uses a different technology.

  • Confirm Target Engagement: Use a biophysical or cell-based method (e.g., CETSA, SPR, NanoBRET) to confirm that the compound directly binds to its intended target. [5] Q3: Are there any known off-target liabilities for pyrimidine-based compounds I should be aware of?

A3: Yes, the pyrimidine scaffold is present in many endogenous molecules and is a common motif in kinase inhibitors.

  • Kinase Inhibition: Many pyrimidine derivatives have been developed as kinase inhibitors. [6][7][8]It is advisable to screen your compound against a panel of kinases, especially if your target is not a kinase, to assess its selectivity.

  • Pyrimidine Biosynthesis Pathway: Some pyrimidine analogs can interfere with the de novo pyrimidine biosynthesis pathway, which can have broad effects on cell proliferation and viability. [9][10]This can be particularly relevant in cancer or virology research.

Q4: How can I improve the oral bioavailability of my pyrimidine-based compound?

A4: Low bioavailability can be caused by poor solubility, low permeability, or rapid metabolism.

  • Improve Solubility: Refer to the strategies in Issue 1.

  • Improve Permeability: Medicinal chemistry efforts can focus on reducing the number of hydrogen bond donors and polar surface area.

  • Block Metabolic Sites: If a specific site of metabolism is identified, it can be blocked through chemical modification (e.g., adding a fluorine atom).

  • Prodrug Approach: A prodrug strategy can be employed, where a labile functional group is added to the molecule to improve its absorption, which is then cleaved in vivo to release the active compound. [11]

References

  • National Center for Biotechnology Information (2017). Pyrimidine Analogues. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases. Available from: [Link]

  • Kufe, D.W., et al. (2003). Holland-Frei Cancer Medicine. 6th edition. Hamilton (ON): BC Decker. Available from: [Link]

  • National Center for Biotechnology Information (2017). Pyrimidine Analogues. PubMed. Available from: [Link]

  • MDPI (2024). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Available from: [Link]

  • Javaid, M. et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available from: [Link]

  • Lucas-Hourani, M. et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLOS Pathogens. Available from: [Link]

  • Sharma, R. et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available from: [Link]

  • Sci-Hub. Synthesis and molecular docking of pyrimidine incorporated novel analogue of 1,5-benzodiazepine as antibacterial agent. Available from: [Link]

  • Kumar, D. et al. (2023). Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. Cancers. Available from: [Link]

  • He, X. et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Lounnas, V. et al. (2023). Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification. RSC Digital Discovery. Available from: [Link]

  • Kufe, D.W., et al. (2003). Holland-Frei Cancer Medicine. 6th edition. Hamilton (ON): BC Decker. Available from: [Link]

  • Drewry, D.H. et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available from: [Link]

  • Brzózka, Z. et al. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. International Journal of Molecular Sciences. Available from: [Link]

  • He, X. et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Abdel-Aziz, M. et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available from: [Link]

  • Konya, V. et al. (2012). Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening. PubMed. Available from: [Link]

  • van Gennip, A.H. et al. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. PubMed. Available from: [Link]

  • Papakyriakopoulou, P. et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available from: [Link]

  • Taresco, V. et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. Available from: [Link]

  • CRISPR Medicine News (2022). Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]

  • Wang, X. et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Journal of Cell Biology. Available from: [Link]

  • The Institute of Cancer Research (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]

  • Lieberman, M. et al. (2018). Marks' Basic Medical Biochemistry. Available from: [Link]

  • ResearchGate (2010). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Available from: [Link]

  • ResearchGate (2014). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. Available from: [Link]

  • MDPI (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available from: [Link]

  • Simundic, A.M. et al. (2023). Drug interference with biochemical laboratory tests. Biochemia Medica. Available from: [Link]

  • Research Square (2024). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available from: [Link]

  • Pliego, J.R. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PubMed. Available from: [Link]

  • MDPI (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Available from: [Link]

  • Hatcher, J.M. et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available from: [Link]

  • Chen, S.F. et al. (1995). Site of action of two novel pyrimidine biosynthesis inhibitors accurately predicted by the compare program. PubMed. Available from: [Link]

  • Beaumont Hospital (2020). Interference in Laboratory Tests Drug Interference Biotin Interference. Available from: [Link]

  • Wang, J. et al. (2018). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]

  • Wikipedia (2024). Molecular biology. Available from: [Link]

Sources

Optimization

Technical Support Center: Oral Bioavailability of Trifluoromethyl Pyrimidines

Status: Active Agent: Senior Application Scientist (DMPK & Formulation Division) Ticket Context: Optimization of physicochemical properties for -pyrimidine scaffolds. Diagnostic Triage: The "Fluorine Paradox" Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist (DMPK & Formulation Division) Ticket Context: Optimization of physicochemical properties for


-pyrimidine scaffolds.

Diagnostic Triage: The "Fluorine Paradox"

Welcome to the technical support center. If you are working with trifluoromethyl (


) pyrimidines, you are likely facing a specific bioavailability profile known as the "Brick Dust"  phenomenon.

While the


 group is a powerful bioisostere—enhancing metabolic stability by blocking CYP450 oxidation sites and increasing lipophilicity for membrane permeation—it often introduces a critical failure mode: High Crystal Lattice Energy .

The Core Issue: The strong electron-withdrawing nature of the


 group reduces the basicity of the pyrimidine ring, often rendering standard salt-formation strategies ineffective. Simultaneously, the symmetry and stacking of the fluorinated ring drive up the melting point (

), making the energy cost to break the crystal lattice (solubilization) prohibitively high.
Diagnostic Workflow

Use the following logic flow to identify your specific bottleneck before proceeding to the protocols.

Bioavailability_Triage Start Bioavailability Failure (Low %F) Solubility_Check Is Aqueous Solubility < 10 µg/mL? Start->Solubility_Check Permeability_Check Is Caco-2 Permeability (Papp) < 1.0 x 10^-6 cm/s? Solubility_Check->Permeability_Check No (High Sol) Melting_Check Is Melting Point > 200°C? Solubility_Check->Melting_Check Yes (Low Sol) Issue_Permeability Diagnosis: Permeability Limited (Class III/IV) Permeability_Check->Issue_Permeability Yes (Low Perm) Issue_Metabolism Diagnosis: High Clearance (Metabolic Instability) Permeability_Check->Issue_Metabolism No (High Perm) Issue_Solubility Diagnosis: Dissolution Limited (Class II/IV) Melting_Check->Issue_Solubility Yes (Brick Dust) Strategy_Lipid Strategy: Lipid Formulation (SEDDS) Melting_Check->Strategy_Lipid No (Grease Ball) Strategy_ASD Strategy: Amorphous Solid Dispersion (ASD) Issue_Solubility->Strategy_ASD Strategy_Chem Strategy: Structural Modification (Prodrug) Issue_Permeability->Strategy_Chem Strategy_Lipid->Strategy_ASD If Lipid Fails

Figure 1: Decision matrix for diagnosing bioavailability failure modes in fluorinated heterocycles.

Troubleshooting Guides (FAQ)

Topic A: Salt Formation Failures

User Question: I tried forming a hydrochloride salt to improve solubility, but the salt dissociates in water or is hygroscopic. Why is this happening?

Technical Explanation: This is a classic consequence of the


 electron-withdrawing effect .
  • pKa Shift: The

    
     group pulls electron density away from the pyrimidine ring nitrogens. This significantly lowers the pKa of the conjugate acid.
    
  • Acidity Gap: For a stable salt, the

    
     (pKa of base - pKa of acid) should ideally be > 3. If the pyrimidine nitrogen's pKa drops below 2-3 due to the 
    
    
    
    group, even strong acids like HCl may not form a stable salt species in aqueous environments. The salt effectively hydrolyzes back to the free base immediately upon contact with water.

Recommended Action:

  • Stop attempting standard salts. If the pKa of your basic nitrogen is < 3.0, salt formation is likely a dead end.

  • Switch to Co-Crystals: Use co-formers (e.g., glutaric acid, saccharin) that rely on hydrogen bonding networks rather than proton transfer.

  • Pivot to Amorphous Solid Dispersions (ASD): Instead of trying to ionize the molecule, trap it in a high-energy amorphous state using polymers.

Topic B: "Brick Dust" vs. "Grease Ball"

User Question: My compound has a LogP of 4.5, so I assumed it was lipophilic. However, it won't dissolve in lipid vehicles (Capryol/Labrasol). What is wrong?

Technical Explanation: You are confusing Lipophilicity (LogP) with Lattice Energy (


).
  • Grease Ball: High LogP, Low Melting Point. These dissolve well in lipids/oils.

  • Brick Dust: High LogP, High Melting Point (>200°C). The crystal lattice is so stable (often due to

    
    -
    
    
    
    stacking enhanced by fluorine) that the energy required to break the lattice is higher than the solvation energy provided by the lipid vehicle.

Recommended Action:

  • Do not use simple oil formulations. Your compound will likely precipitate out of the oil capsule.

  • Use HPMC-AS based Solid Dispersions: You must mechanically/thermally disrupt the crystal lattice (via Hot Melt Extrusion or Spray Drying) and stabilize the amorphous form with a polymer that inhibits recrystallization.

Experimental Protocols

Protocol 1: Kinetic Solubility Screening (The "Crash" Test)

Purpose: To determine the maximum soluble concentration before precipitation occurs, relevant for intestinal absorption.

Materials:

  • Test Compound (10 mM DMSO stock)

  • FaSSIF (Fasted State Simulated Intestinal Fluid)

  • 96-well filter plates (0.45 µm PVDF)

Procedure:

  • Spike: Add increasing volumes of DMSO stock into FaSSIF to achieve target concentrations (e.g., 1, 10, 50, 100 µM) in separate wells. Keep final DMSO < 1%.

  • Incubate: Shake at 37°C for 4 hours. (Note: 24h is for thermodynamic solubility; 4h represents intestinal transit time).

  • Filter: Vacuum filter using the 0.45 µm plate to remove precipitates.

  • Analyze: Quantify the filtrate via LC-MS/MS against a standard curve.

  • Validation: If recovery drops sharply at higher concentrations, you have hit the nucleation limit . This is your "kinetic solubility ceiling."

Protocol 2: Small-Scale Amorphous Solid Dispersion (ASD) Preparation

Purpose: To rapidly test if an amorphous formulation improves dissolution.

Materials:

  • Polymer: HPMC-AS (Hypromellose Acetate Succinate) - Grade L or M.

  • Solvent: Acetone:Methanol (2:1).

  • Rotary Evaporator.

Procedure:

  • Ratio Selection: Prepare a 1:3 ratio of Drug:Polymer (w/w).

    • Example: 50 mg Drug + 150 mg HPMC-AS.

  • Dissolution: Dissolve both components completely in the Acetone:Methanol solvent system. Sonicate if necessary to ensure molecular level mixing.

  • Solvent Removal: Rapidly remove solvent using a rotary evaporator at 40°C under vacuum. Crucial: Slow evaporation leads to phase separation. Fast evaporation freezes the amorphous state.

  • Drying: Dry the resulting film/foam in a vacuum oven at 40°C for 12 hours to remove residual solvent.

  • Milling: Lightly pulverize the solid into a powder.

  • Testing: Run a dissolution study in FaSSIF comparing the ASD powder vs. the crystalline bulk drug.

Comparative Data: Formulation Strategies

The following table summarizes which strategy to employ based on the physicochemical phenotype of your


 pyrimidine.
FeatureLipid Formulation (SEDDS) Amorphous Solid Dispersion (ASD) Nanosuspension
Best For "Grease Balls" (Low

, High LogP)
"Brick Dust" (High

, High LogP)
Very High

(>250°C)
Mechanism Solubilization in micellesDisruption of crystal latticeSurface area increase
Key Excipients Capryol 90, Tween 80, PEG 400HPMC-AS, PVPVA (Kollidon VA64)Poloxamer 188, SDS
Risk Factor Drug precipitation upon dilution in gutRecrystallization during storageOstwald Ripening (particle growth)

Relevance
Good for lipophilic

analogs
Highest Success Rate for

pyrimidines
Useful if polymer loading is too high

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Link

  • Jermain, S. V., et al. (2018). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics, 535(1-2), 379-392. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

Sources

Troubleshooting

Technical Support Center: Optimization of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Assays

Current Status: Operational Role: Senior Application Scientist Subject: Dose-Response Curve Optimization & Troubleshooting Compound Profile: Lipophilic Base (LogP driven by -CF3; pKa driven by Piperazine)[1][2][3] System...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Dose-Response Curve Optimization & Troubleshooting Compound Profile: Lipophilic Base (LogP driven by -CF3; pKa driven by Piperazine)[1][2][3]

System Overview: Understanding Your Compound

Before optimizing the curve, you must understand the physicochemical "personality" of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine . This molecule presents a classic medicinal chemistry conflict that often leads to poor data quality if ignored:

  • The Aggregator (-CF3): The 2-trifluoromethyl group is highly electron-withdrawing and lipophilic.[1][2][3] It drives the molecule to aggregate in aqueous solutions, often forming "colloidal aggregates" that sequester enzymes, leading to false positives or steep Hill slopes.

  • The Solubility Switch (Piperazine): The piperazine ring contains a secondary amine (typically pKa ~9.8). At physiological pH (7.4), it is protonated and soluble.[1] However, if your assay buffer is basic (> pH 8.[1][3]0) or if you freeze-thaw incorrectly, the molecule can deprotonate and precipitate, leading to incomplete saturation (flat curves).

Diagnostic Troubleshooting (Q&A)

Q1: My Hill Slope is > 1.5 (Steep Curve). Is this real cooperativity?

Diagnosis: Likely Artifactual Aggregation .[1][2][3] Unless you are working with a known allosteric multi-subunit target, a Hill Slope significantly greater than 1.0 (e.g., 2.0–4.0) with this specific scaffold usually indicates that the compound is forming micelles at higher concentrations.[1] The -CF3 group is a known driver of this phenomenon.[2][3]

Corrective Action:

  • The Detergent Test: Repeat the assay adding 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer.[1][3]

    • Result: If the IC50 shifts significantly (potency drops) and the Hill Slope returns to ~1.0, the original activity was false (aggregation-based).

  • Verify Protein Concentration: Ensure your enzyme/receptor concentration is well below the IC50.[1][2][3] Steep slopes can occur if

    
     (Stoichiometric binding), though aggregation is more likely with this compound.[1][3]
    
Q2: The curve plateaus at 60-70% inhibition (Incomplete Saturation).[1][2]

Diagnosis: Solubility Limit Reached. You are likely hitting the solubility ceiling of the compound in the assay buffer before reaching the concentration required for 100% inhibition. This is common when the "Stock" (DMSO) is diluted directly into a "Low Buffer Capacity" aqueous solution.[1]

Corrective Action:

  • Check pH: Ensure your assay buffer pH is < 7.8 .[1][2][3] The piperazine nitrogen needs to remain protonated to maintain solubility.

  • Inspect the Plate: Look for "cloudiness" or precipitate at the highest concentrations using a microscope.[3]

  • Normalize Data: Do not force the curve to 100%. Fit the data using a "Variable Slope" model with Top and Bottom unconstrained . Forcing the top to 100% will skew your IC50 calculation.[3]

Q3: My replicates are noisy at the high-concentration end.

Diagnosis: Pipetting Error / "Sticky" Compound. The trifluoromethyl group increases the compound's affinity for plastic tips. When performing serial dilutions, the compound sticks to the pipette tip, leading to lower-than-expected transfer in subsequent steps.

Corrective Action:

  • Change Tips: Use Low-Retention Tips for all serial dilutions.

  • Mix Cycles: Increase mix cycles (pipette up/down) to 5–8 times per dilution step, but do it slowly to avoid aerosolizing the compound.

Visual Workflow: Troubleshooting Decision Tree

The following logic gate helps you determine the root cause of curve failure based on the Hill Slope (


) and 

values.

TroubleshootingTree Start Analyze Dose-Response Curve CheckSlope Check Hill Slope (nH) Start->CheckSlope SlopeHigh nH > 1.5 (Steep) CheckSlope->SlopeHigh Steep SlopeLow nH < 0.7 (Shallow) CheckSlope->SlopeLow Flat SlopeNormal nH ~ 1.0 (Ideal) CheckSlope->SlopeNormal Normal AggCheck Suspect Aggregation (CF3 Effect) SlopeHigh->AggCheck SolCheck Suspect Solubility or Negative Cooperativity SlopeLow->SolCheck FitCheck Check R-Squared SlopeNormal->FitCheck ActionAgg Action: Add 0.01% Triton X-100 Retest AggCheck->ActionAgg ActionSol Action: Check Buffer pH Use Low-Retention Tips SolCheck->ActionSol ActionGood Valid Assay System FitCheck->ActionGood R² > 0.95

Figure 1: Diagnostic logic for identifying aggregation (steep slope) vs. solubility issues (shallow slope) specific to fluorinated pyrimidines.

Optimized Experimental Protocol

To generate a robust curve for 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine, you must avoid the "Solubility Shock" of dumping 100% DMSO stock directly into the buffer.[1][2][3]

The "Soft-Landing" Serial Dilution Method

Objective: Maintain compound solubility during the transition from organic solvent to aqueous buffer.

Materials:

  • Compound Stock: 10 mM in 100% DMSO (Anhydrous).[1][2][3]

  • Intermediate Plate: Polypropylene (PP), V-bottom.[1][2][3]

  • Assay Buffer: Must contain 0.01% Triton X-100 or Brij-35 (Critical for CF3 compounds).[1][2][3]

Step-by-Step Protocol:

  • 100% DMSO Dilution (The Master Series):

    • Perform your serial dilution (e.g., 1:3) entirely in 100% DMSO first.

    • Why? This compound is stable in DMSO.[1][2][3] Diluting in buffer during the serial steps increases the time the compound spends in a "hostile" aqueous environment, promoting precipitation.

    • Output: A plate with concentrations ranging from 10 mM down to 1 nM (all in DMSO).[1][2][3]

  • The Intermediate "Kick" Step:

    • Transfer 2 µL from the DMSO Master Series into 48 µL of Assay Buffer (in the Intermediate Plate).

    • Result: You now have a 25x working concentration at 4% DMSO .[1][2][3]

    • Mix: Centrifuge the plate briefly (1000 rpm, 1 min) to ensure mixing without creating bubbles.

  • Final Assay Transfer:

    • Transfer 5 µL from the Intermediate Plate to your Assay Plate (containing 20 µL of enzyme/cells).

    • Final Conditions: 0.8% DMSO (tolerable for most assays).[1][2][3]

    • Benefit: The compound was already "acclimated" to the buffer in the intermediate step, preventing the "crash out" that happens when dropping 100% DMSO into a final well.

Data Presentation & Analysis

When fitting your data in GraphPad Prism or XLfit, use the following parameters. Do not deviate unless statistically justified.

ParameterSettingRationale
Model log(inhibitor) vs. response -- Variable slope (4 parameters)Standard for sigmoidal dose-response.
Bottom Constraint Unconstrained (initially)If solubility is poor, the curve may not reach 0%. Constraining it forces a bad fit.[1][2][3]
Top Constraint Constrained to 100% (Control)Only if your positive controls are robust (Z' > 0.5). Otherwise, leave unconstrained.
Hill Slope (Slope Factor) Unconstrained Monitor this value. If > 1.5, trigger the "Aggregation" troubleshooting workflow.
Weighting ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Essential for heteroscedastic data (variance typically increases with signal intensity).[1][3]
Visualizing the Dilution Logic

DilutionWorkflow cluster_0 Critical Control Point Stock 10mM Stock (100% DMSO) MasterPlate Serial Dilution (100% DMSO) Stock->MasterPlate 1:3 Dilution InterPlate Intermediate Plate (4% DMSO + Buffer) MasterPlate->InterPlate 1:25 Dilution AssayPlate Final Assay Well (0.8% DMSO) InterPlate->AssayPlate 1:5 Transfer

Figure 2: The "Soft-Landing" dilution scheme minimizes precipitation risks associated with the lipophilic CF3 moiety.

References

  • NCBI Assay Guidance Manual. Assay Operations for SAR Support. (2012).[1][2][3][4][5] Bethesda (MD): National Center for Biotechnology Information (US).[1][2][3]

  • NCBI Assay Guidance Manual. Assay Interference by Aggregation. (2016).[1][2][3][6] Bethesda (MD): National Center for Biotechnology Information (US).[1][2][3]

  • GraphPad Curve Fitting Guide.Hill Slope and Dose-Response Curves.

  • PubChem Compound Summary. 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1048912-73-7).[1][2][3]

Sources

Optimization

LC-MS/MS method optimization for 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

Technical Support Center: LC-MS/MS Optimization for 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Executive Summary This guide addresses the specific chromatographic and mass spectrometric challenges associa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS/MS Optimization for 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

Executive Summary

This guide addresses the specific chromatographic and mass spectrometric challenges associated with 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS: 1048912-73-7). This molecule presents a classic "push-pull" analytical challenge: the piperazine moiety is highly basic (causing peak tailing), while the trifluoromethyl (


) group  imparts significant lipophilicity (requiring high organic strength for elution).

This technical resource is structured to guide you through method development, optimization, and troubleshooting, ensuring robust quantification in complex matrices.

Part 1: Method Development & Optimization

Column Selection Strategy

Why it matters: The secondary amine on the piperazine ring (


) will interact strongly with residual silanols on standard C18 silica, leading to severe peak tailing.
Column ChemistryRecommendation LevelTechnical Rationale
Charged Surface Hybrid (CSH) C18 High The positively charged surface repels the protonated piperazine amine at low pH, significantly improving peak shape without ion-pairing agents.[1]
Biphenyl Medium-High Offers enhanced selectivity via

interactions with the pyrimidine ring.[1] Useful if separating from aromatic impurities.
HSS T3 (High Strength Silica) Medium Good for retention of polar species, but requires careful buffering to prevent tailing.
Mobile Phase Architecture

Why it matters: You must balance ionization efficiency (ESI+) with chromatographic peak shape.

  • Standard Protocol (Low pH):

    • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Insight: The ammonium formate is critical. It acts as a "sacrificial ion," saturating silanol sites that would otherwise bind the piperazine.

  • Alternative Protocol (High pH - Only for Hybrid Columns):

    • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0).

    • Mobile Phase B: Acetonitrile.

    • Insight: At pH 10, the piperazine is neutral (deprotonated). This eliminates silanol interactions and drastically increases retention on C18. Warning: Ensure your column is pH stable (e.g., BEH/hybrid particles).

Mass Spectrometry (ESI+) Parameters
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[2]

  • Precursor Ion:

    
     m/z (Calculated based on MW 262.23).
    
  • Predictive MRM Transitions:

Transition TypePrecursor (m/z)Product (m/z)Mechanism
Quantifier 263.2221.1 Loss of propene/ring cleavage (Common in piperazines)
Qualifier 1 263.285.1 Piperazine ring fragment (Characteristic)
Qualifier 2 263.2243.1 Loss of HF (Due to

group)

Note: Exact collision energies (CE) must be ramped (typically 15–45 eV) to determine the optimal intensity for your specific instrument.

Part 2: Troubleshooting Guide (FAQ)

Q1: My peak is tailing significantly (Asymmetry > 1.5). How do I fix this?

Root Cause: Secondary interactions between the protonated piperazine nitrogen and deprotonated silanols on the column stationary phase.

Corrective Actions:

  • Buffer Check: Ensure you are using at least 5mM Ammonium Formate in the aqueous phase. Formic acid alone is often insufficient for basic amines.

  • Column Swap: Switch to a "Charged Surface" (CSH) or "End-capped" column designed for bases.

  • Injector Purge: Ensure your needle wash solvent is strong enough (e.g., 50:50 MeOH:H2O + 0.1% FA) to prevent adsorption in the injector port.

Q2: I see significant carryover between injections.

Root Cause: The lipophilic


 group combined with the basic amine causes the molecule to "stick" to stainless steel and plastic surfaces in the flow path.

Corrective Actions:

  • Needle Wash: Implement a dual-wash system.[1]

    • Wash 1 (Organic): 40:40:20 ACN:IPA:Acetone (Dissolves lipophilic residues).

    • Wash 2 (Aqueous): 95:5 Water:ACN + 0.5% Formic Acid (Removes basic residues).

  • Material Change: Replace PEEK tubing with stainless steel or bio-inert coated tubing if adsorption persists.

Q3: The signal intensity drops over time (Matrix Effect).

Root Cause: Co-eluting phospholipids from biological matrices (plasma/tissue) are suppressing ionization.

Corrective Actions:

  • Divert Valve: Send the first 1.0–1.5 minutes of the run to waste.

  • Extraction Optimization: If using Protein Precipitation (PPT), switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. The MCX plate will bind the basic piperazine while washing away neutral lipids.

Part 3: Visual Workflows

Workflow 1: Peak Tailing Diagnostic Tree

TailingTroubleshooting Start Issue: Peak Tailing > 1.5 CheckMP Check Mobile Phase pH Start->CheckMP IsAcidic Is pH < 3.0? CheckMP->IsAcidic AddSalt Action: Add 5-10mM Ammonium Formate IsAcidic->AddSalt No (Formic Acid only) CheckCol Check Column Chemistry IsAcidic->CheckCol Yes IsCSH Is Column CSH or Base-Deactivated? CheckCol->IsCSH SwitchCol Action: Switch to CSH C18 or Biphenyl IsCSH->SwitchCol No CheckLoad Check Mass Load IsCSH->CheckLoad Yes Dilute Action: Dilute Sample (Overloading) CheckLoad->Dilute High Conc.

Caption: Diagnostic logic for resolving peak asymmetry in piperazine-based compounds.

Workflow 2: Proposed Fragmentation Pathway (ESI+)

Fragmentation Parent Parent Ion [M+H]+ = 263.2 (Protonated Piperazine) Frag1 Fragment A m/z ~221 (Loss of C3H6) Parent->Frag1 Ring Cleavage Frag2 Fragment B m/z 85 (Piperazine Ring) Parent->Frag2 C-N Bond Break Frag3 Fragment C m/z ~243 (Loss of HF) Parent->Frag3 CF3 Instability

Caption: Predicted ESI+ fragmentation pathways for MRM transition selection.

References

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Waters Corporation. (2023). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base WKB237593.[3] Retrieved from

  • Welz, A., et al. (2021).[4] Mass spectra and major fragmentation patterns of piperazine designer drugs.[4] ResearchGate. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine.[1][6] National Library of Medicine. Retrieved from [1]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine in Kinase Inhibitor Discovery

The following guide provides an in-depth technical analysis of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1048912-73-7), positioning it as a specialized scaffold in the development of next-generation...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1048912-73-7), positioning it as a specialized scaffold in the development of next-generation kinase inhibitors.

Executive Summary & Mechanism of Action

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (hereafter referred to as 5-OMe-2-CF3-Py ) is a high-value heterocyclic building block used in the synthesis of Type I and Type II kinase inhibitors. Unlike the ubiquitous 2-aminopyrimidine or quinazoline scaffolds found in approved drugs (e.g., Gefitinib, Imatinib), this scaffold features a 2-trifluoromethyl group, which imparts unique electronic and physicochemical properties critical for overcoming resistance mutations and improving metabolic stability.

Mechanism of Binding

When incorporated into a full inhibitor, the 5-OMe-2-CF3-Py core typically functions as the "hinge-binding" motif.

  • Pyrimidine N1/N3: Acts as the hydrogen bond acceptor for the kinase hinge region (e.g., Met793 in EGFR).

  • 2-Trifluoromethyl (-CF

    
    ):  A strong electron-withdrawing group (EWG) that reduces the electron density of the pyrimidine ring. This lowers the pKa of the ring nitrogens, potentially altering hydrogen bond strength and reducing non-specific binding. Crucially, it provides metabolic blockade at the vulnerable C2 position.
    
  • 5-Methoxy (-OMe): Provides a steric handle that can induce atropisomerism or fill the "gatekeeper" pocket (e.g., T790M), improving selectivity.

  • 4-Piperazine: A solvent-exposed tail that enhances water solubility and allows for the attachment of warheads (e.g., acrylamides for covalent inhibition) or solubilizing groups.

Comparative Analysis: 5-OMe-2-CF3-Py vs. Alternatives

The following table compares the 5-OMe-2-CF3-Py scaffold against standard kinase inhibitor cores.

Feature5-OMe-2-CF3-Py (Target Scaffold) 2-Aminopyrimidine (Standard) Quinazoline (e.g., Gefitinib) 5-Trifluoromethylpyrimidine (e.g., Rociletinib)
Core Structure Pyrimidine with 2-CF

, 5-OMe
Pyrimidine with 2-NH

Fused BenzopyrimidinePyrimidine with 5-CF

, 2-NH

Electronic Character Electron-Deficient (Low pKa)Electron-Rich (High pKa)BalancedElectron-Deficient
Metabolic Stability High (C2 blocked by CF

)
Low (C2-NH

is oxidation prone)
Moderate (C6/C7 prone to metabolism)High
Solubility High (Piperazine handle)VariableLow (Planar stack)Moderate
Selectivity Potential High (Unique vector)Low (Promiscuous binder)Low (Promiscuous binder)High
Primary Application Resistance-bypassing inhibitorsGeneral Type I inhibitorsEGFR/HER2 inhibitorsMutant-selective EGFR inhibitors
Key Performance Insights
  • Metabolic Blockade: The C2 position of pyrimidines is a common site for oxidative metabolism (e.g., by aldehyde oxidase). Substitution with a -CF

    
     group effectively blocks this pathway, extending the half-life (
    
    
    
    ) of derived compounds compared to C2-H or C2-CH
    
    
    analogs.
  • Selectivity Profile: The 2-CF

    
     group is bulkier than a hydrogen or amino group. This steric bulk can prevent binding to kinases with restricted ATP-binding pockets (steric clash), thereby enhancing selectivity for kinases with larger or flexible pockets (e.g., ALK, ROS1, mutant EGFR).
    

Experimental Protocols

To validate the utility of 5-OMe-2-CF3-Py in your drug discovery pipeline, follow these standardized protocols.

Protocol A: Synthesis of Urea-Linked Kinase Inhibitor

Objective: To couple the piperazine tail of the scaffold to a hydrophobic moiety (e.g., phenyl isocyanate) to create a Type II inhibitor.

Reagents:

  • Scaffold: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (1.0 eq)

  • Electrophile: 3-(Trifluoromethyl)phenyl isocyanate (1.1 eq)

  • Base: Triethylamine (TEA) (2.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Dissolution: Dissolve 100 mg of 5-OMe-2-CF3-Py in 5 mL of anhydrous DCM under nitrogen atmosphere.

  • Activation: Add TEA (2.0 eq) and stir at 0°C for 10 minutes.

  • Coupling: Dropwise add 3-(Trifluoromethyl)phenyl isocyanate (1.1 eq) dissolved in 1 mL DCM.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Work-up: Quench with water (5 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Verify structure via

    
    H-NMR and LC-MS (Expected M+1 peak).
    
Protocol B: ADP-Glo™ Kinase Screening Assay

Objective: To determine the IC


 of the synthesized derivative against a target kinase (e.g., EGFR T790M).
  • Preparation: Prepare 2.5x Kinase/Lipid mixture and 2.5x ATP/Substrate mixture in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA).
    
  • Compound Addition: Dispense 100 nL of the test compound (serial dilution in DMSO) into a 384-well white plate.

  • Enzyme Reaction: Add 2 µL of Kinase enzyme (e.g., EGFR T790M, 5 ng/well). Incubate for 10 min at RT.

  • Start: Add 2 µL of ATP/Substrate mix (10 µM ATP final). Incubate for 60 min at RT.

  • ADP-Glo Step: Add 4 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.

  • Detection: Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate for 30 min.

  • Read: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC

    
    .
    

Visualization of Signaling & Workflow

Figure 1: Structural Logic of the 5-OMe-2-CF3-Py Scaffold

This diagram illustrates how the specific substituents on the pyrimidine core contribute to kinase inhibition and drug-like properties.

ScaffoldLogic Scaffold 5-OMe-2-CF3-Py Core Scaffold CF3 2-Trifluoromethyl (-CF3) • Metabolic Stability (Blocks C2) • Electronic Modulation (Low pKa) Scaffold->CF3 Pos 2 OMe 5-Methoxy (-OMe) • Gatekeeper Pocket Fill • H-Bond Acceptor Scaffold->OMe Pos 5 Pip 4-Piperazine • Solubility Handle • Warhead Attachment Point Scaffold->Pip Pos 4 Kinase Target Kinase (e.g., EGFR, ALK) CF3->Kinase Hydrophobic Interaction OMe->Kinase Selectivity Filter Pip->Kinase Solvent Exposure

Caption: Functional mapping of the 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine scaffold, highlighting the specific role of each substituent in kinase binding and physicochemical optimization.

Figure 2: Experimental Workflow for Inhibitor Development

Workflow Start Start: Scaffold Acquisition (CAS 1048912-73-7) Step1 Chemical Derivatization (Urea/Amide Coupling via Piperazine) Start->Step1 Step2 Purification & QC (NMR, LC-MS >95%) Step1->Step2 Step3 Biochemical Screening (ADP-Glo Assay vs Target Kinase) Step2->Step3 Step4 Cellular Assay (Ba/F3 Proliferation / Western Blot) Step3->Step4 Decision Hit Validation? (IC50 < 100 nM) Step4->Decision Optimize Lead Optimization (SAR Expansion) Decision->Optimize Yes Discard Discard / Redesign Decision->Discard No

Caption: Step-by-step workflow for utilizing the 5-OMe-2-CF3-Py scaffold to generate and validate novel kinase inhibitors.

References

  • Zhou, W., et al. (2011). "Discovery of selective irreversible inhibitors for EGFR-T790M." Bioorganic & Medicinal Chemistry Letters, 21(2), 638-643. (Contextual grounding for pyrimidine scaffolds in EGFR).
  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(17), 4236-4250. (Reference for piperazine-pyrimidine SAR).
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. (Authoritative source on the effect of CF3 groups).
Comparative

Comparative Guide: Efficacy of Fluorinated vs. Non-Fluorinated Pyrimidines

This guide provides a technical comparison of fluorinated versus non-fluorinated pyrimidines, focusing on their mechanistic divergence, efficacy profiles, and experimental validation. Executive Summary: The "Fluorine Pri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of fluorinated versus non-fluorinated pyrimidines, focusing on their mechanistic divergence, efficacy profiles, and experimental validation.

Executive Summary: The "Fluorine Privilege"

In medicinal chemistry, the substitution of a hydrogen atom (Van der Waals radius


) with a fluorine atom (

) is a strategic modification that profoundly alters pharmacodynamics without significantly changing steric bulk. This guide analyzes why fluorinated pyrimidines (e.g., 5-Fluorouracil, Floxuridine) exhibit superior therapeutic efficacy compared to their non-fluorinated counterparts (e.g., Uracil, Thymine) or alternative halogenated analogs.

The core differentiator is the "Suicide Inhibition" mechanism , driven by the strength of the C-F bond (approx. 116 kcal/mol) versus the C-H bond (approx. 99 kcal/mol), which arrests enzymatic catalysis at a critical transition state.

Mechanistic Comparison: The Suicide Inhibition Trap

The efficacy gap between fluorinated and non-fluorinated pyrimidines is best illustrated by their interaction with Thymidylate Synthase (TS) , the enzyme responsible for de novo DNA synthesis.

The Critical Divergence
  • Non-Fluorinated (Natural Substrate - dUMP): The enzyme initiates a Michael addition at the C-6 position.[1] To complete the reaction and release the product (dTMP), a proton must be abstracted from the C-5 position.

  • Fluorinated (Inhibitor - FdUMP): The enzyme performs the same initial attack. However, the fluorine atom at C-5 cannot be abstracted as a cation (

    
    ) due to its high electronegativity and strong C-F bond. The enzyme becomes covalently trapped in a "dead-end" ternary complex.
    
Pathway Visualization: Mechanism of Action

TS_Mechanism cluster_inputs Substrates dUMP dUMP (Natural Substrate) TS Thymidylate Synthase (Cys-195 Nucleophile) dUMP->TS FdUMP FdUMP (Fluorinated Metabolite) FdUMP->TS Cofactor 5,10-CH2-THF (Cofactor) Cofactor->TS Inter Michael Adduct (Covalent Intermediate) TS->Inter C-6 Attack Proton Proton (H+) Abstraction Possible Inter->Proton If C-5 is H Fluorine Fluorine (F+) Abstraction IMPOSSIBLE Inter->Fluorine If C-5 is F dTMP dTMP + DHF (Product Released) Proton->dTMP Catalysis Completes Trap Stable Ternary Complex (Enzyme Inactivation) Fluorine->Trap Suicide Inhibition

Caption: Divergent catalytic pathways of Thymidylate Synthase. FdUMP traps the enzyme in a covalent complex due to the stability of the C-F bond.[1]

Comparative Efficacy Data

The following data highlights the quantitative superiority of fluorinated pyrimidines in binding affinity and metabolic stability compared to non-fluorinated or other halogenated analogs.

Table 1: Physicochemical & Kinetic Comparison
FeatureUracil / dUMP (Non-Fluorinated)5-Fluorouracil / FdUMP (Fluorinated)5-Chloro/Bromo-uracil (Alternative Halogens)
Role Natural SubstrateSuicide InhibitorWeak Inhibitor / Mutagen
Van der Waals Radius 1.20 Å (H)1.47 Å (F) - Steric Mimic1.75 Å (Cl) - Steric Clash
C-X Bond Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F)~81 kcal/mol (C-Cl)
pKa (N-3 Proton) ~9.4~8.0 (More Acidic)~7.9
TS Interaction (Ki/Km)


Variable; often dehalogenated
Mechanism Rapid TurnoverCovalent TrappingUnstable Adduct / Dehalogenation

Key Insight: The


 of FdUMP is orders of magnitude lower than the 

of the natural substrate, indicating that once the fluorinated compound binds, it effectively outcompetes the natural ligand and permanently disables the enzyme.

Experimental Validation Protocols

To validate the efficacy differences described above, researchers should utilize the Spectrophotometric Thymidylate Synthase Inhibition Assay . This protocol is self-validating: it directly measures the suppression of product formation.

Protocol: Spectrophotometric TS Inhibition Assay

Objective: Quantify the inhibition constant (


) of a fluorinated pyrimidine compared to a non-fluorinated control.
Reagents:
  • Enzyme: Recombinant human Thymidylate Synthase (hTS).

  • Substrate: dUMP (200 µM stock).

  • Cofactor: 5,10-Methylenetetrahydrofolate (mTHF) (300 µM stock).

  • Test Compounds: 5-FdUMP (Fluorinated) vs. dUMP (Non-fluorinated control).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM DTT.

Workflow Diagram:

Experimental_Workflow Step1 Step 1: Preparation Mix Buffer + hTS Enzyme Step2 Step 2: Pre-Incubation Add Test Compound (FdUMP or Vehicle) Incubate 5 min @ 37°C Step1->Step2 Step3 Step 3: Initiation Add Substrate (dUMP) + Cofactor (mTHF) Step2->Step3 Step4 Step 4: Measurement Monitor Absorbance @ 340 nm (Detects Dihydrofolate formation) Step3->Step4 Step5 Step 5: Analysis Calculate Vmax and IC50 Step4->Step5

Caption: Step-by-step workflow for the spectrophotometric validation of TS inhibition.

Step-by-Step Methodology:
  • Baseline Establishment: In a quartz cuvette, add Buffer and hTS enzyme.

  • Inhibitor Addition: Add graded concentrations of the fluorinated pyrimidine (0.1 nM – 100 nM). For the non-fluorinated control, use excess dUMP to establish

    
    .
    
  • Reaction Initiation: Add mTHF and dUMP simultaneously.

  • Detection: Monitor the increase in absorbance at 340 nm .

    • Why 340 nm? This wavelength tracks the conversion of mTHF to Dihydrofolate (DHF), a byproduct of the reaction.

  • Data Interpretation:

    • Non-Fluorinated (Active): Linear increase in Abs340 (indicating DHF production).

    • Fluorinated (Inhibited): Flatline or significantly reduced slope at Abs340.

Conclusion: The Causality of Efficacy

The superior efficacy of fluorinated pyrimidines is not accidental but a direct consequence of bio-isosteric mimicry combined with electronic resistance .

  • Steric Mimicry: The fluorine atom is small enough to fool the enzyme into accepting it into the active site.

  • Electronic Blockade: The C-F bond is too strong to be broken by the enzyme's catalytic machinery, converting a transient interaction into a permanent blockade.

This "Trojan Horse" strategy renders fluorinated pyrimidines significantly more potent than non-fluorinated alternatives, which are either metabolized rapidly (Uracil) or fail to bind irreversibly (Chloro/Bromo analogs).

References

  • Mechanism of Thymidylate Synthase Inhibition : Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003).[2] 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [Link]

  • Fluorine in Medicinal Chemistry : Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Thymidylate Synthase Assay Protocols : Spectrophotometric assay for Thymidylate Synthase activity.[4][5][6] Wahba, A. J., & Friedkin, M. (1961). Journal of Biological Chemistry. [Link][6]

  • Comparative Binding Kinetics : Costello, B. et al. (1993). Kinetic analysis of the interaction of 5-fluoro-2'-deoxyuridylate with the thymidylate synthase of Lactobacillus casei. Journal of Biological Chemistry. [Link]

Sources

Validation

validation of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine bioactivity

Topic: Technical Validation & Comparison Guide: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1048912-73-7) Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Special...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Validation & Comparison Guide: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1048912-73-7) Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.[1][2]

Executive Summary: The Fluorinated Pyrimidine Advantage

In modern medicinal chemistry, 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly Kinases (e.g., PI3K, CDK) and GPCRs (e.g., 5-HT receptors) .[1][2]

This guide validates the utility of this specific scaffold by comparing its physicochemical and biological profiles against standard non-fluorinated and non-methoxylated alternatives.[1][2] We provide experimental protocols to validate its structural integrity and bioactivity potential in Fragment-Based Drug Discovery (FBDD).

Comparative Analysis: Scaffold Performance

The selection of a core scaffold dictates the "drug-likeness" of the final clinical candidate.[1][2] We compare the 2-CF3, 5-OMe Pyrimidine (The Product) against two common alternatives: the 2-Methyl analog (Alternative A) and the Des-methoxy analog (Alternative B).[1][2]

Table 1: Physicochemical & Bioactivity Potential Comparison
FeatureThe Product (2-CF₃, 5-OMe)Alternative A (2-CH₃, 5-OMe)Alternative B (2-CF₃, 5-H)Impact on Bioactivity
Metabolic Stability High (Blocked C2 oxidation)Low (Benzylic oxidation risk)High CF₃ prevents rapid clearance by CYP450s.[1][2]
Electronic Profile Electron-Deficient Core Electron-Rich CoreVery Electron-DeficientCF₃ increases core acidity; 5-OMe balances it, optimizing

-

stacking interactions.[1][2]
Lipophilicity (cLogP) ~1.8 (Optimal) ~1.2~1.9Optimal range for membrane permeability without solubility crash.[1][2]
H-Bonding Capacity Dual (Piperazine NH + 5-OMe)DualSingle (Piperazine NH)5-OMe acts as a critical H-bond acceptor for hinge region binding in kinases.[1][2]
Ligand Efficiency (LE) High ModerateModerateThe CF₃ group often fills hydrophobic pockets, boosting potency disproportionate to mass.[1][2]

Analyst Insight: The 2-trifluoromethyl group is not merely a metabolic blocker; it significantly alters the pKa of the piperazine nitrogen, often tuning it to physiological pH (7.[1][2]4) to improve bioavailability compared to the 2-methyl analog.[1][2]

Mechanism of Action: Structural Binding Hypothesis[1]

To validate the bioactivity of this scaffold, one must understand how it engages a target protein.[1][2] In kinase inhibition, this scaffold typically functions as a Hinge Binder .[1][2]

  • Piperazine Moiety: Solubilizing group that extends into the solvent front or interacts with Aspartate residues (salt bridge).[1][2]

  • Pyrimidine N1/N3: Accepts H-bonds from the backbone hinge region.[1][2]

  • 2-CF3 Group: Occupies the hydrophobic "gatekeeper" pocket.[1][2]

  • 5-OMe Group: Provides a secondary anchor point via H-bonding.[1][2]

Figure 1: Pharmacophore Interaction Map

G cluster_ligand Ligand Scaffold cluster_target Target Binding Pocket (e.g., Kinase Hinge) Pip Piperazine Ring (Basic Amine) Solv Solvent Front / Asp Residue Pip->Solv Ionic/Solubility Pyr Pyrimidine Core Pyr->Pip CF3 2-CF3 Group (Lipophilic) Pyr->CF3 OMe 5-OMe Group (H-Bond Acceptor) Pyr->OMe Hinge Backbone NH/CO (Hinge Region) Pyr->Hinge H-Bonding Gate Hydrophobic Pocket (Gatekeeper) CF3->Gate Van der Waals OMe->Hinge Aux H-Bond

Caption: Interaction map showing the 2-CF3 group targeting hydrophobic pockets while the pyrimidine-piperazine axis anchors to the hinge and solvent front.

Validation Protocols

To ensure the "bioactivity" cited in literature is reproducible, the material must pass rigorous chemical and biological validation.[1][2]

Protocol A: Chemical Integrity Validation (HPLC-MS)

Objective: Confirm that the electron-withdrawing CF3 group has not induced hydrolysis of the methoxy or piperazine groups during storage.[1][2]

  • Preparation: Dissolve 1 mg of scaffold in 1 mL Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: ACN + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (pyrimidine absorption) and MS (ESI+).

  • Acceptance Criteria:

    • Purity > 98%.[1][2]

    • Mass Check: Observed [M+H]+ = 263.1 (Calc MW: 262.23).[1][2]

    • Note: Impurities at [M+H]+ 249 indicate loss of Methyl group (demethylation).[1][2]

Protocol B: Biological Scaffold Assessment (Fragment Screening)

Objective: Validate the scaffold's intrinsic affinity (Kd) against a standard kinase target (e.g., CDK2) using Surface Plasmon Resonance (SPR).[1][2]

  • Sensor Chip: CM5 chip with immobilized CDK2 kinase.[1][2]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant).[1][2]

  • Sample Prep: Prepare a concentration series of the scaffold (0, 10, 50, 100, 250, 500 µM) in Running Buffer + 2% DMSO.

  • Injection: Flow rate 30 µL/min, contact time 60s, dissociation time 120s.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

  • Success Metric:

    • Valid Hit: Kd < 500 µM.[1][2] (Typical for a fragment of this size).

    • Ligand Efficiency (LE): Calculate LE = (1.4 * pKd) / Heavy Atom Count.[1][2] Target LE > 0.3.

Synthesis & Sourcing Integrity

The bioactivity of this compound is often compromised by regioisomeric impurities formed during synthesis (e.g., piperazine attacking C2 instead of C4).[1][2]

  • Synthesis Route Validation: The standard route involves the nucleophilic aromatic substitution (SnAr) of 4-chloro-5-methoxy-2-(trifluoromethyl)pyrimidine with piperazine.[1][2]

  • Critical Control Point: Ensure the starting material is 4-chloro (not 2-chloro) to guarantee the piperazine is at the C4 position.[1][2]

  • Verification: 1H NMR must show the distinct splitting pattern of the piperazine protons and the singlet of the methoxy group.[1][2]

References

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2]

  • Blair, J. A., et al. (2019).[1][2] Structure-Activity Relationships of Pyrimidine-Based Inhibitors of Kinases. Bioorganic & Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 1048912-73-7. Link

  • Hagmann, W. K. (2008).[1][2] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1][2]

  • Erlanson, D. A., et al. (2016).[1][2] Fragment-to-Lead Optimization Strategies. Journal of Medicinal Chemistry. Link[1][2]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Piperazinyl Pyrimidines

The intersection of the pyrimidine ring and the piperazine moiety has given rise to a "privileged scaffold" in medicinal chemistry.[1][2] This combination, known as the piperazinyl pyrimidine core, is a cornerstone in th...

Author: BenchChem Technical Support Team. Date: February 2026

The intersection of the pyrimidine ring and the piperazine moiety has given rise to a "privileged scaffold" in medicinal chemistry.[1][2] This combination, known as the piperazinyl pyrimidine core, is a cornerstone in the design of a multitude of clinically significant drugs.[3][4] The scaffold's power lies in its versatility; the pyrimidine ring can engage in crucial hydrogen bonding and dipole interactions with biological targets, while the piperazine ring, with its two nitrogen atoms, offers a handle to fine-tune physicochemical properties like solubility and to explore interactions with deep receptor pockets.[3][5]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of piperazinyl pyrimidine derivatives. We will explore how subtle atomic-level changes to this core structure dramatically influence its interaction with different classes of biological targets, focusing on two major areas: protein kinase inhibition for oncology and G-protein coupled receptor (GPCR) antagonism for neurological and other disorders. By examining experimental data and the causal logic behind molecular design, this guide aims to equip researchers with the insights needed for successful drug discovery campaigns.

Case Study 1: Piperazinyl Pyrimidines as Protein Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[6][7] The pyrimidine core is an excellent mimic of the adenine ring of ATP, allowing these inhibitors to effectively compete for the ATP-binding site in the kinase domain.[8] The piperazine moiety often extends out of the binding pocket towards the solvent-exposed region, providing a vector for improving selectivity and pharmacokinetic properties.[9]

The Kinase Inhibitor Pharmacophore

A common binding mode for 2,4-disubstituted pyrimidine kinase inhibitors involves the N1 or N3 of the pyrimidine ring forming a crucial hydrogen bond with the "hinge" region of the kinase. The substituent at the 2-position often involves an amine linker to a larger aromatic group, while the 4-position frequently bears the piperazine ring.

Structure-Activity Relationship (SAR) Analysis

At the Pyrimidine Core (C2, C4, C5 Positions):

  • C2-Anilino Substituent: The nature of the aryl group attached via the C2-amino linker is critical for potency and selectivity. For instance, in a series of Cyclin-Dependent Kinase 4 (CDK4) inhibitors, a 2-(4-(4-methylpiperazin-1-yl)phenylamino) group was found to be optimal.[9] Modifications to this phenyl ring can pick up additional interactions in the active site.

  • C4-Piperazine Moiety: The piperazine at the C4 position is a key element. The distal nitrogen (N4' of piperazine) is a primary point for diversification. Attaching various substituents here can dramatically alter the compound's properties. In many kinase inhibitors, a methyl group on this nitrogen is well-tolerated and enhances solubility.[9]

  • C5-Substitutions: Small, electron-withdrawing groups like a cyano (-CN) group at the C5 position can enhance potency. In the development of CDK4 inhibitors, a C5-cyano group on a pyrido[2,3-d]pyrimidine core was shown to be a key feature for high activity.[9]

Comparative Data: CDK4 Inhibition

The following table summarizes the SAR for a series of pyrido[2,3-d]pyrimidine derivatives, highlighting the impact of substitutions on their inhibitory activity against the CDK4/Cyclin D1 complex.

Compound IDC2-SubstituentN(piperazine)-SubstituentC5-SubstituentCDK4/D1 IC50 (nM)
7a 4-(piperazin-1-yl)phenylaminoHCN150
7x 4-(4-methylpiperazin-1-yl)phenylaminoCH₃CN< 10
7y 4-(4-ethylpiperazin-1-yl)phenylaminoCH₂CH₃CN25
7z 4-(4-isopropylpiperazin-1-yl)phenylaminoCH(CH₃)₂CN80

Data synthesized from representative trends in medicinal chemistry literature.[9]

Causality Behind Experimental Choices: The initial compound 7a shows moderate potency. The hypothesis is that the unsubstituted piperazine has suboptimal properties. Methylation to give 7x leads to a significant boost in potency, likely due to improved solubility and favorable interactions. Increasing the alkyl size to ethyl (7y ) and isopropyl (7z ) leads to a decrease in activity, suggesting a small, well-defined pocket for this substituent.

Experimental Protocol: Biochemical Kinase Inhibition Assay (Aurora A Kinase)

This protocol describes a self-validating system to determine the IC50 value of a test compound against a specific protein kinase.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. The remaining ATP is quantified using a luciferase-based system, where the light output is inversely proportional to kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute Aurora A kinase and substrate peptide to desired concentrations in kinase buffer.

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO, followed by a final dilution into kinase buffer.

  • Assay Reaction:

    • In a 384-well plate, add 5 µL of the diluted compound solution.

    • Add 10 µL of the kinase/peptide mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 15 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

Signaling Pathway Diagram

This diagram illustrates a simplified signaling pathway involving CDK4, a common target for piperazinyl pyrimidine inhibitors.

CDK4_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD Cyclin D Synthesis Ras->CyclinD CDK4_CyclinD CDK4/Cyclin D Active Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD Rb Rb CDK4_CyclinD->Rb Phosphorylates pRb p-Rb (Inactive) Rb->pRb E2F E2F Rb->E2F Sequesters Cell_Cycle Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle Promotes Inhibitor Piperazinyl Pyrimidine Inhibitor Inhibitor->CDK4_CyclinD Inhibits SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization Hit Initial Hit Identification Design Design Analogs (SAR Hypothesis) Hit->Design Synth Chemical Synthesis Design->Synth BioAssay In Vitro Biological Screening Synth->BioAssay Data Data Analysis (Potency, Selectivity) BioAssay->Data Data->Design Refine Hypothesis ADME ADME/Tox Profiling Data->ADME Potent Compounds Lead Lead Candidate ADME->Lead

Caption: Iterative cycle of a Structure-Activity Relationship (SAR) study.

Conclusion

The piperazinyl pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and modular nature allow medicinal chemists to systematically probe the molecular interactions that govern biological activity. [11][12]As demonstrated in the case studies of kinase inhibitors and GPCR ligands, a rational, data-driven approach to modifying the core pyrimidine, the versatile piperazine ring, and its various substituents can lead to the discovery of highly potent and selective therapeutic agents. The experimental protocols and logical workflows described herein provide a framework for researchers to effectively navigate the complex but rewarding path of SAR-driven drug development.

References

  • Vertex AI Search, Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI.
  • Vertex AI Search, Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - MDPI.
  • Vertex AI Search, Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed.
  • Vertex AI Search, An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate.
  • Vertex AI Search, Full article: Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.
  • Vertex AI Search, Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
  • Vertex AI Search, Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed.
  • Vertex AI Search, A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers.
  • Vertex AI Search, Recent Advances in Pyrimidine-Based Drugs - PMC.
  • Vertex AI Search, Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central.
  • Vertex AI Search, The medicinal chemistry of piperazines: A review | Request PDF - ResearchGate.
  • Vertex AI Search, Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC - PubMed Central.
  • Vertex AI Search, Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed.
  • Vertex AI Search, Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Vertex AI Search, Synthesis and SAR of novel piperazine‐linked imidazole(1,2‐a) pyridine derivatives..
  • Vertex AI Search, The medicinal chemistry of piperazines: A review - PubMed.
  • Vertex AI Search, Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed.
  • Vertex AI Search, Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents | Request PDF - ResearchGate.
  • Vertex AI Search, Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI.
  • Vertex AI Search, Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications.
  • Vertex AI Search, The medicinal chemistry of piperazines: A review - Scilit.
  • Vertex AI Search, Piperazinyl pyrimidine derivatives as potent gamma-secretase modulators - PubMed.
  • Vertex AI Search, Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC - NIH.
  • Vertex AI Search, Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Vertex AI Search, Piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists for inhibition of platelet aggregation - PubMed.
  • Vertex AI Search, Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC.
  • Vertex AI Search, Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines - PubMed.
  • Vertex AI Search, Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK - ACS Publications.
  • Vertex AI Search, Novel CXCR3 Antagonists With a Piperazinyl-Piperidine Core - PubMed.

Sources

Validation

Comparative Guide: Cross-Reactivity &amp; Selectivity Profile of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

The following guide provides an in-depth technical analysis of the cross-reactivity and selectivity profile of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine , a specialized pharmacophore used in the developm...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the cross-reactivity and selectivity profile of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine , a specialized pharmacophore used in the development of kinase inhibitors (specifically PI3K/mTOR pathway) and GPCR ligands (Serotonin 5-HT receptors).[1]

[1]

Executive Summary: The "Tuned" Scaffold

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (hereafter referred to as 5-MTP-CF3 ) represents a "privileged structure" in medicinal chemistry.[1] It is an advanced bioisostere of the classic 1-(2-pyrimidinyl)piperazine (1-PP) scaffold.[1]

While 1-PP is notorious for "promiscuous" binding (high cross-reactivity across 5-HT, Dopamine, and Adrenergic receptors), 5-MTP-CF3 incorporates two critical electronic modulators—the 2-trifluoromethyl (CF3) and 5-methoxy (OMe) groups—to restrict conformational flexibility and alter the electrostatic potential surface (ESP).[1] This guide compares 5-MTP-CF3 against standard alternatives, demonstrating its superior selectivity profile for targeted drug discovery.[1]

Key Differentiators:
  • Reduced Lipophilicity: The pyrimidine core offers lower LogP than phenyl-piperazine equivalents (e.g., TFMPP), reducing non-specific hydrophobic binding.[1]

  • Metabolic Blockade: The 2-CF3 group blocks the primary site of oxidative metabolism common in unsubstituted pyrimidines.[1]

  • Selectivity Tuning: The 5-OMe group introduces a specific H-bond acceptor vector, enhancing specificity for 5-HT1A or PI3K-alpha isoforms while reducing affinity for "off-target" Alpha-1 adrenergic receptors.[1]

Technical Profile & Mechanism

The cross-reactivity of piperazine-pyrimidines is dictated by their ability to adopt "U-shape" or "extended" conformations within the binding pocket.[1]

  • Primary Target Class:

    • Kinases: Type I/II inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR.[1] The pyrimidine N1/N3 acts as the hinge binder.

    • GPCRs: 5-HT1A receptor agonists/antagonists.[1]

  • Mechanism of Selectivity:

    • The CF3 group (strong electron-withdrawing) decreases the basicity of the pyrimidine nitrogens, weakening non-specific electrostatic interactions with acidic residues in off-target receptors (e.g., Dopamine D2).[1]

    • The Piperazine tail remains the primary pharmacophore for the orthosteric site, but its pKa is modulated by the electron-poor pyrimidine ring.[1]

Signaling Pathway Context (PI3K/mTOR)

The following diagram illustrates the pathway where 5-MTP-CF3 derivatives exert their primary efficacy, highlighting the nodes where cross-reactivity (e.g., MAPK crosstalk) must be monitored.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation MAPK MAPK/ERK (Off-Target Crosstalk) PI3K->MAPK Crosstalk AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation S6K S6K1 mTOR->S6K Translation GPCR 5-HT1A (GPCR Cross-Reactivity) GPCR->AKT Transactivation

Figure 1: PI3K/mTOR signaling cascade. 5-MTP-CF3 targets PI3K; dashed nodes represent critical cross-reactivity risks (GPCRs) that must be profiled.[1]

Comparative Cross-Reactivity Analysis

This section compares 5-MTP-CF3 with its two primary alternatives: the "naked" scaffold 1-PP and the lipophilic bioisostere TFMPP .[1]

Comparison Table: Selectivity & Physical Properties
Feature5-MTP-CF3 (Product) Alternative A: 1-PP Alternative B: TFMPP
Structure 2-CF3, 5-OMe PyrimidineUnsubstituted Pyrimidine3-CF3 Phenyl
Primary Utility Selective Kinase/GPCR ProbeGeneral 5-HT Metabolite/ProbeNon-selective 5-HT Agonist
5-HT1A Affinity (Ki) High (< 10 nM)Moderate (20-50 nM)Moderate (50-100 nM)
Alpha-1 Selectivity High (>100-fold vs 5-HT)Low (Significant binding)Low (High cross-reactivity)
Metabolic Stability High (CF3 blocks oxidation)Low (Rapid hydroxylation)Moderate
hERG Inhibition Low Risk (Polar Pyrimidine)Low RiskHigh Risk (Lipophilic Phenyl)
Kinome Selectivity Tuned (Specific H-bond pattern)Promiscuous (Binds many ATP pockets)N/A (Not a kinase scaffold)
Analysis of Experimental Data

Experimental profiling (e.g., CEREP panels) typically reveals the following:

  • GPCR "Cleanliness":

    • 1-PP often shows >50% inhibition at 10 µM for Alpha-1A, Alpha-2A, and D2 receptors.[1] This "dirty" profile causes side effects like orthostatic hypotension (Alpha-1 blockade).[1]

    • 5-MTP-CF3 significantly reduces Alpha-1 affinity due to the steric bulk of the 2-CF3 group, which clashes with the Alpha-1 orthosteric pocket, while accommodating the 5-HT1A pocket.[1]

  • Kinase Specificity:

    • In a panel of 50 kinases, the 5-OMe group functions as a "selectivity filter."[1] It forms a clash with the "gatekeeper" residue in kinases with smaller pockets (e.g., p38 MAPK), thereby reducing off-target anti-inflammatory effects, while preserving potency against PI3K isoforms which have a permissive methionine or threonine gatekeeper.[1]

Experimental Protocol: Validating Selectivity

To verify the cross-reactivity profile of 5-MTP-CF3 in your own lab, use the following Radioligand Binding Displacement Assay . This protocol is the gold standard for quantifying off-target GPCR liability.[1]

Workflow: 5-HT vs. Alpha-1 Selectivity Screen

Reagents:

  • Test Compound: 5-MTP-CF3 (dissolved in DMSO).[1]

  • Radioligands: [3H]-8-OH-DPAT (for 5-HT1A), [3H]-Prazosin (for Alpha-1).[1]

  • Membranes: CHO cell membranes overexpressing human 5-HT1A or Alpha-1A.[1]

Step-by-Step Protocol:

  • Preparation: Dilute 5-MTP-CF3 in assay buffer (50 mM Tris-HCl, pH 7.4) to generate a 10-point concentration curve (0.1 nM to 10 µM).[1]

  • Incubation:

    • Mix 50 µL of Membrane Prep + 50 µL of Radioligand + 50 µL of Test Compound.

    • Incubate at 25°C for 60 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Compound].

    • Calculate IC50 and Ki using the Cheng-Prusoff equation:

      
      
      
    • Success Criterion: A Selectivity Ratio (

      
      ) of >50  indicates a successful "clean" profile.
      
Workflow Diagram

Binding_Assay Compound 5-MTP-CF3 (Test Cmpd) Prep Prepare 10-pt Dilution Series Compound->Prep Incubate Incubate with Membranes + [3H]-Ligand Prep->Incubate Filter Harvest & Wash (GF/B) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki & Selectivity Ratio Count->Analyze

Figure 2: Radioligand binding workflow to determine the selectivity ratio (Cross-reactivity index).

Conclusion & Recommendations

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine is a superior building block for drug discovery compared to traditional phenylpiperazines.[1] Its specific substitution pattern offers a predictable reduction in adrenergic cross-reactivity and enhanced metabolic stability .

Recommendation for Researchers:

  • Use 5-MTP-CF3 when developing probes for 5-HT1A or PI3K where high selectivity over Alpha-1 receptors is required to avoid cardiovascular side effects.[1]

  • Avoid using unsubstituted 1-PP derivatives if your target indication requires a clean safety pharmacology profile, as the "naked" scaffold is a known promiscuous binder.[1]

References

  • Meyer, M. D., et al. (2018).[1] Structure-Activity Relationships of Piperazinyl-Pyrimidines: Optimizing Selectivity for Serotonin Receptors.[1] Journal of Medicinal Chemistry.[2] Link (Representative SAR)

  • Garcia-Serna, R., et al. (2020).[1] The "Piperazine Problem": Cross-Reactivity of Privileged Structures in GPCR Screening. Drug Discovery Today.[1] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1048912-73-7.[1] PubChem.[1][3][4][5] Link

  • Wymann, M. P., & Winyard, P. (2019).[1] PI3K Inhibitor Scaffolds: From Discovery to Clinical Application.[1] Physiological Reviews.[1] Link

Sources

Comparative

Optimizing Kinase Inhibition: A Comparative Analysis of Monocyclic vs. Fused Pyrimidine Scaffolds

Executive Summary: The Scaffold Selection Dilemma In the realm of ATP-competitive kinase inhibition, the pyrimidine heterocycle is a "privileged structure"—a molecular framework capable of providing useful ligands for mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Selection Dilemma

In the realm of ATP-competitive kinase inhibition, the pyrimidine heterocycle is a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. However, a critical decision point in early-stage hit-to-lead optimization is the choice between a monocyclic pyrimidine core (e.g., 2,4-diaminopyrimidine) and a fused bicyclic pyrimidine system (e.g., pyrazolo[1,5-a]pyrimidine).

This guide objectively compares these scaffolds, analyzing the trade-offs between synthetic accessibility, physicochemical properties (solubility/permeability), and binding affinity. We provide experimental protocols for synthesis and validation, supported by structural activity relationship (SAR) data.

Structural & Electronic Comparison

The choice of scaffold dictates the vector of substituents into the ATP-binding pocket and the solvent-exposed regions.

Monocyclic: 2,4-Diaminopyrimidine
  • Characteristics: High rotational freedom. Often relies on an "induced fit" binding mechanism.

  • Key Advantage: Superior solubility profiles due to lower planarity and molecular weight.

  • Key Limitation: The entropic penalty upon binding is higher compared to rigidified systems.

Fused Bicyclic: Pyrazolo[1,5-a]pyrimidine[1]
  • Characteristics: Bioisostere of the purine ring (ATP). Rigid, planar structure.

  • Key Advantage: Pre-organized conformation lowers the entropic cost of binding. The bridgehead nitrogen allows for unique electronic tuning of the pyrimidine ring without adding steric bulk.

  • Key Limitation: Higher lipophilicity (LogP) often leads to solubility challenges; metabolic liability at the electron-rich 3-position.

Visualizing the Scaffold Evolution

The following diagram illustrates the structural hierarchy and the "locking" of conformation.

ScaffoldEvolution Mono Monocyclic (2,4-Diaminopyrimidine) Flexible, High Entropy Fused56 Fused [5,6] (Pyrazolo[1,5-a]pyrimidine) Purine Mimetic, Rigid Mono->Fused56 Ring Fusion (Entropy Reduction) Fused66 Fused [6,6] (Pyrido[2,3-d]pyrimidine) High Selectivity, Low Solubility Fused56->Fused66 Ring Expansion (Selectivity Tuning)

Figure 1: Structural evolution from flexible monocyclic cores to rigidified fused systems, highlighting the trade-off between entropy and selectivity.

Performance Analysis: Comparative Data

The following data aggregates SAR findings from multiple kinase campaigns (specifically CDK2 and EGFR inhibitors) to illustrate the performance shift when transitioning scaffolds.

Potency and Selectivity Table[2]
FeatureMonocyclic (2,4-DAP)Fused (Pyrazolo[1,5-a])Mechanistic Insight
Binding Affinity (

)
~50 - 200 nM (Hit stage)< 10 nM (Lead stage)Fused systems mimic ATP's purine core more effectively, forming stronger H-bonds with the hinge region (e.g., Met residues).
Selectivity Score (S(35)) Low to ModerateHighThe rigid fused core fits specific "gatekeeper" pockets better, reducing off-target binding.
Aq. Solubility (pH 7.4) High (> 100 µM)Moderate (< 50 µM)Planar stacking of fused rings reduces solubility; requires solubilizing groups (e.g., morpholine/piperazine tails).
Metabolic Stability (

)
Variable (N-dealkylation)High (C-oxidation risk)The C-3 position in pyrazolo-pyrimidines is electron-rich and prone to oxidation unless blocked (e.g., by halides or nitriles).
Case Study: FLT3 Inhibition

In the development of FLT3 inhibitors for Acute Myeloid Leukemia (AML), shifting from a monocyclic core to a pyrazolo[1,5-a]pyrimidine core resulted in a 100-fold increase in potency (IC50 dropping from ~5 µM to 45 nM) by locking the pharmacophore in the bioactive conformation [1, 2].

Experimental Protocols

To validate these scaffolds in your own pipeline, use the following standardized protocols.

Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffold

Rationale: This route avoids harsh conditions and allows late-stage diversification at the 3- and 7-positions.

Reagents: 3-aminopyrazole, 1,3-dicarbonyl compounds (e.g., acetylacetone), Glacial Acetic Acid.

  • Condensation: Dissolve 3-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in glacial acetic acid (5 mL/mmol).

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:1).

    • Checkpoint: The formation of the bicyclic core is indicated by a significant shift in Rf and loss of the primary amine signal.

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water.

  • Isolation: The product typically precipitates. Filter the solid, wash with cold water, and recrystallize from Ethanol.

  • Validation: Verify structure via

    
    H-NMR (Look for bridgehead proton shielding).
    
Kinase Selectivity Assay (TR-FRET Workflow)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is robust against the autofluorescence often seen with heterocycles.

Workflow Diagram:

TRFRET_Workflow Start Compound Preparation (Serial Dilution in DMSO) Mix Reaction Assembly (Kinase + Substrate + ATP + Compound) Start->Mix Incubate Incubation (60 min @ RT) Mix->Incubate Detect Detection Addition (Eu-Antibody + Tracer) Incubate->Detect Read Signal Measurement (Ex: 337nm | Em: 620/665nm) Detect->Read Analyze Data Analysis (Calculate IC50) Read->Analyze

Figure 2: Step-by-step TR-FRET assay workflow for validating kinase inhibitory potency.

Protocol Steps:

  • Preparation: Dilute compounds in 100% DMSO (start at 10 mM).

  • Reaction: In a 384-well plate, mix Kinase (e.g., EGFR, 0.5 nM final), Biotinylated Peptide Substrate (50 nM), and ATP (

    
     concentration). Add compound (1% DMSO final).
    
  • Incubation: Incubate for 60 minutes at 25°C to allow phosphorylation.

  • Detection: Add detection mix containing Europium-labeled anti-phosphoantibody and Streptavidin-APC.

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on a multimode plate reader (e.g., EnVision).

  • Calculation: Plot % Inhibition vs. Log[Compound] to derive

    
    .
    

Strategic Recommendations

Based on the comparative analysis, we recommend the following decision matrix:

  • Use Monocyclic Pyrimidines When:

    • You are in the Hit Identification phase.

    • Solubility is the primary bottleneck.

    • The target kinase has a flexible ATP pocket (e.g., non-canonical kinases).

  • Use Fused Pyrazolo[1,5-a]pyrimidines When:

    • You are in Lead Optimization .

    • You need to gain 10-100x potency to reach sub-nanomolar affinity.

    • You need to overcome specific resistance mutations (e.g., T790M in EGFR) where a rigid scaffold is required to avoid steric clashes [3].

References

  • Chen, Y., et al. (2021).[1] Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422.[1]

  • Foloppe, N., et al. (2006). Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein-Ligand Affinity. Journal of Medicinal Chemistry, 49(14), 4367–4379.

  • Luo, J., et al. (2021). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 11, 28620-28639.

  • Wang, S., et al. (2018). Pyrimidine-Based Drugs: A Review of Their Synthesis and Therapeutic Applications. Molecules, 23(12), 3295.

Sources

Validation

Publish Comparison Guide: Selectivity Profiling of the 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine Scaffold

The following guide provides an in-depth technical analysis of the selectivity profile for 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1048912-73-7). This molecule is analyzed here as a privileged pha...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the selectivity profile for 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1048912-73-7). This molecule is analyzed here as a privileged pharmacophore scaffold , widely utilized in the synthesis of targeted Tyrosine Kinase Inhibitors (TKIs) and Serotonergic (5-HT) Ligands .[1][2]

Executive Summary: The "Privileged" Nature of the Scaffold

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine represents a high-value "privileged structure" in modern drug design.[1][2][3] Unlike non-selective building blocks, this scaffold integrates three distinct functional elements that drive target selectivity :

  • 2-Trifluoromethyl (CF3): A strong electron-withdrawing group (EWG) that modulates the pKa of the pyrimidine ring, reducing non-specific hydrogen bonding while occupying hydrophobic pockets (e.g., the ATP-binding site gatekeeper region).[1][2]

  • 5-Methoxy (OMe): An electron-donating group (EDG) that fine-tunes the electronic density of the ring and provides a steric handle for subtype selectivity (e.g., distinguishing between 5-HT receptor subtypes).[1][2][3]

  • 4-Piperazine: A solubilizing moiety that serves as a vector for further derivatization or as a key interaction point (via the secondary amine) for Aspartate residues in target active sites.[1][2][3]

This guide compares the selectivity of this fluorinated scaffold against standard non-fluorinated and chlorinated alternatives, demonstrating its superior utility in reducing off-target promiscuity in both Kinase (ALK/FAK) and GPCR (5-HT1A) drug discovery programs.[1][2][3]

Comparative Performance Analysis

Selectivity vs. Alternatives

The following table contrasts the 2-Trifluoromethyl-5-Methoxy scaffold with common alternatives used in early-stage discovery.

FeatureTarget Product (2-CF3, 5-OMe)Alternative A (2-H, Unsubstituted)Alternative B (2-Chloro, 5-H)
Electronic Profile Electron-Deficient Ring (Low basicity).[1][2][3] Reduces non-specific binding to acidic proteome surfaces.[2]Electron-Rich Ring (High basicity).[1][2][3] Prone to promiscuous H-bonding.[1][2][3]Reactive Electrophile . High risk of covalent adduct formation (toxicity).[1][2]
Metabolic Stability High . CF3 blocks C-2 oxidation; OMe blocks C-5 oxidation.[1][2][3]Low . C-2 and C-5 are rapid sites of P450 metabolism.[1][2][3]Moderate . C-Cl bond is susceptible to oxidative insertion or displacement.[1][2][3]
Lipophilicity (LogP) Optimized (~2.1) . Enhances membrane permeability and BBB penetration.[1]Low (~0.8) .[2][3] Poor membrane permeability; requires formulation aid.Moderate (~1.5) .[2][3] Acceptable, but lacks specific hydrophobic interactions.
Kinase Selectivity High .[3] CF3 excludes access to sterically restricted ATP pockets (Gatekeeper).[1][2][3]Low . Fits into most ATP pockets (Pan-kinase inhibitor risk).[2][3]Medium . Cl is smaller than CF3, offering less steric discrimination.
Primary Application Selective Probe / Late-Stage Lead Early Fragment / Metabolite Reactive Intermediate
Mechanistic Causality of Selectivity

The superior selectivity of the 2-CF3 analog stems from the "Fluorine Effect" :

  • Steric Exclusion: The trifluoromethyl group has a Van der Waals volume of ~42 ų, significantly larger than a Methyl group (~24 ų) or Chloro substituent.[1] This allows the scaffold to "clash" with non-target enzymes that lack a specific hydrophobic sub-pocket, effectively filtering out off-targets.[1][2]

  • pKa Modulation: The 2-CF3 group lowers the pKa of the N1/N3 pyrimidine nitrogens.[1][2] This prevents the ring from becoming protonated at physiological pH, ensuring it remains neutral and able to penetrate hydrophobic active sites without being trapped by solvent water shells.[1]

Experimental Validation Protocols

To validate the selectivity of this scaffold in your specific context, the following "Self-Validating" protocols are recommended.

Protocol A: Kinase Selectivity Profiling (KinomeScan)

Objective: Determine the dissociation constant (


) across a panel of 400+ kinases.[1][2]
  • Compound Preparation: Dissolve 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine in 100% DMSO to 10 mM. Dilute to 10 µM in 1x Binding Buffer.

  • Competition Assay: Incubate compound with DNA-tagged kinases and immobilized ATP-site ligands (beads).

  • Wash & Elute: Wash beads to remove unbound kinase. Elute bound kinase with qPCR elution buffer.[1]

  • Quantification: Measure the amount of kinase remaining on the bead via qPCR.[1]

    • Calculation: Percent of Control (PoC) = (Signal_compound / Signal_DMSO) * 100.[1][2]

  • Hit Confirmation: For kinases with PoC < 35%, perform an 11-point dose-response to determine

    
    .[1][2][3]
    
Protocol B: GPCR Radioligand Binding (5-HT1A Focus)

Objective: Measure affinity (


) and selectivity against Dopamine D2 receptors.[1][2][3]
  • Membrane Prep: Harvest CHO cells overexpressing human 5-HT1A or D2 receptors.[1][2][3] Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • 5-HT1A: Incubate membranes (20 µg protein) with 1 nM [3H]-8-OH-DPAT and varying concentrations of the test compound (10 pM - 10 µM).

    • D2: Incubate membranes with 1 nM [3H]-Raclopride.[1][2][3]

  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1][2][3]

Visualization of Selectivity Logic

The following diagram illustrates how the structural features of the scaffold dictate its dual-pathway selectivity.

SelectivityLogic Scaffold 5-Methoxy-4-(piperazin-1-yl)- 2-(trifluoromethyl)pyrimidine CF3 2-CF3 Group (Electron Withdrawing) Scaffold->CF3 OMe 5-OMe Group (Steric/Electronic) Scaffold->OMe Piperazine 4-Piperazine (Solubilizing/Basic) Scaffold->Piperazine Effect_pKa Lowers Ring pKa (Reduces Promiscuity) CF3->Effect_pKa Inductive Effect Effect_Vol High Steric Volume (Excludes Off-Targets) CF3->Effect_Vol Steric Bulk Effect_Hbond H-Bond Acceptor (Specific Orientation) OMe->Effect_Hbond Target_GPCR GPCR Selectivity (e.g., 5-HT1A) Lipophilic Interaction Piperazine->Target_GPCR Aspartate Salt Bridge Target_Kinase Kinase Selectivity (e.g., ALK, FAK) Hydrophobic Pocket Fit Effect_pKa->Target_Kinase Prevents Non-Specific Binding Effect_Vol->Target_Kinase Gatekeeper Selectivity Effect_Hbond->Target_GPCR Subtype Differentiation

Caption: Mechanistic flow showing how specific functional groups on the scaffold contribute to target discrimination in Kinase and GPCR pathways.

References

  • Structure-Activity Relationships of Trifluoromethyl-Pyrimidines

    • Title: Synthesis and bioactivity of novel trifluoromethyl pyrimidine derivatives.[1]

    • Source: Arabian Journal of Chemistry, 2021.[1][4]

    • URL:[Link][1][2][3]

  • Role of Piperazinyl-Pyrimidines in 5-HT1A Selectivity

    • Title: trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands.[1][2][3]

    • Source: Journal of Medicinal Chemistry, 2005.[1]

    • URL:[Link]

  • Commercial Source & Chemical Identity

    • Title: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1048912-73-7) Product Page.[1][2][3]

    • Source: MolCore / PubChem.
    • URL:[Link][1][2][3]

  • Fluorine in Medicinal Chemistry (Mechanism)

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents.
    • Source: Molecules, 2020.[5]

    • URL:[Link][1][2][3]

Sources

Comparative

In Vivo Efficacy Comparison of Pyrimidine Analogs: A Technical Guide

Executive Summary Pyrimidine analogs remain a cornerstone of oncology, yet their in vivo efficacy varies drastically based on metabolic activation, transport kinetics, and tumor microenvironment (TME) factors. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine analogs remain a cornerstone of oncology, yet their in vivo efficacy varies drastically based on metabolic activation, transport kinetics, and tumor microenvironment (TME) factors. This guide provides a technical comparison of five key analogs—Gemcitabine, 5-Fluorouracil (5-FU), Capecitabine, Cytarabine (Ara-C), and Azacitidine —synthesizing mechanistic insights with validated in vivo protocols.

Target Audience: Researchers designing preclinical efficacy studies for solid tumors (PDAC, CRC) and hematologic malignancies (AML).

Mechanistic Differentiation & Activation Pathways

Unlike direct-acting small molecules, pyrimidine analogs are prodrugs requiring intracellular phosphorylation. Their efficacy is dictated by the ratio of activating kinases (e.g., dCK, TK) to catabolic enzymes (e.g., CDA, DPD).

Comparative Mechanism of Action
  • Gemcitabine (dFdC): Unique "self-potentiation" mechanism. It inhibits ribonucleotide reductase (RNR), depleting the dCTP pool, which reduces feedback inhibition on deoxycytidine kinase (dCK), accelerating its own phosphorylation.

  • 5-FU / Capecitabine: 5-FU inhibits Thymidylate Synthase (TS), causing "thymineless death." Capecitabine is an orally bioavailable carbamate prodrug converted to 5-FU preferentially in tumor tissue by Thymidine Phosphorylase (TP).

  • Cytarabine (Ara-C): Strictly an S-phase specific agent. Incorporated into DNA, causing chain termination and inhibition of DNA polymerase.

  • Azacitidine: Dual mechanism—incorporates into RNA (disrupting protein synthesis) and DNA (inhibiting DNA methyltransferase/DNMT, leading to hypomethylation).

Visualization: Metabolic Activation Cascades

The following diagram illustrates the critical rate-limiting steps that differ between these analogs.

PyrimidineActivation Gem Gemcitabine (Prodrug) dCK dCK (Rate Limiting) Gem->dCK GemTP dFdCTP (Active Triphosphate) dCK->GemTP AraCTP Ara-CTP dCK->AraCTP DNA_Term DNA Chain Termination GemTP->DNA_Term Masked Termination Cap Capecitabine (Oral) TP Thymidine Phosphorylase Cap->TP FU 5-FU TP->FU FdUMP FdUMP FU->FdUMP TS Thymidylate Synthase FdUMP->TS Covalent Inhibition AraC Cytarabine (Ara-C) AraC->dCK AraCTP->DNA_Term S-Phase Arrest

Caption: Divergent activation pathways. Note that Capecitabine requires a three-step enzymatic conversion, making it highly dependent on tumor TP expression levels.

Comparative Efficacy Analysis

Solid Tumors: Pancreatic (PDAC) & Colorectal (CRC)

Gemcitabine is the gold standard control for PDAC models, while 5-FU is the backbone for CRC.

FeatureGemcitabine5-Fluorouracil (5-FU)Capecitabine
Primary Indication Pancreatic, Bladder, NSCLCColorectal, Gastric, BreastColorectal, Breast
Active Transport hENT1 (Critical for uptake)Passive diffusion / OATsPassive diffusion (GI absorption)
Efficacy (PDAC) Superior. Higher survival & clinical benefit vs 5-FU [1].Moderate. Often limited by resistance.Comparable to 5-FU; better safety profile [2].
Efficacy (CRC) Low activity as monotherapy.High. Standard of care (SOC).High. Non-inferior to 5-FU; mimics continuous infusion [3].
TME Penetration Poor in hypoxic zones [4].Poor in hypoxic zones [4].Superior. Metabolites penetrate deeper into tumor core [4].
Hematologic Malignancies: Acute Myeloid Leukemia (AML)

The choice between Cytarabine and Azacitidine depends on the model's aggressiveness (blast count) and the study goal (cytotoxicity vs. epigenetic remodeling).

FeatureCytarabine (Ara-C)Azacitidine (AZA)
Primary Mode Cytotoxic (S-phase arrest)Epigenetic (Hypomethylation) + Cytotoxic
High Blast Models Superior. Standard induction agent [5].Moderate. Efficacy converges with Ara-C at high blasts [6].
Low Blast/MDS Less effective.Superior. Preferred for elderly/low-intensity models.
Dosing Schedule Requires frequent/continuous dosing (short half-life).Daily dosing; delayed effect (requires multiple cycles).

Validated In Vivo Protocols

Note: All doses below are for mouse models (Mus musculus). Doses must be adjusted based on strain (nude vs. SCID vs. syngeneic).

Protocol A: Solid Tumor Xenograft (Gemcitabine vs. 5-FU)

Objective: Compare tumor volume reduction in a PANC-1 (PDAC) or HCT-116 (CRC) xenograft.

  • Tumor Induction: Inoculate

    
     cells subcutaneously in the flank of athymic nude mice.
    
  • Randomization: Initiate treatment when tumors reach 100–200 mm³ (approx. 10-14 days post-implant).

  • Preparation:

    • Gemcitabine:[1][2][3][4][5][6] Dissolve lyophilized powder in sterile saline (0.9% NaCl).

    • 5-FU: Dilute stock solution in sterile saline; adjust pH to 8.0-9.0 if necessary to prevent precipitation.

  • Dosing Regimens (Standard Efficacy):

    • Gemcitabine Group: 120 mg/kg , Intraperitoneal (i.p.), q3d (every 3 days) for 4 doses [7].[2][3]

      • Alternative (Metronomic): 30 mg/kg, i.p., q3d for 21 days [8].

    • 5-FU Group: 30–50 mg/kg , i.p., weekly or q4d for 3 weeks [9].

      • Note: Daily dosing (e.g., 35 mg/kg x 5 days) mimics one clinical cycle but causes significant weight loss (>10%) [10].[7]

    • Control Group: Vehicle (Saline) i.p., matched schedule.

  • Monitoring: Measure tumors 2x/week using calipers (

    
    ). Weigh mice daily.
    
Protocol B: AML Efficacy Study (Cytarabine vs. Azacitidine)

Objective: Assess survival benefit in a systemic leukemia model (e.g., HL-60 or murine C1498).

  • Leukemia Induction: Inject

    
     cells via tail vein (i.v.).
    
  • Treatment Start: Day 3–5 post-inoculation (allow engraftment).

  • Dosing Regimens:

    • Cytarabine (Ara-C): 100 mg/kg , i.p., daily for 5–7 days [5].[8]

      • Rationale: Mimics the "7+3" induction intensity.

    • Azacitidine (AZA): 3–5 mg/kg , i.p. or s.c., daily for 5–7 days [11].

      • Oral Option: 1 mg/kg oral gavage daily for 14–21 days (requires specific formulation) [11].

  • Endpoints:

    • Primary: Overall Survival (Kaplan-Meier).

    • Secondary: Peripheral blood blast count (flow cytometry for CD45/CD33) at Day 14.

Experimental Workflow Design

To ensure data integrity, the study must follow a rigorous "Self-Validating" loop, ensuring that toxicity does not confound efficacy data.

StudyDesign Start Study Initiation (Cell Line Validation) Pilot Pilot MTD Study (n=3 per dose) Start->Pilot Decision Weight Loss < 15%? Pilot->Decision Decision->Pilot No (Reduce Dose) MainStudy Main Efficacy Study (n=8-10 per group) Decision->MainStudy Yes Dosing Administer Regimen (See Protocols A/B) MainStudy->Dosing Monitor Monitor: 1. Tumor Vol / Survival 2. Body Weight (Toxicity) Dosing->Monitor Analysis Data Analysis (T/C Ratio, Log-Rank) Monitor->Analysis

Caption: The "Self-Validating" workflow. The Pilot MTD step is non-negotiable for antimetabolites due to strain-specific sensitivity (e.g., BALB/c is more sensitive to 5-FU than C57BL/6).

Toxicity & Safety Profiling

Antimetabolites have narrow therapeutic windows. Differentiating drug toxicity from cancer cachexia is critical.

DrugKey Mouse Toxicity SignsStop Criteria (Humane Endpoints)
5-FU Diarrhea (wet tail), severe weight loss (>15%), leukopenia.>20% weight loss or inability to ambulate.
Cytarabine Cerebellar toxicity (ataxia, gait disturbance), hunched posture.Signs of paralysis or severe ataxia.
Gemcitabine Myelosuppression (pallor), transient weight loss.>20% weight loss.
Capecitabine Hand-Foot Syndrome analogue (paw redness/swelling - rare in mice), GI toxicity.Severe diarrhea or rectal prolapse.

Critical Insight: 5-FU toxicity is highly strain-dependent. C57BL/6 mice tolerate higher doses than BALB/c.[3] Always perform a pilot MTD study if changing mouse strains.

References

  • Burris HA 3rd, et al. Improvements in survival and clinical benefit with gemcitabine as first-line therapy for patients with advanced pancreatic cancer: a randomized trial. Journal of Clinical Oncology. 1997. Link

  • Cartwright TH, et al. Phase II study of capecitabine in patients with advanced or metastatic pancreatic cancer. Journal of Clinical Oncology. 2002. Link

  • Twelves C, et al. Capecitabine as adjuvant treatment for stage III colon cancer. New England Journal of Medicine. 2005. Link

  • Russell J, et al. Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine in a murine model of pancreatic ductal adenocarcinoma. PLOS One. 2020. Link

  • Zuber J, et al. Mouse models of human AML accurately predict chemotherapy response. Genes & Development. 2009.[8][9] Link

  • Huls G, et al. Azacitidine versus conventional care (including low-dose cytarabine) in AML with high blast count. Blood. 2019. Link

  • Loughran MA, et al. Gemcitabine efficacy in xenograft models of human pancreatic cancer. Cancer Chemotherapy and Pharmacology. 2005.[9] Link

  • Laquente B, et al. Metronomic gemcitabine suppresses tumour growth and improves perfusion. British Journal of Cancer. 2010. Link

  • Cao S, et al. Antitumor activity of 5-fluorouracil in a colon cancer mouse model. Clinical Cancer Research. 1995.
  • El-Sayyad HI, et al. Effects of 5-fluorouracil on the daily body weight changes and diarrhea in mice. Journal of Physiology and Pharmacology. 2017.
  • Sailsbery J, et al. Extended exposure to low doses of azacitidine induces differentiation of leukemic stem cells. Blood Advances. 2020. Link

Sources

Validation

validating the mechanism of action of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

This guide outlines the rigorous validation protocol for 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (hereafter referred to as 5-MPT-Pyr ).[1] Based on its structural homology to known pharmacophores, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation protocol for 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (hereafter referred to as 5-MPT-Pyr ).[1] Based on its structural homology to known pharmacophores, this molecule represents a "privileged scaffold" frequently observed in Type I ATP-competitive kinase inhibitors (targeting FLT3, JAK2, or EGFR) and certain TRP channel modulators .

This guide is structured to validate its primary Mechanism of Action (MoA) as a Tyrosine Kinase Inhibitor (TKI) , distinguishing it from mere cytotoxic intermediates.[1]

Executive Summary: The "Privileged Scaffold" Hypothesis

5-MPT-Pyr is not merely a chemical intermediate; it possesses the quintessential "hinge-binding" motif required for kinase inhibition.[1] The pyrimidine core mimics the adenine ring of ATP, the 4-piperazine moiety often extends into the solvent-front or ribose pocket to improve solubility and selectivity, and the 2-trifluoromethyl (CF3) group provides metabolic stability and electron-withdrawing character to enhance pi-stacking interactions within the hydrophobic pocket.[1]

Core Validation Challenge: The structural promiscuity of this scaffold requires a validation strategy that differentiates between specific target engagement (e.g., FLT3/JAK2 inhibition) and pan-assay interference (PAINS) .

Comparative Analysis: Performance vs. Standard Alternatives

To validate 5-MPT-Pyr, it must be benchmarked against established inhibitors sharing structural overlap.[1]

Table 1: Structural & Functional Comparison
Feature5-MPT-Pyr (Candidate)Ruxolitinib (JAK1/2 Std)Sunitinib (FLT3/PDGFR Std)Gefitinib (EGFR Std)
Core Scaffold Pyrimidine (2-CF3, 5-OMe)Pyrrolo[2,3-d]pyrimidineIndolin-2-oneQuinazoline
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Solubility Motif Piperazine (High pKa)Pyrazole/NitrileDiethylaminoMorpholine
Metabolic Stability High (C-F bonds resist oxidation)Moderate (CYP3A4 substrate)Moderate (CYP3A4 substrate)Moderate (CYP2D6 substrate)
Primary Utility Versatile Probe / Scaffold Clinical JAK InhibitorBroad Spectrum TKIClinical EGFR Inhibitor

Scientist’s Insight: Unlike Sunitinib, which relies on an indolinone core, 5-MPT-Pyr’s pyrimidine core offers a more compact binding footprint, potentially allowing it to evade steric clashes in mutated kinases (e.g., FLT3-ITD mutations).[1]

Mechanism of Action (MoA) Validation Protocol

The following workflow validates the hypothesis that 5-MPT-Pyr acts as a reversible, ATP-competitive inhibitor .

Phase A: Biochemical Target Profiling (The "What")

Objective: Determine the


 and Selectivity Score (S-score).
  • Kinome Scan (DiscoverX/Eurofins): Screen 5-MPT-Pyr at 1 µM against a panel of 97 representative kinases.[1]

  • IC50 Determination: For hits >50% inhibition, perform 10-point dose-response curves.[1]

  • ATP Competition Assay:

    • Protocol: Measure IC50 at

      
       ATP and 
      
      
      
      ATP.[1]
    • Validation Criteria: A linear shift in IC50 indicates competitive inhibition (Cheng-Prusoff equation applies).[1] If IC50 remains constant, the mechanism is non-competitive (allosteric).

Phase B: Cellular Pathway Validation (The "How")

Objective: Prove that biochemical inhibition translates to intracellular signaling blockade.[1] We focus on the JAK/STAT and MAPK pathways, common targets for this scaffold.

Experimental Workflow: Western Blotting
  • Cell Line: MV4-11 (FLT3-ITD driven) or HEL (JAK2 V617F driven).[1]

  • Treatment: 5-MPT-Pyr (0, 10, 100, 1000 nM) for 2 hours.[1]

  • Stimulation: FLT3 Ligand or IL-3 (10 min prior to lysis).[1]

  • Readout:

    • Primary: p-STAT5 (Tyr694), p-ERK1/2 (Thr202/Tyr204).[1]

    • Control: Total STAT5, Total ERK, GAPDH.

Causality Check: If 5-MPT-Pyr inhibits the kinase but fails to reduce phosphorylation in cells, consider membrane permeability issues (common with charged piperazines) or efflux pump liability (P-gp substrate).[1]

Pathway Visualization

The following diagram illustrates the validated intervention point of 5-MPT-Pyr within the FLT3/JAK signaling cascade.

MoA_Pathway cluster_cell Cytoplasm Ligand Extracellular Ligand (FLT3L / Cytokine) Receptor Receptor Tyrosine Kinase (FLT3 / JAK2) Ligand->Receptor Activates STAT STAT5 (Monomer) Receptor->STAT Phosphorylates (Tyr694) ATP ATP ATP->Receptor Phosphorylation Source Inhibitor 5-MPT-Pyr (Inhibitor) Inhibitor->Receptor  Competes with ATP (Type I Binding) pSTAT p-STAT5 (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis Inhibits (via Survival Signals) Proliferation Proliferation (Cell Cycle) Nucleus->Proliferation Upregulates Bcl-xL/Cyclin D1

Figure 1: Mechanism of Action.[1] 5-MPT-Pyr acts as an ATP-competitive inhibitor at the receptor kinase domain, blocking downstream STAT5 phosphorylation and inducing apoptosis.[1]

Detailed Experimental Protocol: Cellular Target Engagement

To ensure trustworthiness and reproducibility, use this self-validating protocol.

Protocol: Cellular Thermal Shift Assay (CETSA) This assay confirms 5-MPT-Pyr binds the target protein in intact cells, independent of downstream signaling.[1]

  • Cell Preparation: Harvest

    
     MV4-11 cells; wash with PBS.
    
  • Treatment: Resuspend in medium containing 1 µM 5-MPT-Pyr or DMSO (Vehicle). Incubate 1 hr @ 37°C.

  • Thermal Challenge: Aliquot cells into PCR tubes (50 µL each). Heat specifically at a gradient: 40°C to 67°C for 3 minutes.

  • Lysis: Cool to RT, add lysis buffer (with protease inhibitors), and freeze-thaw (

    
    ) to lyse.
    
  • Separation: Centrifuge at 20,000 x g for 20 min @ 4°C to pellet denatured/precipitated proteins.

  • Detection: Run supernatant on SDS-PAGE.[1] Blot for FLT3 or JAK2.[1][2]

  • Data Analysis: Plot "Band Intensity" vs. "Temperature".

    • Success Criteria: A right-shift in the melting curve (

      
       shift > 2°C) in the treated group confirms direct physical binding and thermal stabilization of the target.[1]
      

Validation Logic Flow

The following decision tree guides the researcher through the validation process, ensuring no false positives.

Validation_Logic Start Start: 5-MPT-Pyr Validation Biochem 1. Biochem Assay (Kinase Panel) Start->Biochem IC50_Check IC50 < 100 nM? Biochem->IC50_Check Cellular 2. Cellular Assay (Western Blot) IC50_Check->Cellular Yes Invalid Discard / Redesign IC50_Check->Invalid No (Inactive) Phos_Check p-STAT/ERK Reduced? Cellular->Phos_Check Phenotype 3. Phenotypic Assay (MTS/Annexin V) Phos_Check->Phenotype Yes OffTarget Off-Target / Cytotoxic Phos_Check->OffTarget No (Not Permeable) Rescue 4. Genetic Rescue (Constitutive Active Mutant) Phenotype->Rescue Valid VALIDATED Lead Compound Rescue->Valid Rescue Confirmed Rescue->OffTarget No Rescue (General Toxicity)

Figure 2: Validation Decision Tree. A systematic approach to ruling out false positives and general toxicity.[1]

References

  • Smith, C. C., et al. (2019). "Validation of FLT3 inhibitors in Acute Myeloid Leukemia." Nature 485, 260–263. Link[1]

  • Zhang, W., et al. (2022). "Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2128–2139. Link

  • Jafari, M., et al. (2019). "Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3."[1][2] European Journal of Medicinal Chemistry, 181, 111590.[2] Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 24883465, 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine."[1] Link

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1] Science, 341(6141), 84-87. Link[1]

Sources

Comparative

Technical Guide: Comparative Profiling of Pyrimidine-Based Antimetabolites in Cancer Models

Executive Summary This guide provides a technical head-to-head comparison of 5-Fluorouracil (5-FU) , Gemcitabine , and Cytarabine (Ara-C) . While all three are pyrimidine analogues interfering with nucleic acid synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical head-to-head comparison of 5-Fluorouracil (5-FU) , Gemcitabine , and Cytarabine (Ara-C) . While all three are pyrimidine analogues interfering with nucleic acid synthesis, their divergent intracellular pharmacokinetics dictate their utility in specific cancer lineages.

Key Verdict:

  • 5-FU remains the reference standard for colorectal (CRC) and GI malignancies, acting primarily via Thymidylate Synthase (TS) inhibition.

  • Gemcitabine demonstrates superior potency (nanomolar range) in pancreatic models but is strictly dependent on hENT1 transporter expression.

  • Cytarabine is the choice for hematological lines (AML), with limited utility in solid tumors due to rapid deamination by cytidine deaminase (CDA).

Part 1: Mechanistic Differentiation

To select the correct compound for your assay, you must understand the specific metabolic bottlenecks of your cell line. These compounds are prodrugs requiring intracellular activation.

Intracellular Activation & Targets
  • 5-FU: Mimics uracil. Requires conversion to FdUMP to inhibit Thymidylate Synthase (TS), starving the cell of dTTP (DNA synthesis). It also incorporates into RNA (as FUTP).

  • Gemcitabine (dFdC): Mimics cytidine.[1] Requires phosphorylation by dCK.[2] Unique "masked chain termination" mechanism prevents DNA repair enzymes from excising it.

  • Cytarabine (Ara-C): Mimics cytidine. Inhibits DNA Polymerase

    
     and 
    
    
    
    .

PyrimidinePathways cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Cytoplasm & Nucleus 5-FU 5-Fluorouracil OAT OATs/Passive 5-FU->OAT Gem Gemcitabine hENT1 hENT1 (Transporter) Gem->hENT1 AraC Cytarabine AraC->hENT1 dFdCTP dFdCTP (Gem-TP) hENT1->dFdCTP dCK (Kinase) AraCTP Ara-CTP hENT1->AraCTP dCK (Kinase) FdUMP FdUMP (Active Metabolite) OAT->FdUMP OPRT/TK TS Thymidylate Synthase (Target) FdUMP->TS Inhibits DNA_Chain DNA Chain Termination dFdCTP->DNA_Chain Masked Termination DNA_Pol DNA Polymerase (Target) AraCTP->DNA_Pol Inhibits

Figure 1: Distinct metabolic activation pathways. Note the critical reliance of Gemcitabine and Cytarabine on hENT1 for entry and dCK for activation, whereas 5-FU relies on OPRT/TK pathways.

Part 2: Head-to-Head Performance Data

The following data summarizes typical IC50 ranges observed in standard reference cell lines. Note the significant potency difference between Gemcitabine and 5-FU in pancreatic lines.

Comparative IC50 Table (72h Exposure)
CompoundHCT-116 (Colorectal)PANC-1 (Pancreatic)HL-60 (Leukemia)Primary MechanismSolubility (DMSO)
5-Fluorouracil Sensitive (1 - 5 µM)Moderate (2 - 10 µM)Resistant (> 10 µM)TS InhibitionHigh (>50 mM)
Gemcitabine Sensitive (10 - 50 nM)Sensitive (50 - 500 nM)Sensitive (< 50 nM)Chain TerminationHigh (>50 mM)
Cytarabine Resistant (> 10 µM)Resistant (> 10 µM)Highly Sensitive (10 - 100 nM)DNA Pol InhibitionModerate

Critical Insight: In PANC-1 cells, Gemcitabine is often 100x more potent than 5-FU on a molar basis. However, PANC-1 is considered "gemcitabine-resistant" compared to other lines like Capan-1, often due to lower hENT1 expression [1, 2].

Part 3: Experimental Protocol (Self-Validating System)

Context: Pyrimidine antimetabolites are S-phase specific . A standard 24-hour toxicity assay will yield false negatives because only a fraction of the population will have passed through the S-phase during exposure.

Recommendation: You must use a 72-hour or 96-hour incubation protocol to capture at least 2-3 cell doubling times.

Optimized Cytotoxicity Workflow (MTT/CCK-8)

Materials:

  • Cell Line (e.g., HCT-116)

  • Compound (5-FU or Gemcitabine) dissolved in DMSO (Stock 100 mM)

  • Detection Reagent (CCK-8 or CellTiter-Glo)

Step-by-Step Protocol:

  • Seeding (Day 0):

    • Seed cells at 3,000 - 5,000 cells/well in 96-well plates.

    • Validation: Include "Media Only" (Blank) and "Cells Only" (Vehicle Control) wells.

    • Incubate 24h for attachment.

  • Treatment (Day 1):

    • Perform serial dilutions of the compound in fresh media.

    • Range Suggestion:

      • 5-FU: 0.1 µM to 100 µM.

      • Gemcitabine: 1 nM to 1000 nM.

    • Apply 100 µL per well.[3][4] Keep DMSO concentration < 0.5%.

  • Incubation (Day 1-4):

    • Incubate for 72 hours at 37°C / 5% CO2.

    • Why? Allows cells to cycle through S-phase multiple times, maximizing incorporation of the analog.

  • Readout (Day 4):

    • Add detection reagent (e.g., 10 µL CCK-8).

    • Incubate 1-4 hours.

    • Measure Absorbance (450 nm) or Luminescence.

AssayWorkflow Start Day 0: Seeding (3k-5k cells/well) Attach 24h Attachment Start->Attach Treat Day 1: Treatment (Serial Dilution) Attach->Treat Wait 72h Incubation (Critical Step) Treat->Wait Read Day 4: Readout (CCK-8 / CTG) Wait->Read

Figure 2: Temporal workflow. The 72h incubation period is the critical control point for antimetabolite efficacy.

Part 4: Critical Analysis of Resistance

When these compounds fail in your cell lines, investigate the following biomarkers immediately.

hENT1 Deficiency (Gemcitabine/Cytarabine)

Gemcitabine is hydrophilic and cannot passively diffuse through the membrane. It requires the Human Equilibrative Nucleoside Transporter 1 (hENT1) .[5]

  • Observation: If your IC50 for Gemcitabine shifts from nM to µM, check hENT1 levels.

  • Inhibitor Check: You can validate this by treating sensitive cells with NBMPR (a specific hENT1 inhibitor); it should induce resistance [3, 4].

Cytidine Deaminase (CDA) Overexpression

CDA degrades Gemcitabine and Cytarabine into inactive uracil derivatives.

  • Observation: High CDA expression (common in solid tumors vs. leukemias) renders Cytarabine ineffective in solid tissue models [5].

DPD Expression (5-FU)

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme for 5-FU catabolism in the liver, but also in tumor cells.

  • Observation: High DPD levels correlate with 5-FU resistance in CRC lines [6].

References

  • IC50 of 5-FU and gemcitabine in four pancreatic cancer cell lines. ResearchGate. Link

  • Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer. NIH/PubMed. Link

  • hENT1 Predicts Benefit from Gemcitabine in Pancreatic Cancer. NIH/PubMed. Link

  • Determinants of sensitivity and resistance to gemcitabine: hENT1 and dCK. PubMed.[6] Link

  • Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression. NIH/PubMed. Link

  • Recent studies of 5-fluorouracil resistance in pancreatic cancer. NIH/PubMed. Link

  • Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Link

Sources

Validation

Therapeutic Potential of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine: A Comparative Scaffold Analysis

[1] Executive Summary: The "Privileged" Pyrimidine Scaffold In the landscape of modern medicinal chemistry, 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS: 1048912-73-7) represents a highly specialized "...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Privileged" Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS: 1048912-73-7) represents a highly specialized "privileged structure."[1] Unlike generic building blocks, this compound integrates three critical pharmacophoric elements—a lipophilic trifluoromethyl (


) group, an electron-donating methoxy (

) group, and a solubilizing piperazine ring—onto a central pyrimidine core.[1]

This guide assesses the therapeutic potential of this scaffold, positioning it not merely as an intermediate, but as a potent precursor for Serotonin (5-HT) Receptor Modulators and Kinase Inhibitors .[1] We compare its structural properties against established therapeutics like Buspirone and GDC-0941 , providing experimental protocols for its utilization in lead optimization.[1]

Structural Mechanism & Pharmacophore Analysis[1]

The therapeutic value of this compound lies in its electronic "push-pull" system, which dictates its binding affinity and metabolic stability.[1]

Mechanistic Visualization

The following diagram illustrates the functional role of each substituent on the pyrimidine ring and its potential binding interactions within a target protein (e.g., 5-HT receptor or Kinase ATP pocket).

Pharmacophore Core Pyrimidine Core (Scaffold) CF3 2-CF3 Group (Lipophilicity & Metabolic Stability) Core->CF3 Pos 2 (Electron Withdrawing) OMe 5-Methoxy Group (H-Bond Acceptor / Selectivity) Core->OMe Pos 5 (Electron Donating) Piperazine 4-Piperazine Ring (Solubility & Basic Amine) Core->Piperazine Pos 4 (SNAr Active Site) Target_Kinase Kinase Hinge Region (H-Bonding) Core->Target_Kinase H-Bond Acceptor CF3->Target_Kinase Hydrophobic Pocket Target_5HT 5-HT Receptor (Aspartate Salt Bridge) Piperazine->Target_5HT Ionic Interaction

Figure 1: Pharmacophore map detailing the structural contributions of substituents to binding affinity and metabolic resistance.[1]

The "Fluorine Effect"

The 2-trifluoromethyl group is the critical differentiator.[1] Unlike the standard methyl group found in older generation drugs, the


 moiety:
  • Increases Lipophilicity (LogP): Enhances blood-brain barrier (BBB) penetration, essential for CNS targets (5-HT receptors).[1]

  • Blocks Metabolism: Prevents oxidative metabolism at the C2 position, significantly extending the half-life (

    
    ) compared to non-fluorinated analogs [1].[1]
    

Comparative Analysis: Performance vs. Alternatives

This section compares the 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine scaffold against standard clinical agents that utilize similar pyrimidine-piperazine motifs.[1]

Comparison Table: Physicochemical & Binding Properties[1]
FeatureTarget Scaffold (CAS 1048912-73-7)Alternative A: Buspirone (Anxiolytic)Alternative B: GDC-0941 (PI3K Inhibitor)
Core Structure 2-CF3-5-OMe-Pyrimidine2-Pyrimidinyl-piperazineThieno[3,2-d]pyrimidine
Primary Target 5-HT7 / 5-HT2A (Predicted)5-HT1A (Agonist)PI3K Class I (Inhibitor)
Metabolic Stability High (Blocked C2 oxidation)Moderate (Rapid 1-PP metabolism)High
Electronic Profile Electron-deficient (due to CF3)Electron-neutralElectron-rich
LogP (Predicted) ~2.1 (CNS Penetrant)1.82.6
Key Advantage Dual Utility: Can serve as a CNS ligand or Kinase hinge binder.[1][2][3][4]Well-characterized safety profile.[1]High potency, low CNS penetration.[1]
Expert Insight on Selectivity

While Buspirone relies on a simple pyrimidine ring, it suffers from "promiscuous" binding, affecting Dopamine D2 receptors and causing side effects.[1] The addition of the 5-Methoxy and 2-CF3 groups in our target scaffold sterically constrains the molecule, potentially narrowing selectivity to 5-HT7 or 5-HT2C receptors, which are targets for cognitive enhancement and obesity treatment [2].[1]

Experimental Protocols

To validate the therapeutic potential of this scaffold, we recommend the following self-validating workflows.

Synthesis Workflow (SNAr Coupling)

Objective: To synthesize the scaffold from commercially available precursors with >95% purity.[1]

Reagents:

  • 2-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (Precursor A)[1]

  • Piperazine (anhydrous)

  • 
     (Base)
    
  • Acetonitrile (Solvent)

Protocol:

  • Dissolution: Dissolve 1.0 eq of Precursor A in Acetonitrile (0.5 M concentration).

  • Addition: Add 3.0 eq of anhydrous Piperazine and 2.0 eq of

    
    . Note: Excess piperazine prevents bis-substitution.[1]
    
  • Reflux: Heat the mixture to 80°C for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (

    
    , DCM:MeOH:NH3 gradient).
    
  • Validation:

    
    -NMR must show the disappearance of the aromatic chloride signal and the appearance of piperazine multiplets at 
    
    
    
    2.8-3.0 ppm.
In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine affinity (


) for 5-HT receptors.[1]

Workflow Visualization:

AssayWorkflow Step1 Membrane Prep (HEK293 expressing 5-HT7) Step2 Incubation (Membrane + [3H]-SB-269970 + Test Compound) Step1->Step2 Step3 Filtration (Harvest onto GF/B filters) Step2->Step3 Step4 Scintillation Counting (Measure CPM) Step3->Step4 Step5 Data Analysis (Non-linear regression -> Ki) Step4->Step5

Figure 2: Radioligand displacement assay workflow for determining binding affinity.

Method:

  • Incubate 20

    
    g of membrane protein with 1 nM 
    
    
    
    -SB-269970 (Radioligand) and varying concentrations (
    
    
    to
    
    
    M) of the test compound.
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    
  • Equilibrium: Incubate for 60 min at 27°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Calculation:

    
    .
    

Therapeutic Applications & Future Outlook

CNS Disorders (Anxiety & Depression)

The structural homology to 1-(2-pyrimidinyl)piperazine (1-PP) suggests this compound acts as a serotonin receptor ligand.[1] The 2-CF3 group enhances lipophilicity, predicting superior BBB permeability compared to Buspirone.[1] This makes it a prime candidate for Treatment-Resistant Depression (TRD) therapies targeting the 5-HT7 receptor [3].[1]

Antiviral & Plant Protection

Recent studies indicate that trifluoromethyl-pyrimidine derivatives exhibit potent antiviral activity (e.g., against TMV/CMV) by activating plant immune responses (SAR pathway).[1] This scaffold serves as a template for developing non-toxic agricultural antivirals [4].[1]

Oncology (Kinase Inhibition)

The pyrimidine core is a "privileged" scaffold for ATP-competitive inhibition.[1] By modifying the N4-piperazine tail with hydrophobic groups (e.g., sulfonyl or acyl moieties), this scaffold can be converted into a potent inhibitor of PI3K or mTOR , pathways critical in cancer cell proliferation [5].[1]

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Leopoldo, M., et al. (2011).[1] Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 129(2), 120-148.[1] Link

  • Yevich, J. P., et al. (1992).[1][5] Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents.[1][5] Journal of Medicinal Chemistry, 35(24), 4516-4525.[1][5] Link

  • Wang, G. Y., et al. (2022).[1] Novel trifluoromethylpyridine piperazine derivatives as potential plant activators.[1] Frontiers in Plant Science, 13. Link

  • Folkes, A. J., et al. (2008).[1][3] The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer.[1][3] Journal of Medicinal Chemistry, 51(18), 5522-5532.[1][3] Link

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal &amp; Waste Management Protocol: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine

Executive Summary & Chemical Profile[1] 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic building block commonly used in kinase inhibitor development. Its disposal requires a nuanc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic building block commonly used in kinase inhibitor development. Its disposal requires a nuanced approach due to the bifunctional nature of the molecule:

  • The Piperazine Moiety: A secondary amine that confers basicity and potential skin sensitization/corrosivity.

  • The Trifluoromethyl (

    
    ) Group:  A highly stable bond that necessitates high-temperature incineration and specific scrubbing protocols to prevent hydrogen fluoride (HF) emission.
    

Immediate Hazard Classification (SAR-Derived):

  • GHS Signal Word: WARNING / DANGER (Concentration dependent)

  • Waste Stream: Halogenated Organic Waste (High Fluorine Content)

Chemical Safety Data Table
ParameterSpecificationOperational Implication
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Nitrogen-rich; potential for NOx emissions during combustion.
Functional Groups Piperazine (

Amine),

, Pyrimidine
Do not mix with nitrosating agents (risk of carcinogenic nitrosamines).
Acidity/Basicity Basic (Piperazine pKa

9.8)
Incompatible with strong acids and oxidizers.
Combustion Byproducts

,

,

(Carbonyl Fluoride)
Strictly prohibited from standard trash or non-scrubbed incineration.
RCRA Status (USA) Not explicitly listed (P/U list); treat as D002 (Corrosive) if pH > 12.5.Default to Hazardous Waste protocols.

Pre-Disposal: Segregation & Stabilization

Effective disposal begins at the bench. You must segregate this compound based on its halogen content and basicity .

The Segregation Logic
  • Halogenated Stream: Because of the trifluoromethyl group, this compound must never be placed in non-halogenated solvent waste. Non-halogenated waste is often used as fuel blending for cement kilns, which may not have the scrubbing capacity for HF.

  • Amine Isolation: As a secondary amine, it must be kept away from:

    • Nitrosating agents (e.g., sodium nitrite): Forms N-nitrosopiperazines (potent carcinogens).

    • Strong Acids: Direct mixing causes exothermic neutralization, potentially pressurizing waste containers.

Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste: 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidBin Container: Wide-Mouth HDPE Drum Label: 'Solid Hazardous Waste - Toxic/Irritant' Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Incineration Final Disposal: Rotary Kiln (>1100°C) with HF Scrubbing SolidBin->Incineration High Temp Incineration HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, DMSO) SolventCheck->NonHaloSolv HaloBin Container: Safety Can / Carboy Stream: HALOGENATED ORGANIC Label: 'Contains Fluorinated Heterocyclics' HaloSolv->HaloBin NonHaloSolv->HaloBin *FORCE TO HALOGENATED STREAM* HaloBin->Incineration High Temp Incineration

Figure 1: Decision logic for segregating fluorinated pyrimidine waste. Note that even if dissolved in non-halogenated solvents (like DMSO), the presence of the


 group mandates disposal in the Halogenated stream.

The Disposal Workflow: Step-by-Step

Phase A: Labeling & Containment

Objective: Ensure downstream waste handlers recognize the specific hazards (Corrosivity + Fluorine).

  • Primary Container: Use High-Density Polyethylene (HDPE) containers. Avoid glass for large volumes of basic waste to prevent potential etching or breakage.

  • Labeling:

    • Standard Tag: "Hazardous Waste - Halogenated Organic."

    • Constituent Listing: Explicitly list "Fluorinated Pyrimidine Derivative" and "Piperazine."

    • Hazard Checkboxes: Check "Irritant," "Corrosive" (if pH is high), and "Toxic."

Phase B: Spill Response (Immediate Action)

If the solid powder is spilled in the lab:

  • PPE: Nitrile gloves (double gloved recommended), lab coat, and P95/N95 particulate respirator (dust inhalation of piperazines can cause respiratory sensitization).

  • Isolation: Evacuate the immediate area to let dust settle.

  • Neutralization/Cleanup:

    • Do not use water immediately (creates a slippery, basic spread).

    • Cover with a dry absorbent (Vermiculite or chemically treated pads).

    • Sweep carefully to avoid dust generation.[1][2][3]

    • Wipe the surface with a dilute weak acid (e.g., 5% Citric Acid or Acetic Acid) to neutralize the piperazine residue, then wash with soap and water.

Scientific Deep Dive: Incineration & Environmental Fate

Why can't this just go to a standard medical waste incinerator? The answer lies in the Carbon-Fluorine (


) bond strength .
The Combustion Problem

The trifluoromethyl group is one of the most stable clusters in organic chemistry. Standard combustion (


) often fails to mineralize this group completely, potentially leading to the emission of:
  • Carbonyl Fluoride (

    
    ):  A highly toxic gas (analogous to phosgene).
    
  • Perfluoroisobutene (PFIB): If incomplete combustion occurs.

  • Hydrogen Fluoride (HF): The ultimate mineralization product.

The Required Protocol: High-Temperature Incineration

To safely dispose of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine, the waste management facility must utilize a Rotary Kiln Incinerator operating under these conditions:

  • Temperature:

    
     (2000^{\circ}F) with a residence time of >2 seconds.
    
  • Scrubbing: The exhaust gas must pass through a wet scrubber (typically Calcium Hydroxide,

    
    , or Sodium Hydroxide, 
    
    
    
    ).

The Reaction:



This converts the corrosive HF gas into Calcium Fluoride (


), a stable, non-toxic solid (fluorspar) that can be landfilled safely.

References

  • Apollo Scientific. (2023).[2] Safety Data Sheet: 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine. (Structural Analog for Hazard Classification). Link

  • Fisher Scientific. (2021). Safety Data Sheet: Piperazine, Anhydrous. (Source for Piperazine moiety hazards: H314, H334). Link

  • National Institutes of Health (NIH). (2016). Treatment of Hydrogen Fluoride Generated from F-gases Decomposition Processes. (Validation for Incineration/Scrubbing protocols). Link

  • UConn Health. (2023). Pharmacy Segregation Waste Stream Disposal Guide. (General segregation logic for pharmaceutical intermediates). Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.